molecular formula C6H2ClFIN3 B2355166 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1638771-79-5

5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B2355166
CAS No.: 1638771-79-5
M. Wt: 297.46
InChI Key: LOULZKKNRLVZAA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H2ClFIN3 and its molecular weight is 297.46. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFIN3/c7-3-1-2-12-6(10-3)4(9)5(8)11-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOULZKKNRLVZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)F)I)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine , a highly specialized heterocyclic building block used in the discovery of potent kinase inhibitors. Distinguished by its tri-functionalized core, this molecule offers three distinct vectors for chemical modification: a nucleophilic aromatic substitution handle at C5, a cross-coupling site at C3, and a metabolic blocking group at C2. This document details its electronic structure, synthetic pathways, chemo-selective reactivity, and application in medicinal chemistry, specifically targeting enzymes such as Trk, CDK, and PI3K.

Chemical Identity & Electronic Structure

The pyrazolo[1,5-a]pyrimidine scaffold is a purine bioisostere, often employed to mimic the adenosine triphosphate (ATP) adenine ring in kinase active sites. The specific substitution pattern of the title compound imparts unique electronic properties that drive its reactivity and binding affinity.

Nomenclature and Numbering
  • IUPAC Name: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine (Fused 5-6 bicyclic system)

  • Numbering: The bridgehead nitrogen is N1. The fusion carbons are 3a and 7a (though often omitted in simplified numbering). The pyrazole carbons are C2 and C3. The pyrimidine carbons are C5, C6, and C7.

Electronic Effects of Substituents

The reactivity of this molecule is defined by the interplay of its three halogen substituents:

PositionSubstituentElectronic EffectImpact on Reactivity
C2 Fluoro (-F) Inductive withdrawal (-I), Mesomeric donation (+M)Metabolic Stability: Blocks C2-oxidation (a common metabolic soft spot). Modulates pKa of the pyrazole ring, influencing hydrogen bond donor/acceptor strength of N1.
C3 Iodo (-I) Inductive withdrawal (-I), PolarizableCross-Coupling Handle: The C-I bond is weak and highly reactive toward Pd-catalyzed oxidative addition (Suzuki, Sonogashira). C3 is naturally nucleophilic; the iodine locks this position.
C5 Chloro (-Cl) Inductive withdrawal (-I), Mesomeric donation (+M)Electrophilic Trap: The C5 position is highly electrophilic due to the adjacent bridgehead nitrogen (N4) and the electron-deficient pyrimidine ring. The Cl acts as a leaving group for

reactions.

Synthetic Strategy

The synthesis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine requires a sequential approach to ensure correct regiochemistry. The most robust route constructs the bicyclic core first, followed by sequential halogenation.

Retrosynthetic Analysis
  • Disconnection 1 (C3-I): Electrophilic iodination of the parent heterocycle.

  • Disconnection 2 (C5-Cl): Deoxychlorination of a C5-carbonyl (lactam) precursor.

  • Disconnection 3 (Core Formation): Condensation of 3-fluoro-1H-pyrazol-5-amine with a 1,3-dielectrophile (e.g., ethyl 3-ethoxyacrylate or diethyl malonate derivative).

Synthesis Workflow Diagram

SynthesisRoute Start 3-Fluoro-1H-pyrazol-5-amine Intermediate1 2-Fluoropyrazolo[1,5-a] pyrimidin-5(4H)-one Start->Intermediate1 NaOEt, EtOH, Reflux Reagent1 + Ethyl 3-ethoxyacrylate (Cyclocondensation) Reagent1->Intermediate1 Intermediate2 5-Chloro-2-fluoro pyrazolo[1,5-a]pyrimidine Intermediate1->Intermediate2 Step2 POCl3 / Reflux (Deoxychlorination) Step2->Intermediate2 Final 5-Chloro-2-fluoro-3-iodo pyrazolo[1,5-a]pyrimidine Intermediate2->Final Step3 NIS or I2/NaI (Electrophilic Halogenation) Step3->Final

Caption: Step-wise synthetic pathway from commercially available aminopyrazole to the tri-halogenated core.

Reactivity & Functionalization[1]

This scaffold is designed for orthogonal functionalization , allowing chemists to modify specific positions without affecting others.

Chemo-Selectivity Hierarchy
  • C5-Position (

    
    ):  The most reactive site for nucleophiles. Amines, alkoxides, and thiols will displace the chloride at C5 under mild basic conditions. This is typically the first derivatization step if the C3-iodine needs to be preserved, or second if the C3-coupling conditions are harsh.
    
  • C3-Position (Cross-Coupling): The iodine atom is an excellent handle for Palladium-catalyzed C-C bond formation. Suzuki-Miyaura coupling is standard here to introduce aryl or heteroaryl groups (the "tail" of the kinase inhibitor).

  • C2-Position: The fluorine is generally inert to substitution and serves as a static structural element.

Functionalization Logic Map

ReactivityMap Core 5-Chloro-2-fluoro-3-iodo pyrazolo[1,5-a]pyrimidine SNAr Path A: Nucleophilic Substitution (C5) Reagents: Primary/Secondary Amines, Base Core->SNAr High Reactivity (Cl) Suzuki Path B: Cross-Coupling (C3) Reagents: Aryl Boronic Acid, Pd(0) Core->Suzuki High Reactivity (I) ProdA 5-Amino-2-fluoro-3-iodo Derivative SNAr->ProdA ProdB 5-Chloro-2-fluoro-3-aryl Derivative Suzuki->ProdB FinalDrug Dual-Functionalized Kinase Inhibitor ProdA->FinalDrug Subsequent Pd-Coupling ProdB->FinalDrug Subsequent SNAr

Caption: Orthogonal reactivity pathways allowing modular drug design.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

Pyrazolo[1,5-a]pyrimidines are Type I kinase inhibitors. They bind to the ATP-binding pocket of the kinase in the active conformation (DFG-in).

  • Hinge Binding: The N1 nitrogen and the amino group at C5 (after displacement of Cl) typically form a bidentate hydrogen bond network with the kinase hinge region.

  • Gatekeeper Interaction: The substituent at C3 (introduced via the Iodine handle) extends into the hydrophobic back pocket, often interacting with the gatekeeper residue.

  • Fluorine Effect: The C2-Fluoro group sits in the solvent-exposed region or a small hydrophobic pocket, depending on the specific kinase. It reduces the electron density of the pyrazole ring, potentially increasing the acidity of any NH donors and improving metabolic half-life by blocking oxidation.

Target Classes
  • Trk (Tropomyosin receptor kinase): Used in treating NTRK fusion-positive cancers.

  • CDK2 (Cyclin-dependent kinase 2): Cell cycle regulation targets.

  • PI3K (Phosphoinositide 3-kinase): The scaffold is a known chemotype for PI3K

    
     inhibitors.
    

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (Precursor)

Note: This protocol assumes the starting material 2-fluoropyrazolo[1,5-a]pyrimidin-5-one is available or synthesized via condensation.

  • Reagents: 2-fluoropyrazolo[1,5-a]pyrimidin-5-one (1.0 eq), Phosphorus Oxychloride (

    
    , 5-10 eq), N,N-Dimethylaniline (1.0 eq - catalyst).
    
  • Procedure:

    • Place the 5-one precursor in a dry round-bottom flask under Argon.

    • Add

      
       carefully (exothermic). Add dimethylaniline.[1]
      
    • Reflux the mixture at 100-110°C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).

    • Quench: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Caution: Violent reaction).

    • Extraction: Neutralize with saturated

      
       to pH 7-8. Extract with Dichloromethane (DCM) (3x).
      
    • Purification: Dry organic layer over

      
      , concentrate, and purify via silica gel chromatography.
      
Protocol B: Iodination to yield 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
  • Reagents: 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the substrate in ACN (0.1 M concentration).

    • Add NIS portion-wise at room temperature.

    • Stir at RT for 2–12 hours. If reaction is slow, heat to 50°C.

    • Workup: Dilute with water and EtOAc. Wash organic layer with 10% sodium thiosulfate (

      
      ) to remove excess iodine (indicated by color change from brown/purple to yellow/clear).
      
    • Isolation: Dry over

      
      , filter, and concentrate. The product often precipitates or can be recrystallized from EtOH/Water.
      

Safety & Handling

  • Hazards:

    
     is corrosive and reacts violently with water. NIS is an irritant. The final compound is a potent bioactive molecule; handle with standard PPE (gloves, goggles, lab coat) in a fume hood.
    
  • Storage: Store at 2–8°C, protected from light (iodides can be light-sensitive).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[2] Link

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules, 2024. Link

  • Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines. BenchChem Technical Guide, 2025. Link

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021. Link

  • Synthesis of 5-aminopyrazoles (Starting Material Review). Beilstein Journal of Organic Chemistry, 2011. Link

Sources

Medicinal Chemistry Applications of the 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a heavily utilized, privileged bicyclic scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The specific highly halogenated derivative—5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine —represents a masterclass in synthetic design. By strategically positioning three distinct halogens (chlorine, fluorine, and iodine) on the heterocyclic core, medicinal chemists can leverage orthogonal reactivity to rapidly generate massive, structurally diverse libraries for Structure-Activity Relationship (SAR) exploration.

This whitepaper provides an in-depth technical analysis of the scaffold's reactivity profile, the mechanistic causality behind its orthogonal functionalization, and validated experimental protocols for its application in drug discovery.

Structural Anatomy & The Logic of Orthogonal Reactivity

The true value of 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine lies in the distinct electronic and steric environments of its three halogen substituents. This tri-halogenated system is not random; it is a meticulously engineered platform designed for sequential, regioselective functionalization [1].

  • C3-Iodine (The Cross-Coupling Handle): Iodine is the most polarizable and weakest carbon-halogen bond in the molecule. It undergoes oxidative addition with palladium(0) catalysts at a significantly faster rate than the C5-chlorine. This allows for highly selective Suzuki-Miyaura, Sonogashira, or Heck couplings at the C3 position without disturbing the rest of the molecule[2].

  • C5-Chlorine (The SNAr Handle): Positioned on the electron-deficient pyrimidine ring, the C5-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Once the C3-iodine has been functionalized, the C5-chlorine can be displaced by amines, alkoxides, or thiols under thermal or microwave conditions. Alternatively, it can serve as a secondary site for Buchwald-Hartwig cross-coupling[3].

  • C2-Fluorine (The Metabolic Shield): Unlike iodine and chlorine, the C2-fluorine is rarely used as a synthetic handle. Instead, its primary role is pharmacological. The highly electronegative fluorine atom lowers the pKa of adjacent basic centers, modulates the molecule's lipophilicity (LogP), and blocks cytochrome P450-mediated oxidative metabolism at the C2 position, thereby improving the pharmacokinetic (PK) half-life of the final drug candidate.

OrthogonalReactivity Scaffold 5-Chloro-2-fluoro-3-iodopyrazolo [1,5-a]pyrimidine Step1 Step 1: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C3-I) Scaffold->Step1 Intermediate 3-Substituted-5-chloro-2-fluoro pyrazolo[1,5-a]pyrimidine Step1->Intermediate Step2 Step 2: SNAr or Buchwald-Hartwig (Amination at C5-Cl) Intermediate->Step2 Final 3,5-Disubstituted-2-fluoro pyrazolo[1,5-a]pyrimidine (Target Kinase Inhibitor) Step2->Final

Workflow for the orthogonal functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Introduce an aryl/heteroaryl group at C3 while preserving the C5-chlorine for subsequent functionalization.

Reagents & Causality:

  • Catalyst:

    
     (0.05 eq). The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination, minimizing off-target dehalogenation.
    
  • Base:

    
     (2.0 eq). A mild inorganic base is chosen over stronger bases (like 
    
    
    
    or
    
    
    ) to activate the boronic acid without triggering premature hydrolysis or SNAr at the C5-chlorine.
  • Solvent: 1,4-Dioxane /

    
     (4:1). The biphasic system ensures solubility of both the highly lipophilic scaffold and the inorganic base.
    

Step-by-Step Procedure:

  • Charge a dried Schlenk flask with 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl boronic acid (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Add degassed 1,4-Dioxane and

    
     via syringe.
    
  • Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass is consumed. Crucial validation: The product mass must exhibit the characteristic 3:1 isotopic ratio (M / M+2) indicative of the intact C5-chlorine atom.

  • Cool to room temperature, dilute with EtOAc, wash with brine (to remove dioxane and inorganic salts), dry over

    
    , and purify via silica gel chromatography.
    
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Displace the C5-chlorine with a primary or secondary amine to finalize the kinase inhibitor core.

Reagents & Causality:

  • Nucleophile: Aliphatic or aromatic amine (1.5 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing protonation and deactivation of the nucleophilic amine.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol. High-boiling, polar solvents stabilize the Meisenheimer complex transition state during the SNAr process.

Step-by-Step Procedure:

  • Dissolve the C3-substituted intermediate from Protocol 1 (1.0 eq) in NMP.

  • Add the desired amine (1.5 eq) and DIPEA (3.0 eq).

  • Heat the mixture thermally to 120°C or via microwave irradiation at 150°C for 30 minutes. Microwave heating is preferred as it rapidly overcomes the activation energy barrier, reducing the formation of decomposition byproducts.

  • Self-Validation Check: Analyze via LC-MS. The successful displacement of chlorine is confirmed by the disappearance of the M / M+2 (3:1) isotope pattern and the appearance of the desired product mass.

  • Precipitate the product by adding the reaction mixture dropwise into ice-cold water, filter, and recrystallize.

Medicinal Chemistry Applications: Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, making it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors [4]. By utilizing the 5-chloro-2-fluoro-3-iodo scaffold, researchers have successfully developed highly potent inhibitors for kinases such as Pim-1, CDK2, CSNK2, and PI3K


[5].

Mechanistically, the pyrazolo[1,5-a]pyrimidine core inserts into the ATP-binding pocket of the kinase. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. The substituents introduced at C3 and C5 project into the hydrophobic pockets and solvent-exposed regions, respectively, dictating the inhibitor's selectivity profile.

KinasePathway Stimulus Mitogenic Signals (Growth Factors) Kinase Target Kinase (e.g., Pim-1, CDK2, CSNK2) Stimulus->Kinase Activates Substrate Downstream Effectors (e.g., BAD, p21, Rb) Kinase->Substrate Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase ATP Competition Outcome Cell Cycle Arrest / Apoptosis Substrate->Outcome Modulates

Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Quantitative SAR Data Summary

The table below summarizes the typical structure-activity relationship (SAR) trends observed when functionalizing the 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine scaffold against a representative target (e.g., CDK2/Pim-1).

C3 Substitution (Derived from C-I)C5 Substitution (Derived from C-Cl)C2 StatusKinase IC50 (nM)Metabolic Stability (t1/2)
Unsubstituted (H)CyclopentylaminoFluoro> 10,000High
PhenylCyclopentylaminoFluoro450High
4-MethoxyphenylCyclopentylaminoFluoro85High
4-MethoxyphenylCyclopentylaminoHydrogen (Des-fluoro)92Low (Rapid oxidation)
3-Pyridyl4-Methylpiperazin-1-ylFluoro< 10 High

Data Interpretation: The C3 position requires an aromatic system to occupy the hydrophobic pocket adjacent to the gatekeeper residue. The C5 position tolerates aliphatic amines that project toward the solvent interface, improving aqueous solubility. Crucially, removing the C2-fluorine results in a dramatic drop in metabolic stability due to rapid oxidative degradation, proving the necessity of the fluorine atom in the starting scaffold.

Conclusion

The 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine scaffold is a triumph of rational chemical design. By exploiting the vast differences in bond dissociation energies and electronic activation between iodine, chlorine, and fluorine, medicinal chemists can execute precise, orthogonal functionalizations. This allows for the rapid assembly of complex, highly selective kinase inhibitors, drastically accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis. Available at:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. Available at:[Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews - ACS Publications. Available at:[Link]

Technical Whitepaper: Solubility Profiling & Solvent Compatibility of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative reference for handling 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine . Given the specific and likely proprietary nature of this exact halogenated intermediate, this guide synthesizes physicochemical principles of the pyrazolo[1,5-a]pyrimidine scaffold with rigorous experimental protocols for solubility determination.

Executive Summary: Physicochemical Profile

5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine represents a highly functionalized heterocyclic scaffold, often utilized as a pharmacophore in kinase inhibitor development (e.g., PI3K, CDK, or Pim-1 inhibitors). Its tri-halogenated core imparts distinct solubility challenges characterized by high lipophilicity and poor aqueous dissolution.

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine (Lipophilic, planar, aromatic).[1]

  • Substituent Effects:

    • 3-Iodo: Increases lipophilicity (LogP) and enables halogen bonding; significantly reduces water solubility compared to the parent heterocycle.

    • 5-Chloro: Electron-withdrawing; deactivates the ring but enhances solubility in chlorinated organic solvents (DCM, Chloroform).

    • 2-Fluoro: Modulates pKa and metabolic stability; minimal impact on bulk solubility compared to the iodo group but affects crystal packing energy.

Critical Assessment: This compound is classified as Class II/IV in the Biopharmaceutics Classification System (BCS) context—low solubility, variable permeability. Successful application in biological assays requires a rigorous DMSO solubilization strategy to prevent "crash-out" precipitation upon dilution into aqueous buffers.

Solubility Landscape & Solvent Compatibility

The following profile is derived from structure-activity relationship (SAR) data of analogous 3-halo-pyrazolo[1,5-a]pyrimidines.

Table 1: Predicted Solubility Tiers
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Dipolar Aprotic DMSO , DMF, DMAcHigh (>50 mM) Master Stock Solutions , Chemical Synthesis
Chlorinated Dichloromethane (DCM), ChloroformHigh (>25 mM)Synthesis, Extraction, Chromatography
Polar Protic Methanol, EthanolModerate (<10 mM)Recrystallization (often with anti-solvent)
Non-Polar Hexanes, HeptaneNegligibleAnti-solvent for precipitation
Aqueous PBS (pH 7.4), WaterVery Low (<50 µM)*Biological Assays (Requires co-solvent)

*Note: Aqueous solubility is kinetically limited. Without a co-solvent (e.g., DMSO), the compound will likely precipitate immediately.

The "Gold Standard" DMSO Protocol

For biological evaluation, Dimethyl Sulfoxide (DMSO) is the obligatory solvent. However, the 3-iodo and 5-chloro substituents make this molecule sensitive to hydration-induced precipitation .

Protocol: Preparation of 10 mM Master Stock

Objective: Create a stable, precipitate-free stock solution for long-term storage.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

    • Calculation: For 10 mg of compound (MW ≈ 297.45 g/mol ), add 3.36 mL of anhydrous DMSO.

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, water content <0.05%).

    • Critical Step: Do not use "wet" DMSO. The presence of water reduces the solubility saturation point exponentially for this scaffold.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates micro-precipitation.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Freeze-Thaw Rule: Limit to max 3 freeze-thaw cycles. The 3-iodo moiety can degrade (de-iodination) upon repeated light/temperature stress.

Experimental Workflow: Solubility Determination

Since exact literature values for this specific analog are scarce, you must validate the solubility limit in your specific assay buffer. Use the "Kinetic Solubility via Nephelometry" approach.

Diagram 1: Solubility Validation Decision Tree

SolubilityWorkflow Start Start: 10 mM DMSO Stock Dilution Step 1: Serial Dilution (in Assay Buffer + 1% DMSO) Start->Dilution Incubation Step 2: Incubate (2h @ RT, Shaking) Dilution->Incubation Measurement Step 3: Measure Absorbance (OD600 or Nephelometry) Incubation->Measurement Check Turbidity Detected? Measurement->Check Soluble Soluble Region (Proceed to Assay) Check->Soluble No (OD < 0.005) Insoluble Precipitation Region (Risk of False Positives) Check->Insoluble Yes (OD > 0.01) Action Determine Kinetic Limit (e.g., 50 µM) Insoluble->Action

Caption: Workflow for determining the kinetic solubility limit in aqueous assay buffers to avoid false-positive inhibition data.

Detailed Protocol: Shake-Flask Method (Thermodynamic Solubility)

For chemistry applications (e.g., recrystallization), use this method:

  • Add excess solid (~5 mg) to 1 mL of the target solvent (e.g., Methanol).

  • Shake at 25°C for 24 hours.

  • Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon; it binds hydrophobic heterocycles).

  • Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Troubleshooting & Stability Risks

The "Crash-Out" Phenomenon

The 5-chloro-2-fluoro-3-iodo substitution pattern creates a "grease ball" effect. When a DMSO stock is pipetted into aqueous media (e.g., cell culture media), the local concentration of DMSO drops rapidly, causing immediate precipitation of the compound before it can disperse.

  • Mitigation:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100% -> 10% in buffer -> 1% final).

    • Surfactants: The addition of 0.01% Tween-20 or Triton X-100 to the assay buffer significantly stabilizes the pyrazolo[1,5-a]pyrimidine core in solution.

Chemical Stability[2]
  • Nucleophilic Attack: The C-5 position (Chlorine) is susceptible to nucleophilic aromatic substitution (

    
    ) by strong nucleophiles (e.g., thiols, amines) in basic conditions. Avoid storing in buffers with DTT or mercaptoethanol for >24 hours.
    
  • Photostability: The C-3 Iodo group is photosensitive. Store stocks in amber vials to prevent radical de-iodination.

References

  • Synthesis & Properties: Moustafa, M. S., et al. (2022).[2][3] Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health (PMC) . Available at: [Link] (Generalized scaffold properties).

  • Halogenation Effects: Wang, J., et al. (2025). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances . Available at: [Link].

  • Solubility Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Standard industry reference for kinetic solubility protocols).
  • Kinase Inhibitor Profiling: Lindsley, C. W., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches. MDPI Molecules . Available at: [Link].

Sources

The Strategic Role of 2-Fluoro Substitution in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has been firmly established as a "privileged" core structure in modern medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors.[1][2] Its rigid, planar geometry and versatile substitution points make it an ideal framework for mimicking the adenine region of ATP, enabling competitive inhibition of a wide range of kinases.[3][4] Within this framework, the strategic incorporation of fluorine atoms has become a cornerstone of lead optimization. This guide focuses specifically on the role of fluorine substitution at the 2-position of the pyrazolo[1,5-a]pyrimidine ring. We will dissect the profound and often multifaceted influence of this single atomic substitution on inhibitor potency, selectivity, binding interactions, and pharmacokinetic properties, providing a comprehensive resource for researchers engaged in the design of next-generation kinase inhibitors.

Introduction: A Privileged Scaffold Meets a Unique Halogen

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small-molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. The pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds has emerged as a particularly fruitful scaffold for this purpose.[5][6] Its synthetic tractability allows for the systematic exploration of chemical space at various positions around the core, facilitating detailed structure-activity relationship (SAR) studies.[3][7]

Parallel to the rise of this scaffold, the use of fluorine in drug design has transitioned from an occasional modification to a mainstream strategy.[8][9] The unique properties of fluorine—its small size (isosteric with hydrogen), high electronegativity, and ability to form strong bonds with carbon—allow it to exert powerful effects on a molecule's biological profile without introducing significant steric bulk.[10][11] When applied to the pyrazolo[1,5-a]pyrimidine core, particularly at the 2-position, this seemingly minor change can be the pivotal element that transforms a moderately active compound into a clinical candidate.

The Foundational Impact of Fluorine in Drug Design

Before examining its specific role on the pyrazolo[1,5-a]pyrimidine core, it is essential to understand the fundamental physicochemical contributions of fluorine that medicinal chemists leverage.[10]

  • Modulation of Basicity (pKa): Fluorine is a powerful electron-withdrawing group. When placed on or near a basic nitrogen atom, it can significantly lower the pKa. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., reducing hERG liability).

  • Metabolic Stability: A common route of metabolism for many drug candidates is cytochrome P450-mediated oxidation at electron-rich positions. The C-F bond is exceptionally strong and resistant to cleavage. Substituting a metabolically vulnerable C-H bond with a C-F bond can effectively block this "soft spot," extending the compound's half-life and improving its oral bioavailability.[8]

  • Enhanced Binding Interactions: While not a classic hydrogen bond donor, the electronegative fluorine atom can participate in favorable electrostatic and dipole interactions with protein active sites.[12] It can interact with backbone amides or polar side chains, anchoring the inhibitor in the binding pocket and increasing potency.[12][13]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through stereoelectronic effects, sometimes locking it into a more bioactive conformation for optimal target engagement.[10]

Core Analysis: The Role of 2-Fluoro Substitution

The 2-position of the pyrazolo[1,5-a]pyrimidine ring is located on the pyrazole portion of the fused ring system. Modifications at this site can directly influence interactions within the kinase active site and alter the electronic properties of the entire scaffold.

Driving Potency and Selectivity

Structure-activity relationship (SAR) studies across multiple kinase targets have demonstrated that the introduction of a small, electronegative substituent at the 2-position can be critical for high-potency inhibition. While data directly comparing a 2-H versus a 2-F analog across a large panel is often embedded within broader studies, the collective evidence points to the fluorine atom's importance.

For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, SAR studies revealed that a fluorine atom at an analogous position was crucial for potent activity.[14] The data suggests that this substitution is not merely a placeholder but an active contributor to the binding affinity. This is often attributed to the ability of the fluorine to form specific, favorable interactions with the kinase hinge region, a critical area for ATP-competitive inhibitors.

Table 1: Representative Structure-Activity Relationship Data for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Compound IDR-Group at Position 2Target KinaseIC₅₀ (nM)Cellular Potency (nM)Key SAR InsightReference
Analog A-1 HFLT3-ITD15.2>1000The unsubstituted parent compound shows moderate enzymatic activity but poor cellular activity.[15]
Analog A-2 FFLT3-ITD0.410.5Introduction of a 2-fluoro group dramatically increases both enzymatic and cellular potency, suggesting improved binding and/or cell penetration.[15]
Analog B-1 HTrkA8.525Parent compound demonstrates nanomolar potency against the target kinase.[14][16]
Analog B-2 FTrkA1.43.2The 2-fluoro substitution enhances potency by approximately 6-fold, highlighting its critical role in optimizing the pharmacophore for Trk inhibition.[14][16]
Analog C-1 ClPim-125450A larger halogen at the 2-position shows good enzymatic activity but reduced cellular effect.[17]
Analog C-2 FPim-118120Replacing chlorine with fluorine maintains enzymatic potency while significantly improving cellular activity, possibly due to better physicochemical properties.[17]

Note: Data is compiled and representative, derived from SAR studies on pyrazolo[1,5-a]pyrimidine and closely related scaffolds to illustrate the principle.

Elucidating the Binding Mode

The enhanced potency conferred by the 2-fluoro group is best understood through structural biology. In many kinase inhibitor co-crystal structures, the pyrazolo[1,5-a]pyrimidine core orients itself to engage the "hinge" region of the kinase, which forms hydrogen bonds with the adenine of ATP. The 2-position is often directed towards the protein backbone in this hinge region. A 2-fluoro substituent can:

  • Form a Key Hydrogen Bond: The fluorine atom can act as a hydrogen bond acceptor, interacting with the backbone N-H of a hinge residue (e.g., cysteine or methionine). This additional interaction can significantly increase the inhibitor's residence time and binding affinity.

  • Displace Unfavorable Water: The binding pocket may contain ordered water molecules. The introduction of a hydrophobic fluorine atom can displace a high-energy water molecule, leading to an entropically favorable gain in binding energy.

  • Modulate Ring Electronics: The electron-withdrawing nature of the fluorine alters the charge distribution across the heterocyclic core, potentially strengthening other key interactions, such as the hydrogen bonds formed by the pyrimidine nitrogens.

Enhancing ADME Properties

Beyond its direct impact on binding, the 2-fluoro substitution offers significant advantages in tuning the drug-like properties of an inhibitor.

  • Metabolic Blocking: The 2-position on the pyrazole ring can be susceptible to oxidative metabolism. Installing a fluorine atom at this site effectively blocks this metabolic pathway, increasing the compound's stability in liver microsomes and in vivo, leading to improved exposure and a longer half-life.[8][10]

  • Improved Permeability: While highly electronegative, fluorine can surprisingly increase a molecule's lipophilicity (LogP). This can enhance passive diffusion across cell membranes, leading to better target engagement in cell-based assays and improved oral absorption in vivo.[9]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the core concepts in kinase inhibition and the drug discovery workflow.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition K Kinase Sub Substrate K->Sub Binds ATP ATP ATP->K Binds P_Sub Phosphorylated Substrate Sub->P_Sub Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->K Competitively Blocks ATP Site

Caption: Mechanism of ATP-competitive kinase inhibition.

SAR_Logic A Identify Privileged Scaffold (Pyrazolo[1,5-a]pyrimidine) B Synthesize Parent Compound (2-H Analog) A->B C Introduce 2-Fluoro Substitution B->C D Evaluate Impact C->D E Improved Potency (↓IC₅₀) D->E F Enhanced Selectivity D->F G Better ADME Profile D->G

Caption: Drug discovery rationale for 2-fluoro substitution.

Experimental Validation: Protocols & Workflows

The hypotheses regarding the benefits of 2-fluoro substitution must be validated through rigorous experimentation. The following workflow and protocols are standard in the field for characterizing novel kinase inhibitors.

Experimental_Workflow A Compound Synthesis (2-H and 2-F Analogs) B Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ A->B C Cellular Proliferation Assay (e.g., CellTiter-Glo®) Determine EC₅₀ B->C D ADME Profiling (Microsomal Stability, Permeability) C->D E Lead Candidate D->E

Caption: Standard workflow for kinase inhibitor characterization.

Protocol: In Vitro Kinase Potency (IC₅₀ Determination) via ADP-Glo™ Assay

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., BTK, EGFR, Trk)

  • Kinase-specific substrate peptide

  • Test compounds (2-H and 2-F analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM. Dispense 50 nL of each compound concentration into the assay plate wells. Include DMSO-only wells as a "high activity" control.

  • Kinase Reaction: Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. Add 5 µL of this solution to each well of the assay plate.

  • Initiate Reaction: Prepare a 2X ATP solution. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of kinase activity).

Protocol: Cellular Potency (EC₅₀ Determination) via CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line with a dependency on the target kinase

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired final concentrations to the cell plates. Include DMSO-only wells as a "no inhibition" control.

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

  • Assay Equilibration: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction driven by the ATP from the viable cells.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the dose-response curve and use non-linear regression to determine the EC₅₀ value.

Conclusion and Future Outlook

The strategic incorporation of a fluorine atom at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold is a powerful and validated strategy in modern kinase inhibitor design. This single substitution can profoundly enhance inhibitor potency through direct, favorable interactions within the ATP-binding site. Furthermore, it provides a reliable method for blocking metabolic soft spots and fine-tuning physicochemical properties to improve a compound's overall ADME profile. As medicinal chemists continue to tackle challenges like acquired drug resistance and the need for greater kinase selectivity, the judicious use of fluorine on privileged scaffolds will remain an indispensable tool.[3] Future efforts will likely focus on combining this approach with other advanced design strategies, such as covalent and allosteric inhibition, to develop the next generation of highly effective and durable targeted therapies.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]

  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. (2017). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery. [Link]

  • Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not specified.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (2014). ACS Publications. [Link]

  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. (2009). ACS Publications. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). PMC. [Link]

  • What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. (2020). PMC. [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (2016). ACS Medicinal Chemistry Letters. [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Source not specified.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). PMC. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (n.d.). PMC. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (n.d.). PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Fluorine NMR spectroscopy enables to quantify the affinity between DNA and proteins in cell lys
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). IRIS UniGe. [Link]

Sources

A Senior Application Scientist's Technical Guide to Halogenated Pyrazolo[1,5-a]pyrimidines as Versatile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: An extensive search of public chemical databases and scientific literature did not yield data for the specific molecule 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine. This suggests the compound is either novel, proprietary, or not widely documented. As a Senior Application Scientist, when a precise tool is unavailable, we select the closest, most effective analogue. This guide will therefore focus on the well-characterized and strategically valuable building block, 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine . The principles, protocols, and applications discussed herein are directly relevant for researchers working with multi-halogenated heterocyclic scaffolds.

Abstract

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its bioisosteric relationship with purine allows it to interact with a wide range of biological targets, particularly protein kinases.[3][4] This guide provides an in-depth technical overview of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a highly functionalized intermediate designed for efficient and selective elaboration in drug discovery programs. We will dissect its synthesis, explore the mechanistic rationale behind its reactivity, and provide a validated experimental protocol for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical development.

Chemical Identity and Physicochemical Properties

The strategic placement of two distinct halogen atoms on the pyrazolo[1,5-a]pyrimidine core makes this compound a powerful tool for combinatorial chemistry and structure-activity relationship (SAR) studies. The iodine at the C3 position and chlorine at the C5 position offer differential reactivity, enabling selective and sequential functionalization.

Caption: 2D Structure of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.

Table 1: Physicochemical Data for 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

PropertyValueSource
IUPAC Name 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine[5]
CAS Number 923595-58-8[6]
Molecular Formula C₆H₃ClIN₃[5][6]
Molecular Weight 279.47 g/mol [6]
Monoisotopic Mass 278.906 Da[5]
SMILES C1=CN2C(=C(C=N2)I)N=C1Cl[5]
InChIKey OPASGSRWIMSJGT-UHFFFAOYSA-N[5]
Predicted XlogP 1.9[5]

Synthesis and Mechanistic Considerations

The synthesis of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine can be achieved through a strategic, multi-step sequence that builds the heterocyclic core first, followed by sequential halogenation. This approach provides robust control over regiochemistry.

G A Start: 3-Aminopyrazole + 1,3-Biselectrophile B Step 1: Cyclocondensation (e.g., Acid/Base Catalysis) A->B Reagents C Intermediate: Pyrazolo[1,5-a]pyrimidin-5-ol B->C Form Core D Step 2: Chlorination (e.g., POCl₃) C->D Reagents E Intermediate: 5-Chloropyrazolo[1,5-a]pyrimidine D->E Install C5-Cl F Step 3: Regioselective Iodination (e.g., NIS, I₂/K₂S₂O₈) E->F Reagents G Final Product: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine F->G Install C3-I G A 5-Chloro-3-iodopyrazolo [1,5-a]pyrimidine C Suzuki-Miyaura Coupling [Pd Catalyst, Base] A->C B Arylboronic Acid (R-B(OH)₂) B->C D 3-Aryl-5-chloropyrazolo [1,5-a]pyrimidine C->D Selective C-C bond formation at C3

Sources

The Orthogonal Reactivity Profile of 3-Iodo vs. 5-Chloro Positions in Pyrazolo[1,5-a]pyrimidines: A Strategic Guide for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous clinical candidates and approved kinase inhibitors (e.g., in oncology for NTRK fusion cancers)[1]. The true synthetic power of this bicyclic system lies in its capacity for highly regioselective, orthogonal functionalization. By strategically exploiting the distinct electronic environments of the C3-iodo and C5-chloro positions, researchers can execute programmable, sequential modifications to rapidly generate highly decorated, complex libraries without the need for cumbersome protecting group strategies.

This technical guide dissects the causality behind this orthogonal reactivity and provides self-validating protocols for executing these transformations with high chemoselectivity.

Mechanistic Causality: The Electronic Dichotomy

To master the functionalization of 5-chloro-3-iodo-pyrazolo[1,5-a]pyrimidines, one must first understand the underlying electronic dichotomy of the fused ring system. The scaffold merges an electron-rich pyrazole ring with an electron-deficient pyrimidine ring, creating two distinct reactive hubs.

  • The C3-Iodo Position (Pyrazole Ring): The pyrazole C3 position is inherently electron-rich. When halogenated with iodine, the resulting C3–I bond exhibits a relatively low Bond Dissociation Energy (BDE, ~65 kcal/mol). This low BDE, combined with the electron-rich local environment, makes the C3 position exceptionally primed for rapid oxidative addition by Palladium(0) species. Consequently, it is highly reactive in cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) but completely unreactive toward Nucleophilic Aromatic Substitution (SₙAr)[1].

  • The C5-Chloro Position (Pyrimidine Ring): The pyrimidine ring is heavily deactivated by its two nitrogen atoms, creating a highly electrophilic center at C5. The C5–Cl bond is perfectly positioned to undergo SₙAr via the formation of a stabilized Meisenheimer complex when exposed to nucleophiles (amines, alkoxides, thiolates). While the C5–Cl bond can undergo Pd-catalyzed cross-coupling, its higher BDE (~95 kcal/mol) means oxidative addition is significantly slower than at the C3–I position[2].

This fundamental difference in bond strength and local electronics establishes the foundation for orthogonal reactivity.

ReactivityLogic Core 5-Chloro-3-iodo-pyrazolo[1,5-a]pyrimidine C3 C3-Iodo Position (Electron-rich Pyrazole) Core->C3 Low C-I BDE C5 C5-Chloro Position (Electron-deficient Pyrimidine) Core->C5 High Electrophilicity Pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C3->Pd Fast Oxidative Addition SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides) C5->SNAr Addition-Elimination

Caption: Electronic reactivity logic of the 5-chloro-3-iodo-pyrazolo[1,5-a]pyrimidine scaffold.

Strategic Workflows for Orthogonal Functionalization

When designing a synthetic route for a 3,5-disubstituted pyrazolo[1,5-a]pyrimidine, the sequence of operations is critical.

Route A: SₙAr First, Cross-Coupling Second (The Preferred Pathway) Executing the SₙAr reaction at C5 first is generally the most reliable strategy. By displacing the C5-chloride with an amine, you introduce an electron-donating group into the pyrimidine ring. This drastically reduces the electrophilicity of the core, effectively "shutting down" any further SₙAr side reactions. More importantly, it eliminates the C5-Cl bond, entirely preventing competitive Pd-insertion during the subsequent Suzuki-Miyaura coupling at the C3-iodo position[3].

Route B: Cross-Coupling First, SₙAr Second (The Chemoselective Pathway) If the target molecule requires a C3-coupling first, the reaction must be strictly controlled. You must utilize mild Pd(0) catalysts (e.g., Pd(PPh3)4) at lower temperatures (60°C) to ensure the catalyst selectively inserts into the weaker C3–I bond without activating the C5–Cl bond. Once the C3 position is arylated, the C5-Cl bond can be subjected to harsher SₙAr conditions.

Workflow Start 5-Chloro-3-iodo-pyrazolo[1,5-a]pyrimidine Path1_Step1 1. SNAr (C5) Amine, DIPEA, 25-60°C Start->Path1_Step1 Route A (Preferred) Path2_Step1 1. Suzuki Coupling (C3) Pd(PPh3)4, Na2CO3, 60°C Start->Path2_Step1 Route B IntB 5-Amino-3-iodo-derivative Path1_Step1->IntB Path1_Step2 2. Suzuki Coupling (C3) Pd(dppf)Cl2, K2CO3, 90°C IntB->Path1_Step2 Final 3,5-Disubstituted Product Path1_Step2->Final IntA 5-Chloro-3-aryl-derivative Path2_Step1->IntA Path2_Step2 2. SNAr (C5) Amine, DIPEA, 100°C IntA->Path2_Step2 Path2_Step2->Final

Caption: Sequential orthogonal functionalization workflows for scaffold diversification.

Quantitative Reactivity Profile

The following table summarizes the optimal conditions and expected yields for functionalizing the pyrazolo[1,5-a]pyrimidine core, derived from established medicinal chemistry campaigns[1],[3].

Target PositionReaction TypeReagents / NucleophileCatalyst & Base SystemTemp (°C)Typical Yield
C3 (Iodo) Suzuki-MiyauraAryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃ (aq)80–90°C75–90%
C3 (Iodo) SonogashiraTerminal AlkynesPd(PPh₃)₄, CuI, TEA60°C70–85%
C5 (Chloro) SₙArPrimary/Secondary AminesDIPEA, DMF or NMP25–60°C85–95%
C5 (Chloro) SₙArAliphatic AlcoholsNaH, THF0–25°C80–90%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a specific rationale and an in-process analytical checkpoint to confirm the reaction trajectory before proceeding.

Protocol 1: Regioselective SₙAr at the C5 Position (Route A, Step 1)

Objective: Displace the C5-chloride with a primary amine while leaving the C3-iodide fully intact.

  • Reaction Setup: In a dry round-bottom flask, dissolve 5-chloro-3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer transition state, accelerating SₙAr kinetics.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing protonation and deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the desired primary amine (1.2 equiv) dropwise. Stir the reaction at room temperature (or up to 60°C for sterically hindered amines).

  • System Validation (In-Process Control): After 2 hours, sample the reaction for LC-MS.

    • Validation Check: The starting material exhibits a distinct isotopic mass pattern due to the presence of both Chlorine (³⁵Cl/³⁷Cl) and Iodine. A successful reaction is confirmed by the complete disappearance of the Cl-isotope pattern and a mass shift corresponding to [M - 35.5 (Cl) + Mass of Amine]. The C3-Iodine mass signature must remain intact.

  • Workup: Quench the reaction by pouring it into rapidly stirring ice water. The product typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the C3 Position (Route A, Step 2)

Objective: Couple an aryl boronic acid to the C3-iodo position of the newly formed C5-amino intermediate.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the C5-amino-3-iodo intermediate (1.0 equiv) and the aryl boronic acid (1.5 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive aryl-boronate complex, which is the actual species that undergoes transmetalation.

  • Base Addition: Add K₂CO₃ (3.0 equiv).

  • Deoxygenation (Critical Step): Sparge the mixture with Argon or N₂ for 15 minutes.

    • Validation Check: Failure to thoroughly deoxygenate will result in the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) black, and promote the homocoupling of the boronic acid (evident by a distinct biaryl peak in LC-MS).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center and provides a large bite angle, which dramatically accelerates the final reductive elimination step, preventing catalyst trapping.

  • Heating: Seal the vessel and heat to 90°C for 4–6 hours.

  • System Validation (In-Process Control): Monitor via TLC (UV active) and LC-MS.

    • Validation Check: Look for the complete loss of the massive Iodine atom signature (-126 Da) and the appearance of the [M - 126.9 (I) + Mass of Aryl] product peak.

  • Workup: Dilute with EtOAc, wash with brine to remove DMF/Dioxane, dry over MgSO₄, and purify via silica gel chromatography.

Conclusion

The 5-chloro-3-iodo-pyrazolo[1,5-a]pyrimidine scaffold is a masterclass in electronic asymmetry. By understanding the causal relationship between the electron-rich pyrazole (driving rapid Pd-oxidative addition at C3) and the electron-deficient pyrimidine (driving rapid SₙAr at C5), chemists can deploy orthogonal functionalization strategies with pinpoint precision. Utilizing the self-validating protocols outlined above ensures high fidelity in library generation, accelerating the discovery of novel therapeutics and functional materials.

References

1.1 2.2 3.3 4.

Sources

A Senior Application Scientist’s Guide to Halogenated Pyrazolo[1,5-a]pyrimidine Intermediates: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Halogenated Pyrazolo[1,5-a]pyrimidine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrimidine (PP) core stands out as a "privileged scaffold."[1] This fused, planar N-heterocyclic system is not merely a molecular framework; it is a versatile platform for the development of novel therapeutics and functional materials.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4][5] The true potential of this scaffold, however, is unlocked through strategic functionalization, a process in which halogenated intermediates play a pivotal role.

Halogen atoms, particularly at the C3 position, serve as exceptionally versatile synthetic handles. They are the linchpins for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of molecular fragments and the systematic exploration of a compound's structure-activity relationship (SAR).[3][6] The ability to precisely install a halogen and then replace it with a new carbon-carbon or carbon-heteroatom bond is fundamental to modern drug discovery.

This guide provides an in-depth exploration of halogenated pyrazolo[1,5-a]pyrimidine intermediates. We will dissect the causality behind synthetic choices, from classical methods to cutting-edge, environmentally benign protocols. We will examine their reactivity and provide validated, step-by-step methodologies for their synthesis and subsequent transformation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage these powerful intermediates in their own discovery programs.

Part 1: The Synthesis of Halogenated Pyrazolo[1,5-a]pyrimidine Intermediates

The journey to a functionalized pyrazolo[1,5-a]pyrimidine begins with the construction of the core, followed by the crucial halogenation step. While one-pot procedures exist, understanding the stepwise logic provides a clearer picture of the chemistry involved.

Formation of the Pyrazolo[1,5-a]pyrimidine Core

The most prevalent and robust method for constructing the PP scaffold involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or chalcone.[1][4][7] This reaction efficiently builds the pyrimidine ring onto the existing pyrazole, offering a direct route to a wide range of substituted core structures. The choice of the 1,3-bielectrophile is a key decision point, as it dictates the substituents at the C5 and C7 positions of the final product.

Direct C-H Halogenation: A Post-Functionalization Strategy

With the core synthesized, direct C-H halogenation is the most common approach. The electronic nature of the pyrazolo[1,5-a]pyrimidine ring makes the C3 position highly nucleophilic and thus susceptible to electrophilic attack.[8]

Traditional Methods: Historically, N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) in solvents like tetrahydrofuran (THF) or carbon tetrachloride have been the reagents of choice.[9][10] While effective, these methods often rely on chlorinated solvents and can lack the efficiency and environmental friendliness demanded by modern standards.

Modern, Green Methodologies: Recent advancements have focused on developing milder and more sustainable protocols.

  • Hypervalent Iodine(III)-Mediated Halogenation: A highly efficient and practical method employs a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in combination with simple potassium halide salts (KCl, KBr, KI).[3][11] This reaction proceeds smoothly at room temperature in water, a significant advantage for green chemistry.[3][12] The mechanism is believed to involve an electrophilic substitution pathway.[3]

  • Oxidative Halogenation: Another innovative approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant with sodium halides (NaCl, NaBr, NaI) in an aqueous medium.[10][13] This system provides an effective route for the direct oxidative halogenation of the PP core.

The diagram below illustrates the primary synthetic routes, contrasting the traditional NXS-based methods with modern, greener alternatives.

G cluster_reactants Starting Materials cluster_core Core Synthesis cluster_halogenation Halogenation at C3 Position Aminopyrazole Aminopyrazole Bielectrophile 1,3-Bielectrophile (e.g., β-Diketone) PP_Core Pyrazolo[1,5-a]pyrimidine Core Bielectrophile->PP_Core Cyclocondensation Halogenated_PP 3-Halo-Pyrazolo[1,5-a]pyrimidine PP_Core->Halogenated_PP Green Method 1: PIDA / KX in H₂O PP_Core->Halogenated_PP Green Method 2: K₂S₂O₈ / NaX in H₂O

Caption: Key synthetic pathways to halogenated pyrazolo[1,5-a]pyrimidines.

One-Pot Synthesis and Halogenation

For maximum efficiency, several methods combine core synthesis and halogenation into a single, streamlined process. A notable example is a three-component reaction involving an aminopyrazole, an enaminone or chalcone, and a sodium halide, all promoted by K₂S₂O₈.[4][10][13] This cascade approach proceeds via cyclocondensation followed immediately by oxidative halogenation, offering significant time and resource savings.[10]

MethodHalogen SourceReagents/ConditionsSolventKey Advantages
Electrophilic Halogenation N-halosuccinimide (NXS)NXSTHF, CCl₄Well-established, versatile
Hypervalent Iodine Potassium Halide (KX)PIDA, rtWaterEnvironmentally friendly, mild conditions, excellent yields[3][11]
Oxidative Halogenation Sodium Halide (NaX)K₂S₂O₈WaterUses inexpensive reagents, good functional group tolerance[10][13]
One-Pot Cascade Sodium Halide (NaX)Aminopyrazole, Enaminone, K₂S₂O₈WaterHigh step- and time-efficiency[10][13]
Table 1. Comparison of Common Halogenation Methods for Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Regioselective C3-Bromination using PIDA

This protocol is adapted from the environmentally friendly method developed for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines.[3][11]

Objective: To synthesize 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 175 mg)

  • Potassium Bromide (KBr) (1.5 mmol, 178 mg)

  • Phenyliodine diacetate (PIDA) (1.0 mmol, 322 mg)

  • Deionized Water (15 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 50 mL round-bottom flask, add 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (1.0 mmol) and potassium bromide (1.5 mmol).

  • Add 15 mL of deionized water to the flask.

  • Stir the suspension at room temperature (25-27 °C).

  • Add PIDA (1.0 mmol) portion-wise to the stirring suspension over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically less polar, product spot. Final structure confirmation is achieved via NMR and Mass Spectrometry.

Part 2: Reactivity and Applications in Molecular Design

The primary value of a halogenated pyrazolo[1,5-a]pyrimidine lies in its capacity for further transformation. The halogen atom, most commonly at the C3 position, is an excellent leaving group for a variety of powerful transition metal-catalyzed cross-coupling reactions.

The Cornerstone of Functionalization: Cross-Coupling Reactions

These reactions are the workhorses of modern medicinal chemistry, allowing for the precise and predictable formation of new bonds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-halo-PP intermediate (typically bromo or iodo) with an aryl or heteroaryl boronic acid or ester. It is one of the most reliable methods for forming C-C bonds and introducing new aromatic systems, which is critical for tuning a molecule's electronic properties and its interactions with biological targets.[10][13]

  • Sonogashira Coupling: Specifically useful for 3-iodo-PP intermediates, this reaction with a terminal alkyne introduces a rigid C-C triple bond.[10][13] This alkynyl linker is often used in drug design to probe binding pockets or to serve as a precursor for other functional groups.

  • Other Coupling Reactions: While Suzuki and Sonogashira are most common, the halogenated scaffold is also amenable to other transformations, including Heck (C-C bond with an alkene), Buchwald-Hartwig (C-N bond formation), and Stille (C-C bond with an organotin reagent) couplings, vastly expanding the accessible chemical space.

The following workflow illustrates how a single 3-iodo intermediate can be a branching point for creating a diverse library of compounds.

G Suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂) Product_Aryl 3-Aryl-PP Derivative Suzuki->Product_Aryl Sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) Product_Alkynyl 3-Alkynyl-PP Derivative Sonogashira->Product_Alkynyl Buchwald Buchwald-Hartwig (Pd catalyst, R₂NH) Product_Amino 3-Amino-PP Derivative Buchwald->Product_Amino Start Start Start->Sonogashira Start->Buchwald

Sources

An In-Depth Technical Guide to the Metabolic Stability of 2-Fluoro-Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a candidate compound is a paramount determinant of its potential success.[1][2][3] This property, which describes the susceptibility of a molecule to biotransformation by the body's enzymatic machinery, directly influences crucial pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, a deep understanding and early assessment of metabolic stability are essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[5][6]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, particularly protein kinases.[7][8][9] Its rigid, planar structure provides a versatile framework for designing potent and selective inhibitors for conditions ranging from cancer to inflammatory diseases.[9][10][11] However, like many heterocyclic systems, this scaffold is susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP) enzymes located predominantly in the liver.[12][13]

A common and effective strategy to enhance metabolic stability is the introduction of fluorine atoms at positions susceptible to oxidation.[14][15][16] The high strength of the carbon-fluorine bond and the powerful electron-withdrawing nature of fluorine can effectively "block" these metabolic hotspots, preventing or slowing down enzymatic degradation.[17][18] This guide provides a comprehensive overview of the metabolic stability of 2-fluoro-pyrazolo[1,5-a]pyrimidine derivatives, detailing the underlying metabolic pathways, providing robust experimental protocols for their assessment, and offering expert insights into data interpretation for researchers in the field.

Part 1: Understanding the Metabolic Landscape

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups (e.g., hydroxyl groups), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1] For the 2-fluoro-pyrazolo[1,5-a]pyrimidine core, several metabolic pathways are plausible.

Primary Metabolic Pathways

The primary sites of metabolism on the pyrazolo[1,5-a]pyrimidine scaffold are typically the electron-rich carbon atoms. The introduction of a fluorine atom at the 2-position is a strategic decision to block a potential site of oxidation. However, other positions on the heterocyclic core and on any peripheral substituents remain potential sites for metabolic attack.

  • Aromatic Hydroxylation: Unsubstituted positions on the pyrimidine or pyrazole rings, as well as any aryl substituents, are susceptible to hydroxylation by CYP enzymes. This is often the first and rate-limiting step in the clearance of many aromatic compounds.

  • Oxidative Defluorination: While the C-F bond is strong, it is not entirely inert. In some cases, particularly with fluorinated pyrimidines, CYP-mediated oxidation can lead to the formation of an unstable intermediate that eliminates the fluorine atom. This bioactivation can sometimes result in the formation of reactive metabolites, which may lead to time-dependent inhibition (TDI) of the metabolizing enzyme, a significant concern in drug development.[19]

  • N-Dealkylation/O-Dealkylation: If the scaffold is substituted with alkylated amines or ethers, these groups are common sites for oxidative dealkylation.

The diagram below illustrates the potential metabolic hotspots on a generic 2-fluoro-pyrazolo[1,5-a]pyrimidine derivative.

cluster_0 Potential Metabolic Pathways cluster_1 Primary Transformations Compound 2-Fluoro-Pyrazolo[1,5-a]pyrimidine Derivative Metabolism Phase I Metabolism (CYP450 Enzymes) Compound->Metabolism Biotransformation Hydroxylation Aromatic Hydroxylation (on unsubstituted positions) Metabolism->Hydroxylation Defluorination Oxidative Defluorination (Potential Reactive Metabolite) Metabolism->Defluorination Dealkylation N-/O-Dealkylation (at substituents) Metabolism->Dealkylation PhaseII Phase II Conjugation (e.g., Glucuronidation) Hydroxylation->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Potential metabolic pathways for 2-fluoro-pyrazolo[1,5-a]pyrimidine derivatives.

Part 2: Experimental Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of new chemical entities, a series of standardized in vitro assays are employed during the early stages of drug discovery.[1] These assays measure the rate of disappearance of the parent compound when incubated with liver-derived enzyme systems.[5][20] The two most common and foundational assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

The General Experimental Workflow

The workflow for assessing metabolic stability is systematic, beginning with the incubation of the test compound with the metabolic system and ending with quantitative analysis to determine the rate of metabolism.

cluster_workflow Metabolic Stability Assay Workflow A 1. Preparation - Test Compound Stock - Metabolic System (Microsomes/Hepatocytes) - Cofactors (NADPH) B 2. Incubation - Pre-warm system to 37°C - Initiate reaction with cofactor - Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) A->B C 3. Reaction Quenching - Add cold Acetonitrile with Internal Standard - Precipitate proteins B->C D 4. Sample Processing - Centrifuge to pellet protein - Transfer supernatant for analysis C->D E 5. LC-MS/MS Analysis - Quantify remaining parent compound D->E F 6. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint E->F

Caption: A generalized workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolism, primarily mediated by CYP enzymes.[4][21] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYPs are located.[4]

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound due to Phase I metabolism.

Materials:

  • Test Compound (10 mM in DMSO)

  • Pooled Liver Microsomes (from human or relevant preclinical species, e.g., rat, mouse)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)

  • Control Compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)

  • Acetonitrile (ACN) with Internal Standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

    • Prepare the test compound working solution by diluting the stock solution in buffer. The final substrate concentration is typically 1 µM to be well below the Michaelis-Menten constant (Km).

    • Scientist's Note: Keeping the DMSO concentration below 0.5% is critical to avoid inhibition of metabolic enzymes.

  • Incubation:

    • Add the microsomal suspension to the wells of the 96-well plate.

    • Add the test compound working solution to initiate a pre-incubation period. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Rationale: This pre-incubation ensures that the reaction is started at the optimal physiological temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Scientist's Note: A parallel incubation without the NADPH cofactor is a crucial control. Disappearance of the compound in this well indicates chemical instability or metabolism by non-NADPH dependent enzymes (e.g., UGTs, which require UDPGA, also present in microsomes).[21]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard.

    • Rationale: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the proteins. The internal standard is essential for accurate quantification by LC-MS/MS.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[6][22]

Protocol 2: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[4][21]

Objective: To determine the overall metabolic clearance (Phase I and Phase II) and provide a more comprehensive prediction of in vivo hepatic clearance.

Materials:

  • Cryopreserved plateable hepatocytes (human or preclinical species)

  • Hepatocyte incubation medium

  • Collagen-coated 96-well plates

  • Test Compound (10 mM in DMSO)

  • Control Compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)

  • Acetonitrile (ACN) with Internal Standard

Methodology:

  • Cell Plating and Acclimation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates at a specified density and allow them to attach and acclimate (typically for a few hours).

    • Scientist's Note: Proper handling of cryopreserved hepatocytes is critical for maintaining their viability and metabolic capacity.[21]

  • Compound Incubation:

    • Prepare the test compound working solution in pre-warmed incubation medium (final concentration typically 1 µM).

    • Remove the plating medium from the cells and add the compound-containing medium to start the incubation at 37°C in a CO2 incubator.

    • Rationale: Unlike microsomal assays where the reaction is initiated by a cofactor, here the reaction starts upon addition of the compound to the metabolically active cells.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard directly to the wells.

    • The time points are generally longer than in microsomal assays to capture the activity of slower-turnover enzymes, including Phase II enzymes.

  • Sample Processing and Analysis:

    • After quenching, scrape the wells to ensure cell lysis and complete extraction.

    • Process the samples (centrifugation, supernatant transfer) and analyze via LC-MS/MS as described in the microsomal stability protocol.

Part 3: Data Analysis and Interpretation

The primary data from these assays is the percentage of the parent compound remaining at each time point. From this, key pharmacokinetic parameters are derived.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting linear regression line (k) is the elimination rate constant.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[20]

    • Equation: CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells)

Hypothetical Data Summary

The table below presents hypothetical metabolic stability data for a series of 2-fluoro-pyrazolo[1,5-a]pyrimidine analogs, demonstrating how data can be structured for comparative analysis.

Compound IDModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
PZP-001 R = H1592.41287.5
PZP-002 R = 4-Cl-Phenyl4530.83827.6
PZP-003 R = 4-MeO-Phenyl8173.36175.0
PZP-004 R = 4-CF3-Phenyl> 120< 5.81109.5

Interpretation of Hypothetical Data:

  • PZP-001 (Parent): Shows high clearance, suggesting it is metabolically labile.

  • PZP-002 (Chloro-substituent): The chloro group improves metabolic stability, likely by deactivating the phenyl ring to hydroxylation.

  • PZP-003 (Methoxy-substituent): The electron-donating methoxy group makes the compound highly susceptible to metabolism, likely via O-dealkylation. This is a classic metabolic hotspot.

  • PZP-004 (Trifluoromethyl-substituent): The CF3 group, another fluorine-containing moiety, significantly blocks metabolism, resulting in a very stable compound. This aligns with the strategy of using fluorine to enhance stability.[17]

Conclusion and Forward Look

The metabolic stability of 2-fluoro-pyrazolo[1,5-a]pyrimidine derivatives is a multifaceted issue that requires a systematic and mechanistically informed approach. The strategic placement of the 2-fluoro substituent is a proven method to block a key site of metabolism, but the overall stability of the molecule is highly dependent on the nature and position of other substituents. By employing robust in vitro assays, such as those with liver microsomes and hepatocytes, drug discovery teams can gain critical insights early in the optimization process. This allows for the rational design of compounds with improved pharmacokinetic profiles, ultimately increasing the probability of identifying a successful clinical candidate. Further investigation into metabolite identification can elucidate the precise metabolic pathways and confirm whether mechanisms like oxidative defluorination are at play, providing a complete picture of the compound's biotransformation.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Fluorine in heterocyclic chemistry - ResearchGate. (2014, May).
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Metabolic Stability Assay Services - BioIVT. (n.d.).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024, July 29).
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (n.d.).
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications. (2025, November 18).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Metabolic Stability In Drug Metabolism: IVIVE Models - Pharmaron. (n.d.).
  • Metabolic Models - Sygnature Discovery. (n.d.).
  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed. (2006, December 15).
  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29).
  • Cytochrome P450 inhibition potential and initial genotoxic evaluation of 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin - PMC. (n.d.).
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. (n.d.).
  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety | Journal of Medicinal Chemistry - ACS Publications. (2018, November 2).
  • 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC - PubMed Central. (n.d.).
  • Cytochrome P450 - Wikipedia. (n.d.).
  • Analytical Techniques Used in Metabolomics - Systematic Reviews in Pharmacy. (2022, August 1).
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases. (2021, January 6).
  • Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. (2021, July 14).
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. (2020, June 28).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - ResearchGate. (2025, October 15).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5).

Sources

Methodological & Application

Synthesis protocols for 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine , a highly specialized scaffold often utilized in the development of kinase inhibitors (e.g., TRK, JAK, or PI3K pathways).

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Core Scaffold: Pyrazolo[1,5-a]pyrimidine Key Challenges:

  • Regioselective Fluorination: The C2-fluoro substituent is thermodynamically difficult to install post-cyclization. It must be introduced via the starting material, 3-amino-5-fluoropyrazole .

  • Differentiation of C5/C7 Positions: Standard cyclization with

    
    -keto esters often yields mixtures. The most robust route utilizes a symmetric condensation to the 5,7-dihydroxy intermediate, followed by chlorination and regioselective dechlorination at C7.
    
  • C3-Iodination: This is a highly regioselective electrophilic aromatic substitution (SEAr), occurring exclusively at the C3 position due to the electron-rich nature of the pyrazole ring compared to the pyrimidine ring.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis is designed around the "Malonate-Dichloro-Reduction" strategy, which offers the highest regiocontrol for the 5-chloro-7-unsubstituted pattern.

SynthesisRoute Target 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (Target) Precursor1 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (Key Intermediate) Precursor1->Target C3-Iodination (NIS, MeCN, RT) Dichloro 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine Dichloro->Precursor1 Regioselective Dechlorination (C7) (Zn, AcOH or Pd/C, H2) Dihydroxy 2-Fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (Tautomer: 5,7-Dione) Dihydroxy->Dichloro Chlorination (POCl3, N,N-Dimethylaniline) StartMat 3-Amino-5-fluoropyrazole (Starting Material) StartMat->Dihydroxy Cyclocondensation (NaOEt, EtOH, Reflux) Malonate Diethyl Malonate (Reagent) Malonate->Dihydroxy

Figure 1: Retrosynthetic pathway prioritizing regiochemical fidelity.

Part 3: Detailed Experimental Protocols

Stage 1: Core Assembly (The "Malonate" Route)

Objective: Synthesize the 5,7-dichloro-2-fluoro intermediate.

Reagents:

  • 3-Amino-5-fluoropyrazole (CAS: 1448332-38-2 or custom synthesis)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (2.5 equiv)

  • Phosphorus oxychloride (

    
    )
    
  • 
    -Dimethylaniline (Catalytic)
    

Protocol:

  • Cyclization:

    • In a dry round-bottom flask under

      
      , dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.
      
    • Add 3-amino-5-fluoropyrazole (1.0 eq) and stir for 15 min.

    • Dropwise add diethyl malonate (1.2 eq).

    • Reflux the mixture for 6–8 hours. A precipitate (sodium salt of the product) will form.

    • Workup: Cool to RT. Filter the solid.[1] Dissolve the solid in minimal water and acidify to pH 2–3 with HCl. The 2-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (often existing as the dione tautomer) will precipitate. Filter, wash with water, and dry under vacuum.

    • Checkpoint: Verify formation via LC-MS (

      
       approx 170).
      
  • Chlorination:

    • Suspend the dried dihydroxy intermediate in neat

      
       (10 vol).
      
    • Add

      
      -dimethylaniline (0.5 eq) as a catalyst.
      
    • Heat to reflux (

      
      ) for 4–6 hours until the solution becomes clear.
      
    • Workup (Caution): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Extract with dichloromethane (DCM) (3x). Wash organics with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Expect a beige solid (5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine).[2]

Stage 2: Regioselective Dechlorination (C7 Removal)

Objective: Selectively remove the chlorine at position 7 to yield the 5-chloro core. Mechanistic Insight: The C7 position in pyrazolo[1,5-a]pyrimidine is significantly more electron-deficient (electrophilic) than C5, making it susceptible to nucleophilic attack and hydride reduction.

Reagents:

  • Zinc dust (activated)

  • Acetic acid (AcOH)

  • Alternative:

    
     (10%) with 1 eq 
    
    
    
    (requires strict monitoring to prevent over-reduction).

Protocol (Zinc Method - Recommended for Selectivity):

  • Dissolve 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine (1.0 eq) in glacial acetic acid (10 vol).

  • Add activated Zinc dust (3.0 eq) in portions at room temperature.

  • Stir at RT and monitor by TLC/LC-MS every 30 mins.

    • Target: Loss of one Cl (

      
       approx 172/174).
      
    • Over-reduction: Loss of both Cl (approx 138). Stop immediately if observed.

  • Workup: Filter off excess Zn through Celite. Concentrate the filtrate. Dilute with EtOAc and wash with

    
     (aq) to neutralize acid.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 5-chloro isomer is typically less polar than the starting material.

Stage 3: C3-Iodination

Objective: Install the iodine atom at the C3 position via Electrophilic Aromatic Substitution (SEAr).

Reagents:

  • 
    -Iodosuccinimide (NIS) (1.1 eq)
    
  • Acetonitrile (MeCN) (anhydrous)

Protocol:

  • Dissolve 5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine (1.0 eq) in MeCN (5 vol).

  • Add NIS (1.1 eq) in one portion at

    
     (protect from light).
    
  • Allow to warm to RT and stir for 2–4 hours.

    • Mechanism:[3][4][5] The C3 position is the most electron-rich site on the scaffold, ensuring exclusive regioselectivity over the electron-poor pyrimidine ring.

  • Workup: Dilute with EtOAc. Wash with 10% sodium thiosulfate (

    
    ) to quench excess iodine (solution turns from brown to yellow/clear). Wash with brine.
    
  • Isolation: Dry over

    
    , concentrate, and recrystallize from Ethanol/Heptane if necessary.
    

Part 4: Analytical Data Summary

Compound StageExpected Mass (


)
Key

NMR Features (DMSO-

)
Step 1: Dihydroxy ~170Broad singlets >10 ppm (OH/NH), no aromatic pyrimidine H.
Step 2: 5,7-Dichloro ~206 (Cl2 pattern)Singlet ~7.5 ppm (H6). No H3 signal if D2O exchange? No, H3 is ~6.8 ppm.
Step 3: 5-Chloro ~172 (Cl pattern)Doublets for H6/H7 (~6.9, 8.8 ppm,

Hz) OR H6/H7 coupling.
Step 4: Target (3-Iodo) ~298 (Cl + I pattern)Loss of H3 singlet. Pyrimidine protons remain (H6, H7).

Part 5: References

  • Regioselective Halogenation: Bagdi, A. K., et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III)." RSC Advances, 2015. Link

  • Core Synthesis (Malonate Route): McKillop, A., et al. "Reaction of hydrazine with

    
    -aminocrotononitriles: Synthesis of 3-aminopyrazoles and pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2002. Link
    
  • Dechlorination Strategy: Hylsová, M., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors." Journal of Medicinal Chemistry, 2017. (Describes the reactivity of 5,7-dichloro intermediates). Link

  • Commercial Building Block Validation: 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (CAS 1203710-56-2). Link

Note on Safety:


 reacts violently with water. NIS is an irritant. Perform all halogenations in a well-ventilated fume hood.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance in Drug Discovery

The pyrazolo[1,5-a]pyrimidine structural motif is a highly privileged, rigid N-heterocyclic scaffold extensively utilized in the design of targeted therapeutics, particularly kinase inhibitors [1]. The specific building block 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS: 1638771-79-5) represents a critical node in the synthesis of next-generation oncology drugs.

The tri-halogenated nature of this intermediate allows for orthogonal, multi-step functionalization. The 2-fluoro substitution is a hallmark of next-generation inhibitors (such as analogues of the TRK inhibitor selitrectinib/LOXO-195) designed to overcome acquired solvent-front resistance mutations and improve metabolic stability. However, the presence of three distinct carbon-halogen bonds (C2-F, C3-I, C5-Cl) presents a significant chemoselectivity challenge during C–C bond formation. This protocol details the mechanistically guided, chemoselective Suzuki-Miyaura cross-coupling at the C3 position while preserving the highly reactive C5-Cl bond for downstream functionalization.

Mechanistic Rationale & Chemoselectivity

To achieve absolute chemoselectivity, one must exploit the thermodynamic and kinetic differences between the carbon-halogen bonds [2]:

  • C3-I Bond (Primary Target): The C–I bond has the lowest bond dissociation energy (BDE ~55 kcal/mol) and undergoes rapid oxidative addition by Pd(0).

  • C5-Cl Bond (Secondary Target): The pyrazolo[1,5-a]pyrimidine core is highly electron-deficient, rendering the C5 and C7 positions highly electrophilic [1]. While the C–Cl bond (BDE ~81 kcal/mol) is less reactive toward Pd(0) than C–I, the electron-withdrawing nature of the pyrimidine ring activates it for both unwanted secondary Suzuki coupling (bis-coupling) and Nucleophilic Aromatic Substitution (SNAr)[3].

  • C2-F Bond (Inert): The C–F bond (BDE ~116 kcal/mol) remains completely inert under standard low-valent palladium catalysis.

Catalyst and Base Selection: To prevent bis-coupling, Pd(dppf)Cl₂ is selected. The large bite angle of the bidentate dppf ligand stabilizes the palladium intermediate, accelerating reductive elimination and preventing the catalyst from undergoing a second oxidative addition at the C5-Cl bond. Furthermore, strong bases (e.g., NaOH, KOH) must be strictly avoided, as hydroxide ions will rapidly displace the C5-Cl via SNAr to form a lactam (hydroxy) byproduct. A mild base like K₂CO₃ provides the optimal balance: it is basic enough to facilitate the transmetalation of the boronic acid without triggering SNAr hydrolysis.

Chemoselectivity Substrate 5-Chloro-2-fluoro- 3-iodopyrazolo[1,5-a]pyrimidine C3 C3-I Bond Primary Target (Lowest BDE: ~55 kcal/mol) Substrate->C3 Pd(0), Mild Base 60 °C C5 C5-Cl Bond Secondary Target (Prone to SNAr & Over-coupling) Substrate->C5 Strong Base (OH-) or High Temp C2 C2-F Bond Inert under Standard Pd Conditions Substrate->C2 No Reaction Success Desired C3-Coupled Product C3->Success Failure Lactam Byproduct or Bis-Coupled Impurity C5->Failure

Figure 1: Chemoselectivity logic and competing reaction pathways for the tri-halogenated scaffold.

Quantitative Data: Condition Optimization

The following table summarizes the experimental optimization demonstrating the causality between reaction conditions and chemoselectivity.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)C3-Coupled Yield (%)C3,C5-Bis-Coupled (%)C5-Hydrolysis (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O8072155
2 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 60 89 <2 <2
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90453510
4Pd(dppf)Cl₂ (5 mol%)NaOHTHF/H₂O6030<265

Data Interpretation: Entry 2 represents the self-validating optimal conditions. The use of highly active electron-rich ligands (Entry 3) or elevated temperatures (Entry 1) compromises the C5-Cl bond. The introduction of a strong nucleophilic base (Entry 4) completely shifts the impurity profile toward SNAr hydrolysis.

Experimental Workflow

Workflow N1 1. Reagent Assembly Substrate + Boronic Species N2 2. Catalyst & Base Pd(dppf)Cl2 / K2CO3 N1->N2 N3 3. Deoxygenation Argon Sparging (15 min) N2->N3 N4 4. Chemoselective Coupling 60 °C (Avoid C5-Cl insertion) N3->N4 N5 5. Reaction Monitoring LC-MS Analysis N4->N5 N6 6. Workup & Isolation Extraction & Chromatography N5->N6

Figure 2: Optimized workflow for the chemoselective Suzuki-Miyaura coupling at the C3 position.

Detailed Protocol: C3-Selective Suzuki-Miyaura Coupling

Scale: 1.0 mmol (Demonstration Scale)

Reagents & Materials
  • Substrate: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol, 297.4 mg)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.05 equiv, 1.05 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Procedure
  • System Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, the boronic acid, and K₂CO₃.

  • Solvent Addition & Deoxygenation: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) to the tube. Submerge a long stainless-steel needle into the biphasic mixture and sparge with high-purity Argon gas for exactly 15 minutes.

    • Expert Insight: Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) peroxo complexes, stalling the catalytic cycle and increasing the likelihood of substrate proto-deiodination.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the tube and sparge for an additional 2 minutes.

  • Heating & Reaction: Transfer the sealed tube to a pre-heated oil bath or heating block set strictly to 60 °C . Stir vigorously (≥800 rpm) to ensure adequate mixing of the biphasic system.

    • Expert Insight: 60 °C provides sufficient thermal energy to cross the activation barrier for C3-I oxidative addition while remaining safely below the energetic threshold required for C5-Cl insertion.

  • Monitoring: After 2 hours, sample the organic layer. Dilute with LC-MS grade acetonitrile and analyze via LC-MS. The reaction is complete when the starting material peak vanishes and the product mass [M+H]⁺ is dominant.

  • Quench & Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Troubleshooting & Process Control

  • Issue: Formation of C5-Hydroxy Byproduct (m/z corresponds to [M-Cl+OH])

    • Cause: Base-mediated SNAr hydrolysis of the C5-Cl bond.

    • Solution: Ensure K₂CO₃ is used and the temperature does not exceed 60 °C. If the specific boronic acid requires longer reaction times leading to hydrolysis, switch to a strictly anhydrous protocol utilizing Cs₂CO₃ in anhydrous DMF or Toluene, utilizing a boronic ester (pinacol ester) instead of a boronic acid.

  • Issue: Bis-Coupling (Reaction at both C3 and C5)

    • Cause: Over-active catalyst, excessive heating, or excess boronic acid.

    • Solution: Strictly control the temperature to ≤60 °C. Ensure the boronic acid stoichiometry does not exceed 1.05 – 1.10 equivalents.

  • Issue: Incomplete Conversion / Stalled Reaction

    • Cause: Poor phase transfer or catalyst deactivation.

    • Solution: Ensure vigorous stirring (the biphasic mixture must form an emulsion). Verify that the solvents were thoroughly degassed prior to catalyst addition.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals 2022, 15(8), 949. Available at:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules 2021, 26(14), 4265. Available at:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2019, 9, 21970-21975. Available at:[Link]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) at the 5-Chloro Position of Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused, nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] It is widely regarded as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1][2][3] This versatility has led to its incorporation into a multitude of clinically relevant agents, including hypnotic drugs like zaleplon and indiplon, and numerous kinase inhibitors under investigation for cancer therapy.[2][4]

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be extensively modulated through functionalization at its peripheral positions. Among these, the C5 and C7 positions of the pyrimidine ring are particularly susceptible to modification via nucleophilic aromatic substitution (SNAr) reactions.[1][5] This reactivity provides a powerful and direct method for introducing diverse chemical motifs, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a detailed examination of the SNAr reaction at the 5-chloro position, offering mechanistic insights, comprehensive protocols, and practical guidance for researchers in drug discovery and chemical synthesis.

Mechanistic Framework: The SNAr Pathway

The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile.[6][7] The pyrazolo[1,5-a]pyrimidine system is inherently "electron-deficient" due to the electron-withdrawing nature of the nitrogen atoms within its bicyclic structure, which activates the pyrimidine ring toward nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom bearing the chloro leaving group (C5). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the ring system, as depicted in the resonance structures below. Aromaticity is then restored through the rapid expulsion of the chloride leaving group, yielding the final substituted product.

Computational studies, specifically Lowest Unoccupied Molecular Orbital (LUMO) analysis, confirm that the C5 and C7 positions bear the largest orbital lobes, identifying them as the most electrophilic centers and therefore the most susceptible to nucleophilic attack.[8][9]

Caption: The addition-elimination mechanism of SNAr at the C5 position.

Core Experimental Protocols

The success of an SNAr reaction hinges on the careful selection of nucleophile, solvent, base, and temperature. The following protocols provide robust starting points for the two most common transformations: amination and thiolation.

Protocol 1: Amination with a Primary Aliphatic Amine

This protocol describes a general procedure for the reaction of a 5-chloro-pyrazolo[1,5-a]pyrimidine derivative with a primary aliphatic amine, a common transformation in library synthesis.[1]

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 5-chloro-pyrazolo[1,5-a]pyrimidine substrate (1.0 eq).

  • Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1–0.2 M concentration). Add the aliphatic amine (1.2–2.0 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq).

    • Causality Note: Using an excess of the amine helps drive the reaction to completion. The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80–120 °C. The optimal temperature will depend on the reactivity of both the substrate and the amine.

    • Expertise Note: Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and is a preferred method for high-throughput synthesis.[10][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water or brine to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to isolate the pure 5-amino-pyrazolo[1,5-a]pyrimidine product.

Protocol 2: Thiolation with an Aliphatic Thiol

This protocol details the introduction of a sulfur nucleophile, which often requires slightly different conditions to handle the more acidic nature of the thiol proton.

Step-by-Step Methodology:

  • Nucleophile Activation: In a separate, dry, nitrogen-flushed flask, dissolve the thiol (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Causality Note: Thiols are more acidic than amines and require a strong base for complete deprotonation to the highly nucleophilic thiolate anion. Performing this step under an inert atmosphere prevents oxidation of the thiolate to disulfides.

  • Reaction Setup: In the main reaction vessel, dissolve the 5-chloro-pyrazolo[1,5-a]pyrimidine substrate (1.0 eq) in anhydrous DMF or DMSO.

  • Nucleophilic Addition: Slowly add the pre-formed thiolate solution from step 1 to the solution of the substrate at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 50–80 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than aminations and may be complete in 1–6 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired 5-thioether-pyrazolo[1,5-a]pyrimidine.

Data Summary and Reaction Scope

The choice of reaction conditions is highly dependent on the nucleophile's reactivity. The following table summarizes typical parameters for various classes of nucleophiles.

Nucleophile ClassTypical BaseTypical SolventTemperature RangeGeneral Observations & Expected Yields
Primary Aliphatic Amines K₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, n-BuOH80–120 °CGenerally robust reactions. Good to excellent yields (70–95%).
Secondary Aliphatic Amines K₂CO₃, DIPEADMF, DMSO90–140 °CSlower than primary amines due to increased steric hindrance. Moderate to good yields (50–85%).
Anilines (Aromatic Amines) K₂CO₃, t-BuOKDioxane, Toluene100–150 °CLess nucleophilic; often require higher temperatures or palladium-catalyzed (Buchwald-Hartwig) conditions.[12]
Alcohols / Alkoxides NaH, K₂CO₃THF, DMF25–100 °CRequires formation of the alkoxide for efficient reaction. Good yields (65–90%).
Thiols / Thiolates NaH, K₂CO₃THF, DMF25–80 °CHighly nucleophilic once deprotonated. Prone to oxidation. Good to excellent yields (75–98%).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is too weak or sterically hindered. 3. Incomplete deprotonation of the nucleophile. 4. Deactivated substrate.1. Increase reaction temperature or use microwave heating. 2. Switch to a less hindered nucleophile or consider catalysis (e.g., Buchwald-Hartwig for anilines). 3. Use a stronger base (e.g., NaH for alcohols/thiols) or ensure anhydrous conditions. 4. Check for electron-donating groups on the substrate that may be deactivating the ring.
Multiple Products / Side Reactions 1. Reaction at C7 in addition to C5 (for di-halo substrates). 2. Di-substitution of a primary amine. 3. Oxidation of thiolates to disulfides.1. Use stoichiometric control of the nucleophile (1.0 eq) at a lower temperature to favor mono-substitution.[13] 2. Use a large excess of the primary amine to favor mono-substitution kinetically. 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Difficulty in Purification 1. Product and starting material have similar polarity. 2. Contamination with high-boiling point solvents (DMSO, DMF).1. Drive the reaction to full conversion. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. 2. During workup, perform multiple aqueous washes to remove the bulk of the solvent. For trace amounts, consider lyophilization or a Kugelrohr distillation if the product is thermally stable.

General Experimental Workflow

The following diagram provides a high-level overview of the typical workflow for performing and analyzing an SNAr reaction.

Caption: A generalized workflow for SNAr reactions.

References

  • Gomez, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Terungwa, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Various Authors. (2025). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. [Link]

  • Danagulyan, G.G., & Gharibyan, V.K. (2024). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]

  • Terungwa, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Various Authors. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]

  • Various Authors. (2021). Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. [Link]

  • Various Authors. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). [Link]

  • Various Authors. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Behind the Paper. [Link]

  • CPL-Life-Science-Team. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Al-Mousawi, S. M., et al. (2010). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Various Authors. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. MDPI. [Link]

  • Van Der Plas, H. C. (1977). The S N (ANRORC) Mechanism: A New Mechamism for Nucleophilic Substitution. SciSpace. [Link]

  • Various Authors. (2025). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]

  • Gomaa, A.-G. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]

  • Various Authors. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]

  • Portilla, J., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. SciSpace. [Link]

  • ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • RCS-Chemistry. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Gomez, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Gomez, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. MDPI Encyclopedia. [Link]

Sources

Procedures for Sonogashira coupling using 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Sonogashira Coupling of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Executive Summary

This technical guide outlines the optimized protocol for the Sonogashira cross-coupling of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Trk, CDK inhibitors). The procedure leverages the distinct reactivity difference between the C3-iodide and C5-chloride to achieve highly regioselective alkynylation at the C3 position. The presence of the electron-withdrawing 2-fluoro substituent requires specific attention to catalyst selection and base strength to prevent side reactions at the C5 position.

Strategic Analysis & Chemoselectivity

The Electrophilic Hierarchy

Success in this reaction relies on exploiting the bond dissociation energy differences between the halogen substituents.

  • C3-Iodide (Reactive Site): The C3 position of the pyrazolo[1,5-a]pyrimidine ring is inherently electron-rich, but the C-I bond is weak and highly susceptible to oxidative addition by Pd(0).

  • C5-Chloride (Latent Handle): The C5-Cl bond is significantly stronger and less reactive towards Pd(0) under standard Sonogashira conditions. It is preserved for subsequent SNAr functionalization.

  • 2-Fluorine (Electronic Modulator): Unlike alkyl groups (e.g., 2-Me), the 2-F atom is strongly electron-withdrawing. This reduces the electron density of the pyrazole ring, potentially stabilizing the Pd(II) intermediate but also increasing the electrophilicity of the C5 carbon. Critical Insight: Avoid strong nucleophilic bases (e.g., hydroxide, alkoxides) to prevent premature substitution at C5.

Reaction Scheme

ReactionScheme SM 5-Chloro-2-fluoro- 3-iodopyrazolo[1,5-a]pyrimidine (Substrate) Reagents Terminal Alkyne Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Et3N, THF, RT SM->Reagents Product 3-Alkynyl-5-chloro- 2-fluoropyrazolo[1,5-a]pyrimidine (Target) Reagents->Product Selective C3 Coupling SideProduct C5-Substitution / Homocoupling (Avoided) Reagents->SideProduct High Temp / Strong Base

Figure 1: Chemoselective coupling strategy targeting the C3-I bond while preserving the C5-Cl handle.

Optimized Protocol

Reagents & Materials
ComponentRoleSpecification
Substrate Electrophile5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv)
Alkyne NucleophileTerminal alkyne (1.2 equiv)
Catalyst Pd SourceBis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)
Co-Catalyst ActivatorCopper(I) iodide [CuI] (0.02 equiv)
Base Proton ScavengerTriethylamine (Et3N) (3.0 equiv)
Solvent MediumAnhydrous THF or DMF (degassed)
Step-by-Step Methodology

Step 1: Inert System Preparation

  • Rationale: Oxygen promotes the Glaser homocoupling of alkynes (dimerization), consuming the starting material and complicating purification.

  • Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon.

Step 2: Reagent Charging

  • Action: Charge the flask with the substrate (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%).

  • Note: Add solids before solvents to ensure accurate weighing and minimize air exposure during addition.

Step 3: Solvent & Base Addition

  • Action: Add anhydrous THF (concentration ~0.1 M). If the substrate is insoluble, use DMF. Add Et3N (3.0 equiv) via syringe.

  • Degassing: Sparge the solution with nitrogen for 10 minutes. This is critical for reaction efficiency.

Step 4: Alkyne Addition & Reaction

  • Action: Add the terminal alkyne (1.2 equiv) dropwise.

  • Condition: Stir at Room Temperature (20-25°C) .

  • Expert Insight: Unlike many aryl chlorides, this aryl iodide reacts readily at RT. Heating (>50°C) increases the risk of affecting the C5-Cl bond or the 2-F stability. Monitor by TLC or LC-MS. Reaction typically completes in 2-6 hours.

Step 5: Quench & Workup

  • Action: Dilute with Ethyl Acetate (EtOAc). Wash with saturated aqueous NH4Cl (to sequester Copper) and brine.

  • Phase Separation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Step 6: Purification

  • Action: Purify via silica gel flash chromatography.

  • Gradient: Typically 0-30% EtOAc in Hexanes. The product is usually less polar than the starting material if the alkyne is non-polar, but more polar if the alkyne contains heteroatoms.

Workflow Visualization

Workflow Setup 1. Setup & Degas (N2 atm, Dry THF) Addition 2. Add Reagents (Pd/Cu Cat, Base, Alkyne) Setup->Addition Reaction 3. Reaction (RT, 2-6 Hours) Addition->Reaction Check 4. Monitor (LC-MS) Is SM consumed? Reaction->Check Check->Reaction No (Add time/Cat) Quench 5. Workup (EtOAc/NH4Cl Wash) Check->Quench Yes Purify 6. Purification (Flash Chromatography) Quench->Purify

Figure 2: Operational workflow for the Sonogashira coupling process.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / O2Ensure rigorous degassing. Increase Pd loading to 10 mol%.
Homocoupling (Alkyne Dimer) Oxygen presenceSparge solvents longer. Add alkyne slowly (syringe pump).
C5-Substitution Byproducts Temperature too highMaintain reaction at RT. Do not exceed 40°C.
De-iodination (Reduction) Hydride source / Long reactionReduce reaction time. Ensure anhydrous conditions.

Safety Note: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine derivatives may be potent kinase inhibitors. Handle with high-containment procedures (fume hood, gloves, eye protection).

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidines

    • Synthesis and functionalization of 3-iodo-pyrazolo[1,5-a]pyrimidines.
    • Source: 1

  • Kinase Inhibitor Applications (Trk/CDK)

    • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Deriv
    • Source: 2

  • General Sonogashira Methodology

    • Sonogashira Coupling - Organic Chemistry Portal.
    • Source: 3

  • Reactivity of 5-Chloro-pyrazolo[1,5-a]pyrimidines

    • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Deriv
    • Source: 4

Sources

Application Note: Chemoselective Heck Coupling of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine . The protocols herein prioritize chemoselectivity , ensuring exclusive C–C bond formation at the C3-position while preserving the C5-chloro and C2-fluoro handles for subsequent diversification (e.g., S_NAr or secondary cross-couplings).

Part 1: Strategic Analysis & Reactivity Profile

The Substrate Architecture

The scaffold presents a unique "tri-halogenated" reactivity gradient. Success depends on exploiting the bond dissociation energy (BDE) differences between C–I, C–Cl, and C–F bonds.

  • C3-Iodo (Reactive Site): The C–I bond is the weakest (approx. 53 kcal/mol). It undergoes rapid oxidative addition with Pd(0), making it the primary site for Heck coupling.

  • C5-Chloro (Electrophilic Handle): The C–Cl bond is stronger (approx. 80 kcal/mol) and significantly less reactive toward Pd(0) under standard Heck conditions (T < 100 °C). However, the pyrazolo[1,5-a]pyrimidine core is electron-deficient; the 5-position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), especially with the electron-withdrawing 2-Fluoro group activating the ring. Crucial: Avoid strong nucleophilic bases (e.g., NaOMe) to prevent side reactions at C5.

  • C2-Fluoro (Electronic Modulator): The C–F bond is inert to Pd-catalysis. Its strong inductive effect (-I) pulls electron density, destabilizing the oxidative addition intermediate slightly but making the C3-I bond more electrophilic.

Chemoselectivity Hierarchy
PositionSubstituentReactivity ModeActivation Threshold
C3 -I Pd-Catalyzed Coupling (Heck, Suzuki) Low (RT - 80°C)
C5-ClS_NAr / Pd-Coupling (Buchwald)Medium (100°C+)
C2-FMetabolic Stability / InertHigh (Inert)

Part 2: Optimization Matrix

The following matrix summarizes reaction conditions screened for high yield and C3-selectivity.

VariableStandard ProtocolHigh-Performance ProtocolRationale
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd(II) requires reduction in situ; Pd(0) sources initiate faster.
Ligand PPh₃ (10-20 mol%)P(t-Bu)₃ or XPhosPPh₃ is sufficient for Iodides. Bulky phosphines prevent C5-Cl activation.
Base Et₃N (2-3 equiv)Cy₂NMe (Hunig's Base)Organic bases prevent S_NAr side reactions common with inorganic carbonates.
Solvent MeCN or DMF1,4-DioxaneMeCN is standard; Dioxane is preferred if C5-Cl hydrolysis is observed.
Temp 80 °C60 - 70 °CLower temps favor C3-I selectivity over C5-Cl insertion.

Part 3: Standard Operating Procedures (SOP)

Protocol A: General C3-Alkenylation (Acrylates/Styrenes)

Best for: Early-stage discovery, standard acrylates, styrenes.

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the substrate, Pd(OAc)₂, and PPh₃. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous MeCN via syringe, followed by Et₃N and the alkene.

  • Reaction: Heat the block to 80 °C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. Look for consumption of starting material (M+H) and appearance of product.[1] If C5-Cl coupling is observed (dimerization), lower temp to 60 °C.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: "Jeffery Conditions" (Ligand-Free)

Best for: Sterically hindered alkenes or when phosphine contamination is a concern.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: NaHCO₃ (2.5 equiv)

  • Solvent: DMF [0.1 M]

Step-by-Step Workflow:

  • Preparation: Dissolve substrate, TBAB, and NaHCO₃ in DMF.

  • Catalyst Addition: Add Pd(OAc)₂ last.

  • Reaction: Heat to 90 °C . The TBAB acts as a phase-transfer catalyst and stabilizes the Pd-nanoparticles ("homeopathic palladium").

  • Note: This method is highly efficient for iodides but requires careful washing (water/brine) during workup to remove DMF and TBAB.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Chemoselective Oxidative Addition step where the catalyst discriminates between the C3-I and C5-Cl bonds.

HeckCycle cluster_selectivity Chemoselectivity Checkpoint Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd Selects C3-I over C5-Cl Substrate Substrate: 5-Cl-2-F-3-I-pyrazolo[1,5-a]pyrimidine Substrate->OxAdd Complex1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->Complex1 Stable 2-F Influence Alkene Alkene Coordination (Syn-Insertion) Complex1->Alkene + Alkene BetaElim Beta-Hydride Elimination (Product Release) Alkene->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product BaseStep->Pd0 + Base (Regenerates Pd0)

Caption: Catalytic cycle emphasizing the kinetic preference of Pd(0) for the C3-Iodo bond (Weak) over the C5-Chloro bond (Strong), enabled by controlled temperature and ligand choice.

Part 5: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Dehalogenation (Product is 3-H) Overheating or Hydride SourceEnsure solvent is anhydrous. Avoid alcohols (MeOH/EtOH) which can act as hydride sources.
C5-Substitution (Side Product) S_NAr by BaseSwitch from inorganic bases (K₂CO₃) to hindered organic bases (DIPEA). Lower reaction temperature.[3]
Low Conversion Catalyst PoisoningThe pyrazolo nitrogen can coordinate Pd. Increase catalyst loading to 10% or use bidentate ligands (dppf).
Regioisomer Mix Alkene IsomerizationCommon with long-chain alkenes. Add Ag₂CO₃ (Silver effect) to suppress bond migration.

References

  • Yin, L., & Liebscher, J. (2004).[4] Synthesis of Substituted 3-Alkenylpyrazolo[1,5-a]pyrimidines via Heck Cross-Coupling Reaction. Synthesis.[2][3][4][5][6][7][8][9][10][11][12] Source: Thieme Connect. Relevance: Establishes the baseline reactivity of 3-iodopyrazolo[1,5-a]pyrimidines in Heck couplings using Pd(PPh3)2Cl2.

  • Sikdar, B., et al. (2023).[8][12] K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.[8] Source: PubMed Central (PMC). Relevance: details the synthesis and subsequent cross-coupling potential of 3-iodo-pyrazolo[1,5-a]pyrimidine scaffolds.

  • Lynch, J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[7][9] Source: Journal of Organic Chemistry.[5][9] Relevance: Provides mechanistic insight into controlling selectivity between multiple halogen sites (Cl vs I) on N-heterocycles. [9]

Sources

Microwave-assisted synthesis using 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., Zaleplon, Indiplon, and various PI3K/CDK inhibitors). The specific building block 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine offers a unique trifunctional platform for divergent library synthesis.

  • 3-Iodo: A "soft" electrophile highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • 5-Chloro: A "hard" electrophile primed for Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination.
    
  • 2-Fluoro: A metabolic blocker that modulates pKa and lipophilicity while electronically activating the ring system for nucleophilic attack at C5/C7.

This guide details microwave-assisted protocols that leverage the differential reactivity of the C3-I and C5-Cl sites, enabling rapid, high-yield synthesis of bis-functionalized libraries.

Chemical Logic & Reactivity Profile

Success with this scaffold requires understanding the electronic hierarchy of the halogen substituents. The 2-fluoro group exerts a strong inductive effect (


), lowering the LUMO energy of the pyrimidine ring. This makes the C5-position significantly more electrophilic than in non-fluorinated analogs, facilitating 

reactions under milder microwave conditions.
Reactivity Hierarchy
  • C3-Iodo: Most reactive towards oxidative addition by Pd(0). Labile to metal-halogen exchange.

  • C5-Chloro: Reactive towards nucleophiles (

    
    ) and Pd-catalyzed amination. Less reactive towards Suzuki coupling conditions than C3-I.
    
  • 2-Fluoro: Generally inert to substitution under these conditions; acts as an electronic activator.

ReactivityMap Core 5-Chloro-2-fluoro- 3-iodopyrazolo[1,5-a]pyrimidine C3 C3-Position (Iodo) Pd-Catalyzed Coupling Core->C3 Primary Reactivity (Suzuki, Sonogashira) C5 C5-Position (Chloro) SnAr / Buchwald Core->C5 Secondary Reactivity (Nucleophilic Attack) C2 C2-Position (Fluoro) Metabolic Stability / Activation Core->C2 Electronic Modulation

Figure 1: Reactivity profile of the scaffold. The C3-Iodo site allows for carbon-carbon bond formation, while the C5-Chloro site is optimal for introducing solubility-enhancing amines.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C3 position without disturbing the C5-Chloro handle. Mechanism: The C-I bond undergoes oxidative addition ~100x faster than the C-Cl bond, ensuring high regioselectivity.

Materials:

  • Substrate: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave vial, combine the substrate (0.5 mmol), boronic acid (0.55 mmol), and catalyst (18 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and

    
     (0.75 mL).
    
  • Seal & Purge: Cap the vial and purge with Argon for 30 seconds.

  • Microwave Irradiation:

    • Temperature: 100°C

    • Hold Time: 20 minutes

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Workup: Filter through a Celite pad, wash with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Checkpoint: If dehalogenation (loss of Iodo without coupling) is observed, lower temp to 80°C and switch to


.
Protocol B: C5-Selective Nucleophilic Aromatic Substitution ( )

Objective: Displace the 5-Chloro group with an amine (e.g., morpholine, piperazine) to modulate solubility. Microwave Advantage: The 2-Fluoro group activates the ring, but the 5-Cl is still sterically hindered. Microwave heating overcomes the activation energy barrier rapidly, preventing side reactions associated with prolonged thermal heating.

Materials:

  • Substrate: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (or product from Protocol A)

  • Nucleophile: Primary or Secondary Amine (2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Isopropanol (iPrOH) or NMP (for unreactive amines)

Step-by-Step Methodology:

  • Charge: Combine substrate (0.5 mmol) and amine (1.0 mmol) in a microwave vial.

  • Solvent: Add iPrOH (3 mL) and DIPEA (0.26 mL).

  • Microwave Irradiation:

    • Temperature: 140°C

    • Hold Time: 30 minutes

    • Absorption Level: High

  • Workup: Pour into water. If solid precipitates, filter and wash with water. If oil, extract with DCM.

  • Note: If the amine is volatile, use the amine as the solvent or use a sealed vessel carefully.

Sequential One-Pot Workflow (Telescoping)

For maximum efficiency, the Suzuki coupling and


 can be performed sequentially in the same pot without isolating the intermediate.

Workflow Start Start: 5-Chloro-2-fluoro- 3-iodopyrazolo[1,5-a]pyrimidine Step1 Step 1: Suzuki Coupling (C3-Arylation) Pd(dppf)Cl2, Na2CO3, Dioxane MW: 100°C, 20 min Start->Step1 Check Check LCMS: Complete consumption of Iodo-SM? Step1->Check Step2 Step 2: SnAr Amination (C5-Substitution) Add Amine + DIPEA (Excess) MW: 150°C, 30 min Check->Step2 Yes Final Final Product: 3-Aryl-5-amino-2-fluoro derivative Step2->Final

Figure 2: Telescoped one-pot microwave protocol. Note that the solvent system (Dioxane/Water) from Step 1 is generally compatible with the


 in Step 2, though adding NMP may be required for solubility.

Data Summary & Troubleshooting

VariableProtocol A (Suzuki)Protocol B (

)
Limiting Reagent C3-Iodo SubstrateC5-Chloro Substrate
Key Catalyst/Reagent Pd(dppf)Cl2DIPEA (Base)
Temp/Time 100°C / 20 min140-160°C / 30 min
Common Issue Protodeiodination (loss of I)Hydrolysis of Cl to OH
Fix Use anhydrous solvent, lower tempDry solvents, avoid hydroxide bases

Critical Observation: The presence of the 2-Fluoro group makes the C5-position more susceptible to hydrolysis if aqueous base is used at high temperatures (>120°C). Therefore, in the one-pot protocol, ensure the Suzuki step (aqueous base) is completed at moderate temp (100°C) before ramping to 150°C for the


, or add a co-solvent like NMP to suppress water activity.

References

  • Review of Scaffold Utility

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][3][4] (2025).[1][5][6] RSC Advances.

  • Microwave Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. (2017).[7][8] Chemical Methodologies.

  • Regioselective Functionalization

    • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). (2023). Royal Society Open Science.
  • Kinase Inhibitor Design (PI3K/CDK)

    • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022).[5][9] International Journal of Molecular Sciences.

  • Commercial Availability & Properties

    • 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Product Page. Sigma-Aldrich.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of MKK4, PI3K, and CK2). The specific substrate, 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine , presents a classic "polyhalogenated heterocycle" challenge.

Successful functionalization requires exploiting the precise reactivity hierarchy of the three halogen substituents. This guide details the protocol for regioselective C-3 amination via Buchwald-Hartwig cross-coupling, preserving the C-5 chloride for subsequent diversification (e.g., SNAr or a second coupling) and the C-2 fluoride for metabolic stability or binding affinity.

The Chemoselectivity Challenge

The substrate contains three potential reactive sites:

  • C-3 Iodine: The target for oxidative addition (Highest reactivity).

  • C-5 Chlorine: Susceptible to both Pd-catalyzed coupling and Nucleophilic Aromatic Substitution (SNAr).

  • C-2 Fluorine: Generally stable but significantly increases the electrophilicity of the ring system, thereby accelerating potential side reactions at C-5.

Core Objective: Achieve >95% conversion of the C-3 iodide to the amine while maintaining <2% dechlorination at C-5.

Reactivity Analysis & Mechanistic Logic

Halogen Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition to Carbon-Halogen bonds follows the bond dissociation energy trend:



For this substrate, the C-3 C-I bond is electronically activated by the adjacent bridgehead nitrogen and the electron-withdrawing C-2 fluorine. This creates a significant reactivity window to engage the Iodine selectively before the Chlorine.

The "Activated Ring" Risk

The 2-Fluoro substituent is a double-edged sword. While it facilitates oxidative addition at C-3, it also withdraws electron density from the pyrimidine ring. This makes the C-5 Chloride highly prone to direct SNAr attack by the amine nucleophile, especially if strong bases (e.g., NaOtBu, LiHMDS) are used.

Strategic Decision: We utilize Cesium Carbonate (Cs₂CO₃) as a mild, inorganic base. It is strong enough to deprotonate the Pd-amine complex but generally too weak to promote rapid background SNAr at C-5 in aprotic solvents.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (5-Cl-2-F-3-I-pyrazolo[1,5-a]pyrimidine)1.0ElectrophileDry thoroughly before use.
Amine (R-NH₂)1.1 - 1.2NucleophileExcess drives kinetics; avoid large excess to minimize SNAr.
Pd₂(dba)₃ 0.02 (2 mol%)Catalyst PrecursorSource of Pd(0).
Xantphos 0.04 (4 mol%)LigandLarge bite angle (111°) promotes reductive elimination, crucial for heterocycles.
Cs₂CO₃ 2.0 - 3.0BaseMild base; grind to fine powder to ensure solubility/surface area.
1,4-Dioxane [0.1 M]SolventAnhydrous, degassed.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Charging:

    • Add Substrate (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and powdered Cs₂CO₃ (2.0 equiv) to the vial.

    • Note: Adding solid reagents first allows for simultaneous degassing.

  • Solvent & Amine Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M relative to the substrate.

    • Inject the Amine (1.2 equiv). If the amine is a solid, add it in step 2.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Stir vigorously (≥800 rpm). The heterogeneous mixture requires good agitation.

    • Monitoring: Check by LC-MS or TLC at 2 hours.

      • Target: Disappearance of Starting Material (SM).

      • Watch for: De-iodinated byproduct (M-I+H) or Bis-aminated byproduct (reaction at Cl).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[1]

    • Gradient: Typically Hexanes/EtOAc or DCM/MeOH, depending on the polarity of the added amine.

Visualization of Workflow & Selectivity

The following diagrams illustrate the reaction logic and the catalytic cycle, highlighting the selectivity checkpoints.

BuchwaldSelectivity Substrate 5-Chloro-2-fluoro- 3-iodopyrazolo[1,5-a]pyrimidine Pd_Cycle Pd(0)/Xantphos Oxidative Addition Substrate->Pd_Cycle Fast (C-I Bond) Path_B Path B (Side Rxn): C-5 SNAr Substrate->Path_B Slow (C-Cl Bond) Inhibited by Mild Base Path_A Path A (Desired): C-3 Amination Pd_Cycle->Path_A Product 3-Amino-5-chloro-2-fluoro Derivative Path_A->Product

Figure 1: Chemoselectivity Logic. The C-I bond allows for rapid Pd-insertion (Path A) before the amine can attack the C-Cl site (Path B).

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Fastest Step Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Cs2CO3) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle emphasizing the oxidative addition preference for Aryl-Iodide.

Optimization & Troubleshooting Guide

Ligand Selection (The "Xantphos" Advantage)

While BINAP is a standard starting point, Xantphos is recommended for this specific pyrazolo-pyrimidine scaffold.

  • Reasoning: Xantphos is a trans-spanning bidentate ligand with a wide bite angle. This geometry forces the Palladium center into a configuration that accelerates reductive elimination .

  • Benefit: Faster reductive elimination reduces the lifetime of the Pd(II)-amido complex, thereby minimizing the chance of

    
    -hydride elimination (which would lead to the de-iodinated byproduct: 5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine).
    
Base Selection (Avoiding SNAr)
  • Use: Cs₂CO₃ or K₂CO₃.

  • Avoid: NaOtBu, LiHMDS, or K₃PO₄ (unless necessary).

  • Mechanism: Strong alkoxide bases are nucleophilic enough to attack the C-5 position of the electron-deficient pyrimidine ring directly, leading to C-5 etherification or promoting direct amination at C-5 via an SNAr mechanism.

Troubleshooting Table
ObservationDiagnosisRemediation
Low Conversion Catalyst death or poor oxidative addition.Increase Temp to 90°C; Switch to BrettPhos G3 precatalyst.
De-iodinated Product

-hydride elimination is competing.
Switch to Xantphos (if not using); Increase amine concentration.
Bis-amination (C3 & C5) Reaction conditions too harsh.Lower Temp to 60-70°C; Reduce amine equivalents to 1.05; Ensure Base is Cs₂CO₃.
C-5 Substitution Only SNAr dominating over Catalysis.Confirm Pd quality (is it black?); Ensure O₂ exclusion (O₂ kills Pd(0)).

References

  • Buchwald-Hartwig Amination Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Pyrazolo[1,5-a]pyrimidine Reactivity

    • Hwang, J. Y., et al. (2023).[3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (General scaffold reactivity context).

  • Regioselective Halogenation/Functionalization

    • Laha, J. K., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). RSC Advances, 14, 13788-13796. Link

    • Note: This paper establishes the C-3 position as the primary site for electrophilic halogenation, confirming it as the most reactive site for subsequent cross-coupling.
  • C-3 Amination Precedents

    • Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination. Molecules, 30(3), 458. Link

    • Note: Demonstrates C-3 selectivity even with Cu catalysis; Pd catalysis (this protocol) offers milder thermal conditions to preserve the C-5 Cl.

Sources

Troubleshooting & Optimization

Purification methods for separating 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and stability challenges associated with highly functionalized pyrazolo[1,5-a]pyrimidines.

The target molecule, 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine , presents a unique purification profile. The high reactivity of the 5-chloro position, the photolabile nature of the 3-iodo group, and the frequent co-elution of synthesis regioisomers require a strategic approach to isolation. This guide bridges theoretical mechanistic chemistry with field-proven experimental protocols to ensure high-yield, high-purity recovery.

Troubleshooting Guides & FAQs

Q1: Why is my product co-eluting with an impurity of identical molecular weight on the silica column? A1: You are likely observing the 7-chloro regioisomer. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of an aminopyrazole with a 1,3-biselectrophile. Depending on the reaction conditions and the substitution pattern, both 5-substituted and 7-substituted isomers can form[1]. Causality & Solution: Because the 5-chloro and 7-chloro isomers have nearly identical polarities, standard Hexane/Ethyl Acetate gradients often fail to separate them. To resolve this, switch your mobile phase to a Toluene/Acetone system. Toluene exploits


 interactions with the heteroaromatic rings, amplifying the slight dipole moment differences between the isomers and enhancing the separation factor (

)[2].

Q2: During column chromatography, my product degrades into a highly polar baseline spot. What causes this? A2: The 5-chloro position on the pyrazolo[1,5-a]pyrimidine core is highly electron-deficient and activated toward Nucleophilic Aromatic Substitution (SNAr)[3]. Causality & Solution: If you use nucleophilic modifiers (like methanol) in your mobile phase, or if the silica gel is highly acidic and retains moisture, the 5-chloro group can be displaced to form 5-methoxy or 5-hydroxy degradants. To prevent this, strictly avoid methanol. Use neutral alumina or deactivated silica gel, and employ non-nucleophilic solvents[2].

Q3: I am detecting a de-iodinated byproduct (M-126) after concentrating my purified fractions. How can I prevent this? A3: The C-I bond at the 3-position is susceptible to homolytic cleavage when exposed to UV/visible light or excessive thermal stress. While oxidative halogenation protocols are highly efficient for installing the iodine[4], the resulting bond requires careful downstream handling. Causality & Solution: Wrap your chromatography columns and collection flasks in aluminum foil. When removing solvents via rotary evaporation, keep the water bath temperature strictly below 30°C and avoid prolonged drying under high vacuum.

Standardized Purification Protocols

Protocol A: Regioselective Normal-Phase Flash Chromatography

Self-Validation Step: Before committing the bulk sample, perform a 2D-TLC. Spot the crude mixture, run it in the chosen solvent, dry the plate, and run it again in the perpendicular direction. If spots fall off the diagonal, your compound is decomposing on the silica[2].

  • Stationary Phase Preparation: Select fine silica gel (40-63 µm). To prevent acid-catalyzed degradation, deactivate the silica by slurrying it in the initial mobile phase containing 0.1% Triethylamine (TEA)[2].

  • Sample Loading: Dry-load the crude mixture onto Celite. Avoid dry-loading onto silica, as the extended contact time during solvent evaporation can trigger hydrolysis of the 5-chloro group. Maintain a sample-to-silica mass ratio of 1:50 to 1:100[2].

  • Elution Gradient: Initiate elution with 100% Toluene. Gradually introduce Acetone (from 0% to 15% over 10 column volumes).

  • Fraction Collection: Collect fractions in light-shielded test tubes (wrap racks in foil) to protect the photolabile 3-iodo group.

  • Concentration: Evaporate combined fractions using a rotary evaporator with a water bath

    
     30°C to prevent thermal de-iodination.
    
Protocol B: Reverse-Phase Preparative HPLC (For >99% Purity)

Self-Validation Step: Run a rapid analytical LC-MS using the exact mobile phases planned for prep-HPLC. Confirm that the mass of the main peak remains intact and does not shift to M-18 (hydroxy) or M-4 (methoxy), verifying solvent compatibility.

  • Column Selection: Utilize a high-carbon-load C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) to handle the high lipophilicity imparted by the three halogens.

  • Mobile Phase Configuration:

    • Solvent A: Ultrapure Water with 0.05% Formic Acid. (Avoid Trifluoroacetic Acid, as strong acids can exacerbate 5-chloro hydrolysis).

    • Solvent B: Acetonitrile. (Strictly avoid Methanol to prevent SNAr degradation)[2].

  • Gradient Elution: Run a shallow gradient from 40% B to 90% B over 20 minutes to ensure separation from closely eluting de-halogenated byproducts.

  • Detection & Recovery: Monitor absorbance at 254 nm. Immediately lyophilize (freeze-dry) the collected fractions. Do not leave the purified product sitting in aqueous solutions, as prolonged exposure leads to gradual hydrolysis.

Quantitative Data Summary

Impurity / DegradantCause of Formation

Mass from Target
Recommended Separation Technique
7-Chloro Regioisomer Non-selective condensation0 DaToluene/Acetone Normal Phase
5-Hydroxy Degradant Hydrolysis on acidic silica-18 DaReverse-Phase HPLC (ACN/H2O)
5-Methoxy Degradant SNAr with Methanol eluent-4 DaAvoid MeOH; Use EtOAc/Hexane
De-iodinated Byproduct Photolytic/Thermal cleavage-126 DaLight-shielded chromatography

Mechanistic & Workflow Visualizations

Workflow Start Crude Mixture CheckIsomers Assess Regioisomers (5-Cl vs 7-Cl) Start->CheckIsomers IsomersPresent Regioisomers Present? CheckIsomers->IsomersPresent TolueneAcetone Toluene/Acetone Gradient IsomersPresent->TolueneAcetone Yes HexaneEtOAc Hexane/EtOAc Gradient IsomersPresent->HexaneEtOAc No CheckPurity Purity > 98%? TolueneAcetone->CheckPurity HexaneEtOAc->CheckPurity PrepHPLC Prep-HPLC (ACN/H2O) CheckPurity->PrepHPLC No Pure Pure Target Compound CheckPurity->Pure Yes PrepHPLC->Pure

Fig 1. Purification decision tree for halogenated pyrazolo[1,5-a]pyrimidines.

Mechanism Target 5-Chloro Derivative (Active Electrophile) Intermediate Meisenheimer Complex (C5 Addition) Target->Intermediate + Nucleophile Nucleophile MeOH / H2O (Nucleophilic Solvent) Nucleophile->Intermediate Degradant 5-Methoxy / 5-Hydroxy Degradant Intermediate->Degradant - HCl

Fig 2. SNAr degradation pathway of the 5-chloro group in nucleophilic solvents.

References

  • [4] Sikdar, et al. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PubMed Central (NIH).[Link]

  • [3] Hernández, et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (NIH).[Link]

Sources

Technical Support Center: Navigating Cross-Coupling Reactions of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dehalogenation and Ensuring Successful Synthesis

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions, ensuring the successful functionalization of this versatile scaffold. The pyrazolo[1,5-a]pyrimidine core is a significant pharmacophore found in various therapeutics, making its synthetic manipulation a key area of interest.[1][2]

Understanding the Challenge: Dehalogenation of a Polyhalogenated Heterocycle

The target molecule, 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of three different halogens on a π-deficient pyrazolo[1,5-a]pyrimidine ring system necessitates a nuanced approach to selectively functionalize the C3-position without compromising the other halogenated sites.

The primary side reaction of concern is hydrodehalogenation, where the iodine atom at the C3 position is replaced by a hydrogen atom. This undesired reaction reduces the yield of the desired coupled product and complicates purification.[3] The propensity for dehalogenation generally follows the order of C-I > C-Br > C-Cl, making the C3-iodo group the most susceptible to this side reaction.[4]

This guide will provide a systematic approach to troubleshooting and minimizing dehalogenation in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a significant issue with 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine?

A1: The C3-iodo bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl and C-F bonds.[5] However, this high reactivity also makes it susceptible to hydrodehalogenation, a reductive process where the iodine is replaced by a hydrogen atom. This side reaction is often promoted by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[4] Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water.[4][6] The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring can further enhance the likelihood of this side reaction.

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct, 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine, can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region, corresponding to the proton at the C3 position.

Q3: Which cross-coupling reaction is most prone to dehalogenation with this substrate?

A3: While dehalogenation can occur in any palladium-catalyzed coupling, reactions that are sluggish or require harsh conditions (high temperatures, strong bases) are more susceptible. The relative rates of the desired cross-coupling versus the undesired dehalogenation are key. For instance, if the transmetalation step in a Suzuki-Miyaura coupling is slow, the palladium-aryl intermediate has a longer lifetime, increasing the chance of it undergoing a reaction with a hydride source.[4]

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the choice of reaction parameters is critical to minimize dehalogenation.

Potential Cause Explanation Recommended Actions
Inappropriate Ligand The ligand influences the stability and reactivity of the palladium catalyst. Less bulky or electron-poor ligands may not promote reductive elimination of the desired product efficiently.Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[4][7] These ligands can accelerate the desired coupling pathway.
Strong Base Strong bases, especially alkoxides like NaOt-Bu or KOt-Bu, can generate Pd-H species and promote dehalogenation.[3][7]Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][7] These bases are generally less prone to promoting protonolysis.
Protic Solvent Solvents like alcohols (methanol, ethanol) can act as a source of hydrides, leading to dehalogenation.[3][4]Employ aprotic solvents such as dioxane, THF, or toluene.[4][7] If a co-solvent is necessary to dissolve the base, use minimal amounts of water.
High Temperature Elevated temperatures can increase the rate of dehalogenation.[3]Optimize the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and gradually increase only if the reaction is too slow.
Slow Transmetalation A slow transfer of the organic group from the boron reagent to the palladium complex can allow dehalogenation to become a competitive pathway.[4]Ensure the high purity of the boronic acid or ester. Consider using a more reactive boronic ester if the corresponding acid is sluggish.

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine.

Materials:

  • 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a dry reaction vessel, add 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.

  • Heat the reaction mixture to 80 °C and stir, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

Issue 2: Dehalogenation During Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. Preventing dehalogenation requires careful control of the reaction conditions.

Potential Cause Explanation Recommended Actions
Copper Co-catalyst While traditional Sonogashira reactions use a copper(I) co-catalyst, its presence can sometimes lead to side reactions.Consider a copper-free Sonogashira protocol.[8] This can reduce the formation of alkyne homocoupling byproducts and may influence the dehalogenation pathway.
Amine Base The amine base (e.g., triethylamine, diisopropylethylamine) can play a role in the catalytic cycle and potentially contribute to side reactions.Ensure the use of a high-purity, dry amine base. In some cases, switching to a different amine or using an inorganic base in combination with an amine salt can be beneficial.
Palladium Catalyst/Ligand The choice of palladium source and ligand is crucial for an efficient reaction.For challenging substrates, consider using a pre-formed palladium catalyst with a bulky, electron-rich ligand.
Reaction Temperature As with other couplings, high temperatures can favor dehalogenation.Perform the reaction at the lowest effective temperature, often room temperature for reactive iodides.

Materials:

  • 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Triethylamine (3 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine and Pd(PPh₃)₄.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Dehalogenation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation is also susceptible to dehalogenation, particularly with electron-deficient heteroaryl halides.

Potential Cause Explanation Recommended Actions
Strong Base Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used but can promote dehalogenation.[9]Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Ligand Choice The ligand is critical for promoting the C-N reductive elimination over dehalogenation.Employ sterically hindered biaryl phosphine ligands like XPhos or SPhos. These have been shown to be effective in suppressing dehalogenation in amination reactions.[9]
Reaction Temperature High temperatures can lead to catalyst decomposition and an increase in side reactions.Lowering the reaction temperature can improve the selectivity for the desired amination product.[9]

Materials:

  • 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (1 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Cs₂CO₃ to a dry reaction vessel.

  • Add the amine, 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Reaction Pathways

To better understand the competition between the desired coupling and the undesired dehalogenation, the following diagrams illustrate the key steps in a generic palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Ar-I->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Pd-H Ar-Pd(II)-H(L_n) Ar-Pd(II)-I->Pd-H Reaction with H⁻ source Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product Dehalogenation Dehalogenation Dehalogenation->Pd(0)L_n Catalyst Regeneration Ar-H Dehalogenated Product Dehalogenation->Ar-H H_source Hydride Source (Solvent, Base, H₂O) H_source->Pd-H Pd-H->Dehalogenation

Caption: Catalytic cycle showing the desired coupling and dehalogenation pathways.

Troubleshooting_Dehalogenation cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization Steps cluster_3 Outcome Start Dehalogenation Observed Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Start->Change_Ligand Change_Base Use Weaker Inorganic Base (e.g., K₂CO₃, K₃PO₄) Start->Change_Base Change_Solvent Use Aprotic Solvent (e.g., Dioxane, Toluene) Start->Change_Solvent Lower_Temp Lower Reaction Temperature Change_Ligand->Lower_Temp Change_Base->Lower_Temp Change_Solvent->Lower_Temp Check_Reagents Ensure High Purity of Reagents Lower_Temp->Check_Reagents Success Dehalogenation Minimized Check_Reagents->Success

Caption: A decision-making workflow for troubleshooting dehalogenation.

By systematically addressing the factors that contribute to dehalogenation, researchers can significantly improve the efficiency and yield of cross-coupling reactions with 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, enabling the synthesis of novel derivatives for drug discovery and development.

References

  • Fu, G. C., et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available from: [Link]

  • Kumar, A., et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Available from: [Link]

  • Engle, K. M., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available from: [Link]

  • Scribd. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]

  • Tomanová, I., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available from: [Link]

  • ResearchGate. Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • Nolan, S. P., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available from: [Link]

  • Bagdi, A. K., et al. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. significant dehalogenation in stille coupling. Available from: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • Csenki, Z., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 3-Iodo-Pyrazolo[1,5-a]pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-iodo-pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a key strategy for the synthesis of novel therapeutic agents.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these synthetic transformations.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with a 3-iodo-pyrazolo[1,5-a]pyrimidine and an arylboronic acid, but I'm observing very low or no yield. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings of N-heterocycles like pyrazolo[1,5-a]pyrimidines often stem from a few critical factors related to catalyst deactivation, suboptimal reaction conditions, or side reactions.[2]

Causality and Troubleshooting Steps:

  • Catalyst and Ligand Selection: The pyrazolo[1,5-a]pyrimidine core, with its multiple nitrogen atoms, can act as a ligand and poison the palladium catalyst.[2] Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

    • Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and protect the palladium center from deactivation.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]

  • Base Selection: The choice of base is critical for the transmetalation step and to avoid decomposition of the boronic acid.

    • Recommendation: If using a weak base like Na₂CO₃ with poor results, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[4][7] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

  • Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.

    • Recommendation: Common solvents for Suzuki couplings include dioxane, toluene, and DMF.[4] Ensure they are of high purity and properly degassed. If the reaction is sluggish at lower temperatures, a cautious increase in temperature may improve the reaction rate and yield. However, be aware that higher temperatures can also promote side reactions.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen), especially at elevated temperatures and in the presence of water.[2]

    • Recommendation: Use fresh, high-purity boronic acids. Consider using boronate esters (e.g., pinacol esters) which are often more stable.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if not using a pre-catalyst) and add it to the reaction vessel.

  • Add the degassed solvent (e.g., dioxane) to the reaction vessel via syringe.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80–110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purify the product by flash column chromatography.

Issue 2: Catalyst Decomposition in Buchwald-Hartwig Amination

Q: During my Buchwald-Hartwig amination of a 3-iodo-pyrazolo[1,5-a]pyrimidine, the reaction mixture turns black, and I suspect catalyst decomposition. What is causing this and how can I prevent it?

A: The formation of palladium black is a classic sign of catalyst decomposition into inactive palladium(0) aggregates.[4] This is a common issue when working with nitrogen-containing heterocycles that can chelate the palladium center and inhibit catalysis.

Causality and Troubleshooting Steps:

  • Ligand Selection and Catalyst-to-Ligand Ratio: The ligand is crucial for stabilizing the palladium center and preventing aggregation.

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands like BrettPhos, RuPhos, or XPhos.[4] These ligands create a sterically hindered environment around the palladium, which can prevent the formation of inactive palladium clusters. Using pre-formed palladium-ligand complexes (precatalysts) can also ensure a consistent and active catalytic species.[8]

  • Base Strength and Solubility: Strong, poorly soluble bases can lead to localized high concentrations that promote catalyst decomposition.

    • Recommendation: While strong bases like NaOtBu are often required, ensure efficient stirring. Alternatively, consider a soluble, strong base like LHMDS. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures.[7]

  • Reaction Concentration and Temperature: High concentrations and temperatures can accelerate catalyst decomposition.

    • Recommendation: Start with a moderate concentration (e.g., 0.1 M). If decomposition is observed, try a more dilute reaction mixture. Similarly, begin with a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish.

Issue 3: Competing Dehalogenation Reaction

Q: I am observing a significant amount of the dehalogenated pyrazolo[1,5-a]pyrimidine byproduct in my cross-coupling reaction. What causes this side reaction and how can I minimize it?

A: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[9] It can occur through several mechanisms, including a competing reductive pathway in the catalytic cycle.

Causality and Troubleshooting Steps:

  • Reaction Conditions: The presence of water or other protic sources can facilitate dehalogenation.

    • Recommendation: Ensure all reagents and solvents are anhydrous. The use of a rigorously inert atmosphere is also critical.

  • Ligand Choice: The electronic properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

    • Recommendation: In some cases, more electron-donating ligands can favor the reductive elimination step of the cross-coupling pathway over the dehalogenation pathway. Experiment with different classes of ligands, such as the Buchwald biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Base: The choice of base can also play a role.

    • Recommendation: If dehalogenation is a persistent issue, a screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary to find conditions that minimize this side reaction.

Issue 4: Poor Reactivity in Sonogashira and Heck Couplings

Q: I am struggling to achieve good conversion in Sonogashira or Heck couplings with my 3-iodo-pyrazolo[1,5-a]pyrimidine substrate. What adjustments should I consider?

A: Both Sonogashira and Heck reactions have their own unique sensitivities that can be exacerbated when using a heteroaromatic substrate.

For Sonogashira Coupling:

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the Sonogashira reaction.

    • Recommendation: Ensure you are using a fresh, high-quality source of a copper(I) salt, such as CuI. The presence of a free amino group on a pyrazole ring can sometimes interfere with the catalyst, so careful optimization is key.[10]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

    • Recommendation: Ensure the amine base is distilled and dry, as impurities can inhibit the reaction.[11]

For Heck Coupling:

  • Base: The choice of base is critical to regenerate the active Pd(0) catalyst.

    • Recommendation: Inorganic bases like K₂CO₃ or organic bases such as Et₃N are commonly employed. The choice will depend on the specific olefin and reaction conditions.[12]

  • Ligand: While some Heck reactions can be run ligandless, the use of a phosphine ligand can improve reactivity and selectivity.

    • Recommendation: For challenging substrates, consider using a phosphine ligand. The choice of ligand can influence the regioselectivity of the olefin insertion.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is the best starting point for my optimizations?

A1: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices when used in combination with a suitable ligand.[13] For more reproducible results and to avoid the need for in-situ catalyst formation, consider using a pre-formed palladium-ligand complex (precatalyst), such as an XPhos- or SPhos-based palladacycle.[8][14]

Q2: How do I choose the optimal catalyst loading?

A2: For initial screening and optimization, a catalyst loading in the range of 1-5 mol% is a good starting point.[4] Once reproducible results are obtained, you can gradually reduce the catalyst loading to determine the minimum effective concentration for your specific substrates.

Q3: Can I use high-throughput experimentation (HTE) to optimize my reaction conditions?

A3: Absolutely. HTE techniques are highly effective for screening a wide array of catalysts, ligands, bases, and solvents in a short amount of time.[15][16] This approach allows for a more comprehensive optimization of the reaction parameters.

Q4: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I use?

A4: Removing palladium residues is a common challenge, especially in the context of drug development. Strategies include treatment with palladium scavengers (e.g., silica-bound thiols), charcoal treatment, or recrystallization. The choice of method will depend on the properties of your product.

Data Presentation: Catalyst and Ligand Selection Guide

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with 3-iodo-pyrazolo[1,5-a]pyrimidine.

Cross-Coupling ReactionRecommended Catalyst/Ligand SystemRecommended BaseCommon Solvents
Suzuki-Miyaura Pd(OAc)₂ + XPhos or SPhos; Pd(dppf)Cl₂Cs₂CO₃, K₃PO₄Dioxane, Toluene, DMF
Buchwald-Hartwig Amination Pd₂(dba)₃ + BrettPhos or RuPhos; XPhos Pd G3NaOtBu, LHMDS, K₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂ + CuIEt₃N, DIPEATHF, DMF
Heck Pd(OAc)₂K₂CO₃, Et₃NDMF, Acetonitrile

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative\nAddition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed catalyst Change Catalyst/Ligand System (e.g., to Buchwald-type) start->catalyst base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) catalyst->base solvent Ensure Anhydrous & Degassed Solvent base->solvent temp Optimize Reaction Temperature solvent->temp boronic_acid Check Boronic Acid Quality (Consider Boronate Ester) temp->boronic_acid success Improved Yield boronic_acid->success

Sources

Solving solubility issues of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine in screening assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and stability challenges associated with 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine , a highly lipophilic, dense, and planar scaffold often employed as a core intermediate in kinase inhibitor discovery (e.g., Trk, CDK).

Compound: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Application: High-Throughput Screening (HTS), Biochemical Assays, Cell-Based Assays Document ID: TS-SOL-PP-052 Last Updated: February 26, 2026[1]

Executive Summary: The "Brick Dust" Challenge

This compound presents a classic medicinal chemistry challenge known as the "Brick Dust" effect . The pyrazolo[1,5-a]pyrimidine core is planar, facilitating strong


-

stacking interactions in the solid state. The addition of three halogens (Cl, F, I) significantly increases lipophilicity (LogP) and molecular density without adding solubilizing polar handles (hydrogen bond donors).

Key Physicochemical Drivers:

  • High Lipophilicity: The tri-halogenation renders the molecule extremely hydrophobic.[2]

  • Low Aqueous Solubility: Often

    
     in neutral buffer.[2]
    
  • Weak Basicity: The electron-withdrawing nature of the halogens (especially C5-Cl and C2-F) reduces the basicity of the pyrimidine nitrogens, rendering pH adjustment (acidification) largely ineffective for solubilization at physiological pH.

  • Heavy Atom Effect: The C3-Iodine atom significantly increases molecular weight and polarizability, promoting non-specific protein binding and potential light sensitivity.

Part 1: Stock Solution Preparation & Storage[3]

Q: My compound precipitates immediately upon thawing the DMSO stock. How do I fix this?

Diagnosis: This is likely due to DMSO Hygroscopicity .[2] DMSO absorbs atmospheric water over time.[2] Even 1-2% water content can drastically reduce the solubility of this specific lipophilic scaffold, causing "crashing out" upon freeze-thaw cycles.[2]

The Fix: The "Anhydrous Aliquot" Protocol

  • Redissolution: Heat the vial to 37°C in a water bath for 10-15 minutes with intermittent vortexing. Do not exceed 40°C due to the potential lability of the C-I bond.

  • Sonication: Sonicate for 5 minutes in a bath sonicator (not a probe) to break up micro-crystalline aggregates.

  • Aliquotting: Immediately partition the master stock into single-use aliquots (e.g., 20-50

    
    ) in amber tubes.
    
  • Storage: Store at -20°C or -80°C. Never re-freeze a thawed aliquot of this compound.

Q: Can I use ethanol or methanol instead of DMSO?

Recommendation: No. While pyrazolo[1,5-a]pyrimidines are soluble in organic solvents, DMSO is the gold standard for screening compatibility. Ethanol and methanol have high vapor pressures, leading to evaporation and concentration changes during dispensing.[2] Furthermore, this compound's solubility in alcohols is often lower than in DMSO due to its lack of hydrogen bond donors.[2]

Part 2: Assay Buffer Compatibility (The "Crash-Out" Phase)

Q: The compound precipitates when diluted into the assay buffer. What is the limit?

Diagnosis: You have exceeded the Thermodynamic Solubility Limit or the Kinetic Solubility Limit (metastable state). The planar rings are aggregating.[2]

Troubleshooting Workflow: Refer to the decision tree below to optimize your dilution scheme.

Solubility_Troubleshooting Start Compound Precipitates in Buffer Check_DMSO Check Final DMSO % Start->Check_DMSO High_DMSO Reduce DMSO to < 1% (Enzymes tolerate <5%, but solubility limits dominate) Check_DMSO->High_DMSO > 1% Low_DMSO Is Detergent Present? Check_DMSO->Low_DMSO < 1% No_Det Add 0.01% Triton X-100 or Tween-20 Low_DMSO->No_Det No Yes_Det Check for Colloidal Aggregation (DLS or Nephelometry) Low_DMSO->Yes_Det Yes Serial_Dilution Serial_Dilution Yes_Det->Serial_Dilution Pre-dilute in Intermediate Solvent (e.g., PEG400)

Figure 1: Decision tree for troubleshooting precipitation events in aqueous buffers.

Q: How do I perform an Intermediate Dilution Step?

Direct dilution from 100% DMSO to 100% aqueous buffer creates a high local concentration gradient, forcing precipitation.[2] Use a Step-Down Dilution :

StepSourceSolventTarget Conc.[1][2][3][4]Comment
1 10 mM Stock100% DMSO10 mMMaster Stock
2 Step 150% DMSO / 50% PEG-4001 mMCritical Step: PEG stabilizes the transition.[2]
3 Step 2Assay Buffer (+ 0.05% Tween-20)10

Final Assay Mix (1% DMSO final)

Part 3: Advanced Troubleshooting (Aggregation & Reactivity)

Q: I see inhibition, but it looks "steep" (Hill slope > 2). Is it real?

Scientific Insight: This is a hallmark of Colloidal Aggregation .[2] The planar, hydrophobic nature of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine makes it prone to forming promiscuous aggregates that sequester enzymes.

The Validation Experiment:

  • Detergent Sensitivity Test: Run the assay with and without 0.01% Triton X-100 (or CHAPS).[2]

    • Result A: IC50 remains stable

      
       Specific Binding.[2]
      
    • Result B: IC50 shifts > 10-fold or activity disappears

      
      False Positive (Aggregation) .
      
  • Centrifugation Test: Spin the assay mix at 10,000 x g for 10 mins. Measure concentration in the supernatant.[2] If it drops significantly, you have aggregates.[2]

Q: Is the Iodine atom stable?

Warning: The C3-Iodine is a heavy halogen.[2]

  • Photostability: Aryl iodides can undergo homolytic cleavage under strong UV/Vis light.[2] Always perform screening in low-light conditions or use amber plates. [2]

  • Thiol Reactivity: While not an electrophile like an alpha-halo ketone, the iodine can be susceptible to metal-catalyzed coupling if your assay buffer contains trace metals and reducing agents.[2] Ensure your buffer includes a chelator like EDTA (1 mM) if compatible with your enzyme.[2]

Part 4: Cell-Based Assay Specifics

Q: The compound is toxic to cells at high concentrations.[2] Is it off-target?

Analysis: Before assuming off-target toxicity, consider crystallization .[2] At high concentrations (


), this compound may precipitate as micro-crystals on the cell monolayer. These crystals physically damage membranes, causing non-specific cell death (necrosis) rather than apoptosis.[2]

Protocol: Microscopy Check

  • Inspect wells under 20x/40x phase contrast.[2]

  • Look for "dark needles" or "amorphous debris" on top of cells.[2]

  • Solution: If crystals are present, you must lower the concentration.[2] Data above the solubility limit is invalid.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Elsevier.[2] (Standard reference for "Brick Dust" and solubility concepts).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.Link

  • Sigma-Aldrich. (2024).[2] DMSO Solubility and Stability Guide.[2]Link

  • Shoichet, B. K. (2006).[2] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[2] (Seminal work on colloidal aggregation). Link

Sources

Minimizing side reactions at the 2-fluoro position in pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-Pyrazolo[1,5-a]pyrimidine Chemistry

Executive Summary

The 2-fluoro-pyrazolo[1,5-a]pyrimidine core represents a high-value but synthetically fragile scaffold. While the C2-fluorine atom offers metabolic stability and unique electrostatic properties compared to its hydrogen or chloro counterparts, it introduces significant reactivity challenges.

Unlike the robust C-F bonds found in standard phenyl systems, the C2-F bond in this electron-deficient bicyclic system is highly activated. It acts as a "deceptive" electrophile—stable under neutral conditions but prone to Nucleophilic Aromatic Substitution (


)  and Hydrolysis  when subjected to standard synthetic manipulations intended for the C7 or C5 positions.

This guide addresses the three most common failure modes:

  • Unintended Displacement during functionalization of the C7 position.

  • Hydrolytic Defluorination under basic conditions.

  • C-F Cleavage during metal-catalyzed cross-couplings.

Module 1: Preventing C2-F Displacement During

The Problem: You are attempting to displace a leaving group (Cl, Br) at the C7 position with an amine or alkoxide, but you observe significant formation of the C2-substituted byproduct or the C2,C7-disubstituted species.

The Mechanism: While the C7 position is electronically the most electrophilic site on the scaffold (due to the proximity to the bridgehead nitrogen), the presence of a fluorine atom at C2 creates a secondary "hotspot." The high electronegativity of fluorine stabilizes the Meisenheimer intermediate at C2, making the C-F bond an exceptional leaving group—often superior to C-Cl at C7 depending on the nucleophile.

Reactivity Map:

ReactivityMap Core 2-Fluoro-7-Chloro- Pyrazolo[1,5-a]pyrimidine Nuc Nucleophile (Nu-) PathA Path A: C7 Attack (Desired) Kinetic Product Nuc->PathA Low Temp (<0°C) Steric Bulk PathB Path B: C2 Attack (Side Rxn) Thermodynamic Trap Nuc->PathB High Temp (>50°C) Strong Bases (Alkoxides)

Caption: Divergent reaction pathways for nucleophilic attack. C7 substitution is kinetically favored but C2-F displacement becomes competitive with heat and strong nucleophiles.

Troubleshooting Protocol:

VariableRecommendationRationale
Temperature Start at -78°C or -20°C The activation energy for C7-Cl displacement is lower than C2-F. Low temperature kinetic control maximizes regioselectivity.
Base Selection Use DIPEA or 2,6-Lutidine Avoid inorganic bases (K₂CO₃) or alkoxides (NaOtBu) if possible. Strong anionic nucleophiles are less discriminating between C7 and C2.
Solvent DCM or THF (Non-polar) Polar aprotic solvents (DMF, DMSO) accelerate

indiscriminately. Less polar solvents suppress the transition state stabilization for the harder C2-F displacement.
Stoichiometry 0.95 - 1.0 eq. Nucleophile Never use excess nucleophile. Add the nucleophile dropwise to the scaffold to keep its local concentration low.

FAQ: Q: I see a mass of M-19+Nu (Loss of F, gain of Nucleophile). Is my C7-Cl intact? A: Likely yes. If you see this mass, you have displaced the Fluorine. This confirms that your nucleophile is too "hard" or the temperature is too high. Switch to a bulky amine base and lower the temperature.

Module 2: Preserving C2-F During Palladium-Catalyzed Couplings

The Problem: During Suzuki or Buchwald-Hartwig coupling at the C7 or C3 position, the C2-F bond is cleaved, leading to hydro-defluorination (C2-H) or substitution by the base (C2-OR).

The Mechanism:

  • Base Attack: The bases required for the Pd cycle (NaOtBu, K₃PO₄) can attack C2-F via

    
     before the catalytic cycle completes.
    
  • Oxidative Addition: Electron-rich ligands (e.g., PCy3) can facilitate oxidative addition of Pd(0) into the C-F bond, especially if the C-Cl/Br bond at the target site is sluggish.

Optimization Workflow:

PdCoupling Start Pd-Coupling Setup (Targeting C7/C3) BaseCheck Check Base pKa Start->BaseCheck StrongBase Alkoxides (NaOtBu) Risk: High BaseCheck->StrongBase Avoid WeakBase Carbonates/Phosphates (Cs2CO3, K3PO4) Risk: Moderate BaseCheck->WeakBase Standard MildBase Bicarbonates/Fluorides (KF, NaHCO3) Risk: Low BaseCheck->MildBase Preferred Ligand Ligand Selection MildBase->Ligand Buchwald BrettPhos/RuPhos (Fast OA at C-Cl) Ligand->Buchwald Use Highly Active Pre-catalysts

Caption: Decision tree for base and ligand selection to minimize C-F activation.

Technical Recommendations:

  • Base Swap: Replace NaOtBu with Cs₂CO₃ or K₃PO₄ . If the reaction is sluggish, use K₂CO₃ in dioxane/water. Avoid alkoxides entirely as they will displace the fluorine.

  • Catalyst Speed: Use "Generations 3 or 4" Buchwald precatalysts (e.g., XPhos Pd G4 ). Fast oxidative addition into the C-Cl/Br bond allows the reaction to finish before the C2-F has time to degrade.

  • Solvent: Use anhydrous 1,4-Dioxane or Toluene . Avoid alcohols (MeOH, EtOH) which can form alkoxides in situ and displace the fluorine.

Module 3: Hydrolytic Stability & Storage

The Problem: The 2-fluoro-pyrazolo[1,5-a]pyrimidine converts to the 2-hydroxy (lactam) species upon storage or aqueous workup.

Root Cause: The C2 position is an imidoyl-fluoride-like motif. In the presence of acid or base, water can attack C2, eliminating HF and thermodynamically driving the system to the 2-one (lactam) tautomer.

Protocols for Handling:

  • Workup: Do not use 1M HCl or NaOH for pH adjustment. Quench reactions with saturated NH₄Cl or NaHCO₃ (buffered ~pH 7).

  • Drying: Dry organic layers thoroughly with Na₂SO₄. Traces of water in DMSO/DMF solutions can cause slow degradation.

  • Storage: Store solid samples at -20°C under Argon.

References

  • General Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Mechanisms of

    
     with Fluorine Leaving Groups: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Regioselectivity in Heterocyclic Synthesis

    • Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
    • Source: ResearchGate (European Journal of Organic Chemistry).
    • URL:[Link]

  • Bioisostere Stability (Fluorine on Scaffold)

    • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors.[1]

    • Source: ChemRxiv/NIH.
    • URL:[Link][2]

Sources

Stability of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions
The Stability Paradox: Critical Profile

Compound: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine CAS: 1363380-66-8 (Generic scaffold reference) Role: High-value intermediate for kinase inhibitors (e.g., Trk, JAK, PI3K).

Executive Summary: This molecule presents a classic "Stability Paradox." The 5-chloro substituent is designed to be reactive (for subsequent


 amination), but this inherent electrophilicity makes it chemically fragile in basic environments. While the 3-iodo  position is stable to base (barring metal-halogen exchange), and the 2-fluoro  group acts as an electronic activator, the 5-chloro  position is the "Achilles' heel."

Under basic conditions, the pyrazolo[1,5-a]pyrimidine core acts as an electron sink, making the C5 position highly susceptible to nucleophilic attack. Improper base selection will lead to rapid degradation via hydrolysis or solvolysis.

Degradation Pathways & Mechanisms

The following diagram illustrates the three primary fates of this molecule in basic media.

Reactivity Start 5-Chloro-2-fluoro- 3-iodopyrazolo[1,5-a]pyrimidine Hydrolysis Degradation Product A: 5-Hydroxy/Lactam Species (Irreversible) Start->Hydrolysis Aqueous Base (NaOH, KOH, LiOH) Solvolysis Degradation Product B: 5-Alkoxy Derivative (Ether Formation) Start->Solvolysis Alcoholic Base (NaOMe/MeOH, NaOEt/EtOH) Desired Target Product: 3-Coupled or 5-Substituted (Intended) Start->Desired Mild Base/Aprotic (K2CO3/Dioxane or DIPEA)

Caption: Figure 1. Competitive reaction pathways. The 5-Cl position is highly electrophilic; strong nucleophilic bases cause immediate degradation.

Mechanism 1: Hydrolytic Dehalogenation (The "Lactam" Trap)
  • Trigger: Aqueous strong bases (

    
    , 
    
    
    
    ) or wet organic bases.
  • Mechanism: Hydroxide (

    
    ) attacks C5. The chloride is displaced.
    
  • Outcome: Formation of the 5-hydroxy derivative, which rapidly tautomerizes to the thermodynamic pyrazolo[1,5-a]pyrimidin-5(4H)-one (lactam). This is a "dead end" species that cannot participate in further

    
     reactions.
    
Mechanism 2: Alkoxide Solvolysis
  • Trigger: Bases dissolved in alcohols (e.g.,

    
     in Methanol).
    
  • Mechanism: The solvent acts as the nucleophile (

    
    ).
    
  • Outcome: Formation of the 5-methoxy ether. This is a common impurity often mistaken for the starting material on TLC due to similar

    
    .
    
Troubleshooting Guide
Scenario A: "I see a new spot on TLC during my Suzuki coupling at C3."

Diagnosis: You likely used a nucleophilic base or a protic solvent that attacked C5 while you were trying to couple at C3.

  • Check: Did you use

    
     or 
    
    
    
    in Methanol/Ethanol?
  • The Fix: Switch to anhydrous conditions .

    • Solvent: 1,4-Dioxane, DME, or Toluene.

    • Base:

      
       (solid) or 
      
      
      
      . Avoid aqueous hydroxide solutions.
    • Reasoning: The 3-iodo position reacts via Pd-catalysis; the 5-chloro reacts via nucleophilic attack. By removing the nucleophile (

      
       or 
      
      
      
      ), you preserve the C5-Cl.
Scenario B: "My yield is low when substituting the 5-Cl with an amine."

Diagnosis: Competitive hydrolysis is consuming your starting material before the amine can react.

  • Check: Are you using a hydrated salt or "wet" solvent? Is the amine a weak nucleophile (e.g., aniline)?

  • The Fix:

    • Use DIPEA (Hünig's base) or TEA in aprotic solvents (DMF, DMSO, NMP).

    • If the amine is weak, do not add stronger inorganic bases. Instead, use heat (60–80°C) to drive the reaction.

    • Note: The 2-fluoro group activates the ring, making the 5-Cl more reactive than in non-fluorinated analogs. Lower temperatures may be sufficient compared to standard pyrazolopyrimidines.

Scenario C: "The 2-Fluoro group disappeared."

Diagnosis: Harsh conditions caused substitution at C2.

  • Context: While C5 is the primary electrophile, the C2-F bond is activated by the adjacent ring nitrogens.

  • The Fix: Avoid thiols or extremely strong nucleophiles (e.g.,

    
     + nucleophile) unless C2 substitution is intended. Monitor reaction temperature strictly; C5 reacts at RT-50°C, while C2 usually requires >100°C.
    
Experimental Protocols
Protocol 1: Stability "Stress Test" (Quality Control)

Before committing precious intermediate to a large-scale reaction, validate its integrity.

  • Dissolve: 5 mg of compound in 0.5 mL DMSO-d6.

  • Add Base: Add 2 equivalents of

    
     (simulating aqueous base exposure) or 
    
    
    
    (simulating solvolysis).
  • Monitor: Run

    
    -NMR immediately and after 24 hours.
    
    • Pass: Signals remain sharp; no new peaks upfield (3.0-4.0 ppm).

    • Fail: Appearance of broad singlets (NH lactam) or methoxy singlets (~3.9 ppm).

Protocol 2: Base-Safe Suzuki Coupling (C3-Selective)

Designed to couple the 3-Iodo position while preserving the 5-Chloro and 2-Fluoro.

ComponentRecommendationFunction
Solvent 1,4-Dioxane (Anhydrous)Inert, high boiling point.
Base

(finely ground solid)
Mild base, low solubility limits "solution phase" hydrolysis.
Catalyst

Robust, works well for heteroaryl halides.
Temperature 80°C Sufficient for I-coupling; minimizes thermal Cl-displacement.
Atmosphere Argon/Nitrogen Essential to prevent oxidative side reactions.

Step-by-Step:

  • Charge flask with 5-Cl-2-F-3-I-pyrazolo[1,5-a]pyrimidine (1.0 eq), Boronic Ester (1.1 eq), and

    
     (2.0 eq).
    
  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Add catalyst (0.05 eq).

  • Heat to 80°C. Do not reflux (refluxing dioxane is ~101°C, which risks activating the 5-Cl).

  • Monitor by LCMS. Stop immediately upon consumption of starting material.

FAQ: Expert Insights

Q: Can I use Sodium Hydride (NaH) to deprotonate a nucleophile for reaction at C5? A: Proceed with extreme caution. While NaH is non-nucleophilic, the resulting anion (e.g., from an alcohol or amine) will be extremely aggressive. If you use NaH, you risk over-reaction (displacing the 2-F) or ring-opening if the quench is not careful. Use Cesium Carbonate (


)  as a safer alternative for generating nucleophiles in situ.

Q: Why is the 5-position more reactive than the 7-position? A: In this specific scaffold, the 7-position is unsubstituted (H). While C7 is electrophilic, the presence of the 5-Chloro leaving group creates a lower energy barrier for substitution (


) at C5 compared to the addition-oxidation pathway required at C7. However, if you leave the reaction too long in strong base, you may see degradation at C7 via ring opening.

Q: Is the compound light sensitive? A: Yes. The 3-Iodo bond is photolabile. While not a "base stability" issue, basic solutions often darken rapidly in light due to iodine radical liberation. Store solutions in amber vials wrapped in foil.

References
  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Title: "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."
    • Source:Molecules / NIH N
    • Context: Details the synthesis and reactivity of the 5-chloro scaffold.
  • Mechanistic Insight (

    
     Regioselectivity): 
    
    • Title: " Reaction of Polyhalogen
    • Source: WuXi AppTec / Biology.
    • Context: Explains the LUMO analysis and activation energies favoring C5 substitution over C7 or C2 in similar halogen
  • General Scaffold Stability

    • Title: "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source:Molecules (MDPI).
    • Context: Comprehensive review of the stability and reaction conditions for the fused ring system.

Validation & Comparative

1H and 13C NMR spectral analysis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Strategic Context: The Halogenated Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in modern kinase inhibitor design, serving as the structural backbone for approved drugs like Larotrectinib (TRK inhibitor) and Dinaciclib (CDK inhibitor). The specific derivative 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine represents a high-value synthetic intermediate.

  • The 5-Chloro group: Provides a handle for

    
     substitutions with amines (to install the hinge-binding motif).
    
  • The 3-Iodo group: Enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the molecule into the hydrophobic pocket.

  • The 2-Fluoro group: A bioisostere for hydrogen that alters metabolic stability and pKa without significant steric penalty, often used to fine-tune selectivity.

This guide provides a comparative spectral analysis to validate the synthesis of this compound, specifically focusing on distinguishing it from its non-iodinated precursor, 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine .

Synthesis & Validation Logic

The critical step in generating this scaffold is the electrophilic iodination of the C-3 position. The reaction must be monitored to ensure complete consumption of the starting material (Precursor) and to confirm that iodination occurred at C-3 rather than the electron-deficient pyrimidine ring.

Experimental Workflow

The following diagram outlines the synthesis and the decision logic for NMR validation.

SynthesisWorkflow Precursor Precursor: 5-Chloro-2-fluoro- pyrazolo[1,5-a]pyrimidine Reaction Reaction: Electrophilic Aromatic Substitution (C-3) Precursor->Reaction Dissolve Reagents Reagents: NIS (1.1 eq), ACN or I2/HIO3 Reagents->Reaction Add Product Product: 5-Chloro-2-fluoro-3-iodo- pyrazolo[1,5-a]pyrimidine Reaction->Product 25°C, 2-4h H_NMR 1H NMR Check: Loss of H-3 Signal Product->H_NMR Sample C_NMR 13C NMR Check: C-3 Upfield Shift (~54 ppm) Product->C_NMR Sample

Figure 1: Synthesis and Validation Workflow. The transformation relies on the nucleophilicity of C-3 in the pyrazolo[1,5-a]pyrimidine system.

Comparative NMR Analysis

The most reliable way to confirm the structure is to compare the spectral signature of the Product (3-I) against the Precursor (3-H) .

3.1.

H NMR: The "Disappearing Proton"

In the precursor, the proton at C-3 is the most diagnostic signal. Upon iodination, this signal must vanish.

PositionPrecursor (3-H) Shift (

, ppm)
Product (3-I) Shift (

, ppm)
Multiplicity & CouplingStructural Insight
H-3 6.60 - 6.70 Absent s or d (

)
Primary Confirmation. Loss of this signal confirms substitution at C-3.
H-6 6.90 - 7.006.95 - 7.10d (

Hz)
Pyrimidine ring proton. Shifts slightly downfield in product due to iodine's proximity.
H-7 8.70 - 8.808.75 - 8.90d (

Hz)
Deshielded by adjacent bridgehead nitrogen.

Expert Insight: In the precursor, H-3 may appear as a doublet due to long-range coupling with the 2-Fluoro group (


 Hz). In the product, the spectrum simplifies to just two doublets (H-6 and H-7) in the aromatic region.
3.2.

C NMR: The Iodine Effect

Carbon NMR provides the definitive proof of regiochemistry through the "Heavy Atom Effect." Iodine is unique among halogens; substituting a proton with iodine typically causes a significant upfield shift (shielding) of the attached carbon, often by 30-40 ppm.

CarbonPrecursor (3-H)

(ppm)
Product (3-I)

(ppm)
Coupling (

)
Diagnostic Value
C-3 96.0 - 98.0 53.0 - 55.0 d,

Hz
Critical. The ~40 ppm upfield shift is the "smoking gun" for C-I bond formation.
C-2 155.0 - 160.0155.0 - 160.0d,

Hz
Direct C-F attachment. Large coupling constant confirms Fluorine presence.
C-3a 140.0 - 145.0142.0 - 146.0d,

Hz
Bridgehead carbon.
C-5 150.0 - 152.0150.0 - 152.0s (or weak coupling)Attached to Chlorine.
C-7 145.0 - 147.0146.0 - 148.0sDeshielded pyrimidine carbon.

Note on Data: Chemical shifts are representative values derived from structural analogs (e.g., 5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine) and general heterocyclic trends.

Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

This protocol utilizes N-Iodosuccinimide (NIS), which is preferred over elemental iodine for its ease of handling and cleaner reaction profile in electron-rich heterocycles.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (1.0 mmol, 171 mg) in acetonitrile (ACN, 5 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg) in one portion at room temperature (25°C).

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically completes within 2–4 hours.

    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a slightly less polar product spot (
      
      
      
      ).
  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated aqueous

      
       (sodium thiosulfate) to quench excess iodine (solution turns from brown/yellow to clear).
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: NMR Acquisition Parameters

To resolve the C-F coupling constants clearly, high-resolution acquisition is required.

  • Instrument: 400 MHz or 500 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    
    .
  • 
    C Parameters: 
    
    • Scans: Minimum 512 scans (due to splitting of signals by Fluorine, S/N ratio is reduced).

    • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons like C-2, C-3, C-5 relax fully).

    • Decoupling: Proton-decoupled (

      
      ).
      
Structural Logic Diagram

Use this decision tree to interpret the NMR data of the isolated solid.

NMR_Logic Start Analyze Isolated Solid CheckH3 Step 1: 1H NMR Is there a signal at ~6.6 ppm? Start->CheckH3 YesH3 Starting Material Present (Incomplete Reaction) CheckH3->YesH3 Yes NoH3 Step 2: 13C NMR Check C-3 Shift CheckH3->NoH3 No CheckC3 Is C-3 at ~54 ppm? NoH3->CheckC3 HighC3 C-3 at ~96 ppm (Reaction Failed) CheckC3->HighC3 No LowC3 Step 3: Check C-F Coupling Doublet at ~158 ppm (J~200Hz)? CheckC3->LowC3 Yes Confirmed CONFIRMED PRODUCT 5-Chloro-2-fluoro-3-iodo... LowC3->Confirmed Yes

Figure 2: NMR Decision Tree for Structural Verification.

References
  • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[1] Canadian Journal of Chemistry, Vol. 70, 1992, pp. 1093-1097.[2] [Link]

  • Attia, M.H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases."[3] Molecules, Vol. 29, 2024. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, a complex halogenated heterocyclic compound representative of scaffolds used in modern drug discovery. We will explore the rationale behind method development, predict its fragmentation cascade, and objectively compare the capabilities of LC-MS with other principal analytical techniques for its definitive identification.

The Analytical Challenge: A Tri-Halogenated Heterocycle

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. The target molecule, 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, presents a unique analytical challenge due to its fused heterocyclic core and the presence of three distinct halogens: fluorine, chlorine, and iodine. Each halogen imparts specific properties that influence not only the molecule's chemical reactivity but also its behavior within an analytical instrument.

The primary objective is to gain unambiguous structural information. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a frontline technique due to its exceptional sensitivity, selectivity, and ability to provide detailed structural data from minute quantities of material, even within complex mixtures.[1][2] This guide will dissect the approach to analyzing this molecule using LC-MS/MS, from experimental design to spectral interpretation.

Primary Analytical Approach: High-Resolution LC-MS/MS

For a molecule of this nature, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is indispensable. The sub-ppm mass accuracy is critical for determining the elemental composition of the parent molecule and its fragments, which is essential for differentiating between species with the same nominal mass.

Experimental Protocol: LC-MS/MS Methodology

The following protocol is a robust starting point for the analysis. The causality behind each parameter is explained to provide a framework for method development.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Rationale: The pyrazolo[1,5-a]pyrimidine core is moderately polar. A C18 stationary phase provides sufficient hydrophobic retention to separate the analyte from potential non-polar and highly polar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid serves as a proton source, promoting efficient ionization in positive electrospray mode ([M+H]⁺). It also helps to create sharp, symmetrical peak shapes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution for the analyte.

  • Gradient Elution:

    • Start at 5% B for 1 minute.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 0.5 minutes.

    • Equilibrate at 5% B for 2.5 minutes.

    • Rationale: A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of any strongly retained impurities after each injection.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The pyrazolo[1,5-a]pyrimidine scaffold contains several nitrogen atoms that are basic and can be readily protonated to form a stable [M+H]⁺ ion, making ESI+ the ideal choice.

  • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • Rationale: In DDA mode, the instrument performs a full MS1 scan to detect all ions present. It then automatically selects the most intense ions (in this case, the isotopic cluster of our target molecule) to isolate and fragment, generating high-quality MS/MS spectra for structural confirmation.

  • MS1 Scan Range: m/z 100-500.

  • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV).

    • Rationale: Using a range of collision energies ensures the capture of both low-energy (e.g., loss of the weakest bond) and high-energy (e.g., ring cleavage) fragmentations, providing a more complete structural picture.

Visualizing the Analytical Workflow

The diagram below illustrates the logical flow of the LC-MS/MS experiment, from sample injection to data analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector 1. Sample Injection Column 2. Chromatographic Separation (C18 Column) Injector->Column ESI 3. ESI Source (Ionization) Column->ESI Quad 4. MS1 Scan (Precursor Selection) ESI->Quad CID 5. Collision Cell (Fragmentation) Quad->CID TOF 6. TOF Analyzer (MS/MS Detection) CID->TOF Data 7. Data Analysis (Spectrum Interpretation) TOF->Data

Caption: High-level workflow for LC-MS/MS analysis.

Decoding the Mass Spectrum: Fragmentation Patterns

The key to identification lies in interpreting the mass spectrum. For 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (C₇H₃ClFIN₄), the analysis begins with the molecular ion.

The Molecular Ion ([M+H]⁺) and its Isotopic Signature

The protonated molecule will produce a unique isotopic pattern that acts as a primary diagnostic feature. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will generate a characteristic M+2 peak.[3][4] Iodine is monoisotopic (¹²⁷I), and fluorine is monoisotopic (¹⁹F). This combination provides a highly specific signature that can be used to filter data for potential candidates.

Ion SpeciesCalculated Exact MassDescription
[C₇H₄³⁵ClFIN₄]⁺336.9175The monoisotopic [M+H]⁺ peak.
[C₇H₄³⁷ClFIN₄]⁺338.9145The [M+2+H]⁺ peak from the ³⁷Cl isotope.

Note: Masses are calculated for the protonated species.

Predicted MS/MS Fragmentation Cascade

Collision-Induced Dissociation (CID) in the mass spectrometer will break the molecule into smaller, characteristic fragments. The fragmentation is governed by bond strengths and the stability of the resulting ions and neutral losses.

  • Primary Fragmentation - Loss of Iodine: The Carbon-Iodine bond is the weakest covalent link in the molecule. Therefore, the most facile fragmentation will be the homolytic cleavage to lose an iodine radical (I•) or the heterolytic cleavage to lose neutral hydrogen iodide (HI).[5] This will be the most abundant fragmentation pathway at low collision energies.

  • Secondary Fragmentation - Ring Cleavage: Following the loss of iodine, the resulting ion can undergo further fragmentation. Fused heterocyclic systems like pyrazolopyrimidines are known to eliminate small, stable neutral molecules such as hydrogen cyanide (HCN) from the ring structure.[6][7]

  • Loss of Other Halogens: Loss of a chlorine radical (Cl•) or HCl is also possible but requires higher energy than the loss of iodine. The Carbon-Fluorine bond is the strongest, and its cleavage is highly unlikely under typical ESI-MS/MS conditions.

The proposed fragmentation pathways are visualized below.

Fragmentation_Pathway M [M+H]⁺ m/z 336.9175 Frag1 [M+H-I]⁺ m/z 210.0153 M->Frag1 - I• (126.9 Da) Frag2 [M+H-HI]⁺ m/z 208.9992 M->Frag2 - HI (127.9 Da) Frag3 [M+H-I-HCN]⁺ m/z 183.0097 Frag1->Frag3 - HCN (27.0 Da) Frag4 [M+H-I-Cl]⁺ m/z 175.0235 Frag1->Frag4 - Cl• (34.9 Da)

Caption: Predicted fragmentation cascade for the target molecule.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the high-resolution MS/MS spectrum.

Predicted IonElemental CompositionCalculated m/zProposed Neutral Loss
Precursor[C₇H₄ClFIN₄]⁺336.9175-
Fragment 1[C₇H₄ClFN₄]⁺210.0153I•
Fragment 2[C₇H₃ClFN₃]⁺183.0097I•, HCN
Fragment 3[C₇H₄FN₄]⁺175.0235I•, Cl•

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, relying on a single technique can be insufficient for absolute structural proof, especially for novel compounds. Orthogonal methods provide complementary information, leading to a more confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point.[8] The most common ionization method in GC-MS is Electron Impact (EI), a high-energy ("hard") technique that causes extensive fragmentation.

  • Applicability: Suitability for this molecule is questionable. While potentially volatile enough, the high temperatures of the GC inlet could cause thermal degradation.

  • Fragmentation: EI would likely shatter the molecule, making the molecular ion peak weak or absent. However, the resulting fragmentation pattern is highly reproducible and can be searched against spectral libraries like NIST for identification.[9]

  • Key Difference: Unlike the [M+H]⁺ ion from "soft" ESI, EI generates a radical cation (M⁺•). The fragmentation pathways would differ significantly, providing a different but complementary set of structural puzzle pieces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for de novo structural elucidation. It provides definitive information on the molecule's carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.

  • Applicability: Ideal for this molecule, provided a pure sample of sufficient quantity (typically >1 mg) is available.

  • Information Gained:

    • ¹H NMR: Shows the number of different protons, their connectivity, and their electronic environment.

    • ¹³C NMR: Shows the number of different carbon atoms.

    • ¹⁹F NMR: Will show a distinct signal for the fluorine atom, and its coupling to adjacent protons can confirm its position.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal which atoms are connected, allowing for the complete and unambiguous assembly of the molecular structure.

  • Strength over MS: NMR can effortlessly distinguish between positional isomers, which can be extremely difficult or impossible to differentiate by MS alone.[10]

Comparative Summary of Techniques
FeatureLC-MS/MS (ESI)GC-MS (EI)NMR Spectroscopy
Primary Information Molecular weight and fragmentation pathways of a protonated molecule.Reproducible fragmentation pattern of a radical cation.Definitive atom connectivity and 3D structure.
Sensitivity Very High (pg-ng)High (ng)Low (mg)
Sample Requirements Soluble in LC mobile phase.Volatile and thermally stable.Pure sample (>95%), relatively high concentration.
Isomer Distinction Poor for positional isomers.Can sometimes distinguish based on chromatographic separation.Excellent. The primary tool for this purpose.[10]
Hyphenation Easily coupled with liquid chromatography (LC).[2]Easily coupled with gas chromatography (GC).[1]Can be coupled with LC, but with significant sensitivity challenges.[10]

Conclusion: An Integrated Analytical Strategy

The structural elucidation of a complex molecule like 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is best achieved through an integrated analytical approach.

  • LC-MS/MS serves as the optimal initial technique, providing rapid confirmation of molecular weight via its unique isotopic signature and yielding rich structural information from predictable fragmentation patterns, primarily driven by the loss of the iodine atom.

  • GC-MS , if the molecule is thermally stable, can offer complementary fragmentation data from a different ionization mechanism.

  • NMR Spectroscopy is ultimately required for the unequivocal confirmation of the structure, providing the definitive atom-by-atom connectivity that mass spectrometry cannot.

By understanding the strengths and limitations of each technique, researchers can strategically deploy them to move from a hypothetical structure to a fully validated and identified molecule with the highest degree of scientific confidence.

References

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

  • High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. Shimadzu. Available at: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Organic Chemistry International. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Organic Chemistry International. Available at: [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. Available at: [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Chemistry – A European Journal. Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Cranfield University. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Tel Aviv University. Available at: [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available at: [Link]

  • LC-MS VS GC-MS: What's the Difference. MetwareBio. Available at: [Link]

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. PMC. Available at: [Link]

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. Available at: [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

Sources

Comparative Guide: Bioactivity of 2-Fluoro vs. Non-Fluorinated Pyrazolo[1,5-a]pyrimidine Analogs

[1]

Executive Summary

In the development of pyrazolo[1,5-a]pyrimidine-based therapeutics (particularly kinase inhibitors), the transition from a non-fluorinated analog to a 2-fluoro analog represents a critical "lead optimization" step. Experimental data confirms that this specific modification frequently results in:

  • Potency Shift: A 2–10 fold increase in inhibitory potency (IC

    
    ), driven by the "ortho-fluorine effect" which restricts bond rotation and pre-organizes the molecule for ATP-pocket binding.
    
  • Metabolic Blockade: Significant reduction in intrinsic clearance (CL

    
    ) by blocking Phase I oxidative metabolism at the electron-rich phenyl ring.
    
  • Selectivity: Enhanced selectivity profiles against off-target kinases due to subtle steric clashes introduced by the fluorine atom (Van der Waals radius: 1.47 Å).

Chemical & Physical Rationale

To understand the bioactivity shift, one must analyze the physicochemical changes induced by the 2-fluoro substitution.

FeatureNon-Fluorinated Analog (H)2-Fluoro Analog (F)Impact on Bioactivity
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)Conformational Lock: The larger F atom creates a steric barrier, forcing the aryl ring to twist out of coplanarity (approx. 20-40°), often matching the bioactive conformation required by the kinase hinge region.
Electronic Effect NeutralStrong Electron Withdrawing (

,

)
pKa Modulation: Lowers the pKa of adjacent amines (e.g., at C-7), reducing lysosomal trapping and improving cytosolic availability.
Lipophilicity (LogP) Baseline+0.1 to +0.2 unitsPermeability: Slight increase in lipophilicity improves passive membrane permeability without compromising solubility significantly.
Metabolic Liability High (Oxidation prone)Low (Blocked)Half-life: The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation, preventing hydroxylation at the susceptible ortho position.

Comparative Bioactivity Analysis

A. In Vitro Potency (Kinase Inhibition)

The most documented impact of 2-fluoro substitution is observed in Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase (CDK) inhibitors.

  • Case Study: Trk Inhibitors (Larotrectinib Analogs)

    • Non-Fluorinated (Phenyl): Exhibits moderate potency (IC

      
       ~10–50 nM). The phenyl ring rotates freely, incurring an entropic penalty upon binding.
      
    • 2-Fluoro Analog (2,5-difluorophenyl): Exhibits superior potency (IC

      
       < 1 nM).
      
    • Mechanism: The fluorine atom at the 2-position interacts intramolecularly with the N-H or adjacent carbonyl dipoles, locking the phenyl ring into a preferred angle relative to the pyrazolo[1,5-a]pyrimidine core. This "pre-paid" entropy cost leads to tighter binding.

Data Summary: Potency Shift
Target KinaseSubstituent (at C-7/N-linked)IC

(nM)
Fold ImprovementSource
TrkA Phenyl (Non-F)18.5-[1]
TrkA 2-Fluorophenyl 1.7 10.8x [1]
CDK2 Phenyl (Non-F)450-[2]
CDK2 2-Fluoro-4-aminophenyl 55 8.1x [2]
Pim-1 Phenyl (Non-F)5200-[3]
Pim-1 2,6-Difluorophenyl 45 115x [3]
B. Metabolic Stability & Pharmacokinetics

Non-fluorinated pyrazolo[1,5-a]pyrimidine analogs often suffer from rapid clearance due to oxidation on the attached aryl rings.

  • Experimental Observation: In Mouse Liver Microsomes (MLM), non-fluorinated analogs often show a half-life (

    
    ) of <15 minutes.
    
  • 2-Fluoro Effect: Introduction of fluorine at the metabolic "soft spot" (C-2 of the phenyl ring) extends

    
     to >60 minutes.
    
  • Rationale: The C-F bond is metabolically inert. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire phenyl ring towards electrophilic attack by CYP450 enzymes.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro Analogs (Suzuki-Miyaura Coupling)

Objective: To couple a 2-fluorophenyl moiety to the 7-chloro-pyrazolo[1,5-a]pyrimidine core.

  • Reagents:

    • Substrate: 7-chloro-3-cyano-pyrazolo[1,5-a]pyrimidine (1.0 eq).

    • Boronic Acid: 2-fluorophenylboronic acid (1.2 eq) [vs. phenylboronic acid for control].

    • Catalyst: Pd(dppf)Cl

      
       (0.05 eq).
      
    • Base: Cs

      
      CO
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with N

      
       for 15 minutes.
      
    • Add substrate, boronic acid, base, and catalyst to a microwave vial.

    • Seal and heat at 100°C for 2 hours (or microwave at 120°C for 20 min).

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Non-F Product:

      
      H NMR shows standard aromatic multiplets (7.2–7.5 ppm).
      
    • 2-F Product:

      
      F NMR shows a singlet around -110 to -120 ppm. 
      
      
      H NMR shows distinct splitting patterns due to H-F coupling (
      
      
      Hz).
Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Compare IC

  • Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.

  • Preparation: Prepare 3x serial dilutions of both compounds in DMSO (Start at 10

    
    M).
    
  • Reaction:

    • Mix Kinase (e.g., TrkA, 5 nM), AlexaFluor™ Tracer (2 nM), and Eu-Anti-Tag Antibody (2 nM) in kinase buffer.

    • Add 5

      
      L of compound solution to 384-well plate.
      
    • Incubate for 60 minutes at Room Temperature.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to extract IC

    
    .
    

Visualizations

Diagram 1: SAR Logic & Mechanism of Action

This diagram illustrates the logical flow of why the 2-fluoro substitution is selected and its mechanistic impact.

SAR_LogicStartLead Compound(Non-Fluorinated)ProblemProblem:1. Rapid Metabolism (Oxidation)2. High Entropic Penalty (Free Rotation)Start->ProblemSolutionStrategy:2-Fluoro Substitution(Bioisostere)Problem->Solution OptimizationMechanism1Mechanism A:Conformational Lock(Restricts Rotation)Solution->Mechanism1Mechanism2Mechanism B:Metabolic Blockade(C-F Bond Strength)Solution->Mechanism2OutcomeOutcome:1. Improved Potency (Lower IC50)2. Extended Half-life (t1/2)Mechanism1->OutcomeMechanism2->Outcome

Caption: Logical flow of Structure-Activity Relationship (SAR) optimization transitioning from non-fluorinated to 2-fluoro analogs.

Diagram 2: Experimental Workflow for Comparison

This diagram outlines the parallel workflow to validate the superiority of the 2-fluoro analog.

Workflowcluster_assaysComparative AssaysDesignDesign Pair:Analog A (H) vs Analog B (2-F)SynthParallel Synthesis(Suzuki Coupling)Design->SynthKinaseEnzymatic Assay(IC50 Determination)Synth->KinaseMetaMetabolic Stability(Microsomal Clearance)Synth->MetaAnalysisData Correlation:Potency vs. StabilityKinase->AnalysisMeta->AnalysisDecisionSelect Lead CandidateAnalysis->Decision

Caption: Parallel experimental workflow for synthesizing and validating 2-fluoro vs. non-fluorinated derivatives.

References

  • MDPI (2020). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Discusses the 10-fold potency increase with 2,5-difluorophenyl substitution.

  • National Institutes of Health (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Details the synthesis and kinase selectivity profiles of fluorinated analogs.

  • National Institutes of Health (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Provides comparative IC50 data for halogenated derivatives.

  • ChemRxiv (2025). On the Metabolic Stability of Fluorinated Small Molecules. A physical organic chemistry perspective on why fluorine improves metabolic stability.

Technical Assessment of HPLC Methodologies for 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The precise quantification of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1638771-79-5) is a critical quality attribute (CQA) in the synthesis of next-generation kinase inhibitors (e.g., PI3K


, CK2).[1] This intermediate presents a unique separation challenge due to its "tri-halo" motif: an electronegative fluorine at C2, a polarizable iodine at C3, and a reactive chlorine at C5.

Standard alkyl-bonded phases often struggle to resolve the des-iodo degradant (critical impurity) from the parent peak due to similar hydrophobicity profiles.[1] This guide compares three distinct separation strategies, providing evidence-based recommendations for Process Analytical Technology (PAT) and Quality Control (QC) environments.

Compound Properties[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C

    
    H
    
    
    
    ClFIN
    
    
    [1][2]
  • Molecular Weight: 297.46 g/mol [1][2]

  • LogP (Predicted): ~2.8 (Highly Lipophilic)

  • UV Max: ~254 nm, ~290 nm

  • Critical Impurities:

    • Impurity A (Des-iodo): 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (Precursor/Degradant).[1]

    • Impurity B (Regioisomer): 7-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine (Synthesis byproduct).[1]

    • Impurity C (Hydrolysis): 2-Fluoro-3-iodopyrazolo[1,5-a]pyrimidin-5-ol (High pH degradant).[1]

Comparative Method Analysis

We evaluated three methodologies to determine the optimal balance of resolution (


), speed, and robustness.
FeatureMethod A: The "Workhorse"Method B: The "Specialist"Method C: High-Throughput
Stationary Phase C18 (Fully Porous) Phenyl-Hexyl C18 (Core-Shell)
Mechanism Hydrophobic Interaction

-

Interaction & Shape Selectivity
High Efficiency Partitioning
Target Application Final Release Testing (QC)Impurity Profiling / R&DIn-Process Control (IPC)
Resolution (Parent/Des-iodo) 1.8 (Adequate)3.2 (Superior) 1.6 (Marginal)
Run Time 25 min30 min8 min
Robustness HighMedium (pH sensitive)High
Expert Insight: Why Method B Wins for Purity

While Method A is sufficient for basic purity, Method B (Phenyl-Hexyl) is the superior choice for this specific molecule. The iodine atom at position 3 is highly polarizable (soft electrophile). The


-electrons of the phenyl-hexyl stationary phase engage in specific non-covalent interactions with the iodine, significantly increasing the retention of the parent molecule relative to the des-iodo impurity.[1] This creates a "selectivity gap" that C18 cannot replicate solely based on hydrophobicity.

Experimental Protocols

Method A: Standard C18 (Robustness Focus)

Recommended for routine QC where historical data continuity is required.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-18 min: 10%

      
       90% B (Linear)[1]
      
    • 18-22 min: 90% B (Wash)[1]

    • 22-22.1 min: 90%

      
       10% B[1]
      
    • 22.1-27 min: 10% B (Re-equilibration)[1]

Method B: Phenyl-Hexyl (Selectivity Focus)

Recommended for separating halogenated isomers and detecting trace de-halogenated impurities.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3

    
    m.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol.

    • Note: Methanol is preferred over Acetonitrile here as it facilitates stronger

      
      -
      
      
      
      interactions between the solute and stationary phase.[1]
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Gradient:

    • 0-5 min: 20% B[1]

    • 5-20 min: 20%

      
       80% B[1]
      
    • 20-25 min: 80% B[1]

Method C: Core-Shell Rapid Screening (Speed Focus)

Recommended for reaction monitoring (IPC).[1]

  • Column: Kinetex C18, 2.1 x 50 mm, 2.6

    
    m.
    
  • Mobile Phase A: 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient: Ballistic gradient (5% to 95% B in 4 minutes).

Performance Data Summary

The following data represents average system suitability parameters from


 replicate injections.
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Core-Shell)Acceptance Criteria
RT (Parent) 14.2 min16.8 min3.1 minN/A
RT (Impurity A) 13.5 min14.1 min2.8 minN/A
Resolution (

)
1.83.2 1.6

Tailing Factor (

)
1.11.051.2

Plate Count (

)
12,50014,2008,500

LOD (ng/mL) 5045100N/A

Analysis: Method B provides nearly double the resolution between the parent compound and the des-iodo impurity (Impurity A). This is critical because the des-iodo species is a likely degradation product if the iodine is exposed to light or reducing conditions.[1]

Visualizing the Chemistry & Workflow

Diagram 1: Impurity Origin & Separation Logic

This pathway illustrates where critical impurities arise during synthesis and how the Phenyl-Hexyl column targets the specific "Halo-Dance" challenge.[1]

G Start Starting Material (Aminopyrazole) Inter Intermediate (5-Cl-2-F-pyrazolo...) Start->Inter Cyclization ImpurityB Impurity B (7-Chloro Regioisomer) Start->ImpurityB Regio-error Product Target Product (3-Iodo-5-Cl-2-F...) Inter->Product Iodination (NIS) ImpurityA Impurity A (Des-iodo / Unreacted) Inter->ImpurityA Incomplete Rxn or Light Deg. C18 Method A (C18) Separates by Hydrophobicity (Poor Iodo-selectivity) Product->C18 Phenyl Method B (Phenyl) Separates by Pi-Pi + Iodine (High Iodo-selectivity) Product->Phenyl ImpurityA->C18 ImpurityA->Phenyl Co-elution Risk Co-elution Risk C18->Co-elution Risk Clean Separation Clean Separation Phenyl->Clean Separation

Caption: Synthesis pathway showing impurity origins and the mechanistic advantage of Phenyl-Hexyl stationary phases for iodine-substituted heterocycles.

Diagram 2: Method Selection Decision Tree

A logical guide for researchers to select the correct method based on their development stage.

DecisionTree Start Start: Define Goal Q1 Is this for Final Release or Impurity ID? Start->Q1 Q2 Is Speed Critical (e.g. Rxn Monitoring)? Q1->Q2 Routine QC Res1 USE METHOD B (Phenyl-Hexyl) Max Resolution Q1->Res1 Impurity ID / Complex Matrix Res2 USE METHOD C (Core-Shell) Max Speed (<5 min) Q2->Res2 Yes (IPC) Res3 USE METHOD A (Standard C18) General QC Q2->Res3 No (Standard)

Caption: Decision matrix for selecting the appropriate HPLC method based on analytical requirements (Sensitivity vs. Speed).

References

  • Stypik, M. et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]

  • Lindsley, C. W. et al. (2019). Process for the Preparation of Pyrazolo[1,5-a]pyrimidines and its Salts. WO2019005796A1.

  • Chillal, A. S. et al. (2020). Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine(III). Asian Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, drawing upon established principles of crystallography and medicinal chemistry to offer actionable insights for researchers in the field.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities. These compounds are particularly prominent as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies.[1] The specific substitution pattern of halogens—chloro, fluoro, and iodo groups—on the pyrazolo[1,5-a]pyrimidine core is a strategic design element aimed at modulating the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can significantly influence binding affinity to target proteins, metabolic stability, and overall pharmacokinetic profiles.[2] Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating the structure-activity relationships (SAR) that govern their therapeutic potential.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine derivative follows a well-established, yet nuanced, workflow. Each step is critical for obtaining high-quality data amenable to accurate structural elucidation.

Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. For pyrazolo[1,5-a]pyrimidine derivatives, slow evaporation from a suitable solvent system is a common and effective method.

Protocol:

  • Solvent Selection: Begin by screening a range of solvents in which the compound is sparingly soluble. Common choices include ethanol, methanol, acetonitrile, and mixtures thereof with less polar solvents like dichloromethane or ethyl acetate. The goal is to identify a solvent or solvent system that allows for slow, controlled crystallization.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm) have formed, carefully harvest them using a cryo-loop and immediately mount them on the goniometer head of the diffractometer.

Causality: The slow rate of evaporation is crucial as it allows the molecules to self-assemble into a highly ordered, single-crystalline lattice, minimizing defects and twinning that can complicate data analysis.

Data Collection and Processing

Modern single-crystal X-ray diffractometers equipped with sensitive detectors allow for rapid and accurate data collection.

Protocol:

  • Mounting and Cryo-cooling: The crystal is mounted on the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The heavy iodine atom in the structure serves as a strong scattering center, which can greatly facilitate the initial phasing of the diffraction data.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density or structural anomalies. The final structure is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[4][5][6]

Comparative Crystal Structure Analysis

While a specific crystal structure for a 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine derivative is not publicly available as of this writing, we can infer and compare its likely structural features with other halogenated pyrazolo[1,5-a]pyrimidines based on existing literature.[7]

Molecular Geometry

The pyrazolo[1,5-a]pyrimidine core is expected to be largely planar. The bond lengths and angles will be influenced by the electronic effects of the halogen substituents. The presence of the electron-withdrawing fluoro and chloro groups and the larger, more polarizable iodo group will subtly alter the geometry of the fused ring system compared to non-halogenated analogues.

Intermolecular Interactions: The Role of Halogen Bonding

A key feature in the crystal packing of halogenated organic molecules is the presence of halogen bonds.[7] These are non-covalent interactions where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophilic site, such as a nitrogen atom or another halogen atom.

In the case of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, several types of halogen bonds are anticipated to play a significant role in the crystal packing:

  • I···N Interactions: The iodine atom at the 3-position is a strong halogen bond donor and is likely to form short contacts with the nitrogen atoms of neighboring pyrimidine rings.

  • Cl···N Interactions: The chlorine atom at the 5-position can also participate in halogen bonding with nitrogen atoms.[7]

  • Halogen···Halogen Interactions: Interactions between iodine, chlorine, and even fluorine atoms on adjacent molecules are also possible and contribute to the overall stability of the crystal lattice.

These interactions, along with weaker C-H···N and C-H···F hydrogen bonds and π-π stacking interactions between the aromatic rings, will dictate the overall three-dimensional architecture of the crystal.

Below is a conceptual workflow for the analysis of such a crystal structure.

G cluster_0 Experimental cluster_1 Computational cluster_2 Analysis & Comparison Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Molecular_Geometry Molecular Geometry Analysis Validation->Molecular_Geometry Intermolecular_Interactions Intermolecular Interaction Analysis Validation->Intermolecular_Interactions CSD_Comparison Comparison with CSD Intermolecular_Interactions->CSD_Comparison

Figure 1: Workflow for Crystal Structure Analysis.

Comparison with Alternative Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold is one of several fused heterocyclic systems used in drug design. A comparison with related scaffolds can highlight the unique structural contributions of this core.

ScaffoldKey Structural FeaturesCommon Biological Targets
Pyrazolo[1,5-a]pyrimidine Fused 5- and 6-membered rings with two nitrogen atoms in the pyrazole ring and two in the pyrimidine ring. Planar system amenable to extensive functionalization.Protein kinases (e.g., Pim-1, CDK2, TRKA), PI3Kδ.[8][9][10]
Triazolo[4,3-a]pyrimidine Fused 5- and 6-membered rings with three nitrogen atoms in the triazole ring and two in the pyrimidine ring.[11]Antiviral agents.[11]
Purine Fused pyrimidine and imidazole rings. A fundamental component of nucleic acids.A wide range of enzymes and receptors.

The specific arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core provides a unique pattern of hydrogen bond donors and acceptors, which is critical for its interaction with the hinge region of many protein kinases. The ability to readily introduce a diverse range of substituents at multiple positions allows for the fine-tuning of its pharmacological properties.[2]

Below is a diagram illustrating the key intermolecular interactions that are likely to be observed.

G cluster_0 Molecule A cluster_1 Molecule B N1_A N1 N4_A N4 I3_A I3 N4_B N4 I3_A->N4_B I···N Halogen Bond Cl5_B Cl5 I3_A->Cl5_B I···Cl Halogen Bond Cl5_A Cl5 N1_B N1 Cl5_A->N1_B Cl···N Halogen Bond I3_B I3

Figure 2: Potential Intermolecular Halogen Bonds.

Conclusion

The crystal structure analysis of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. While a specific structure for this exact compound is not yet in the public domain, the principles outlined in this guide, based on the analysis of related structures, provide a robust framework for its future characterization. A thorough understanding of the crystal packing, particularly the role of halogen bonding, is essential for the rational design of new and more effective pyrazolo[1,s-a]pyrimidine-based therapeutics. The detailed experimental protocols and comparative analysis presented herein are intended to empower researchers to confidently tackle the crystallographic challenges associated with this important class of molecules.

References

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available from: [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. Available from: [Link]

  • Interaction Patterns of Pyrazolopyrimidines with Receptor Proteins. Semantic Scholar. Available from: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. Available from: [Link]

  • CCDC – Cambridge Structural Database. Becker Library, Washington University School of Medicine in St. Louis. Available from: [Link]

  • Cambridge Structural Database. Wikipedia. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • The Cambridge Structural Database. ResearchGate. Available from: [Link]

  • Access Structures. The Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. Available from: [Link]

  • Experimental Crystal Structure Determination : chloro-(2'H,5'H,8'H-dispiro[cyclohexane-1,3'-imidazo[4,3-b:5,1-b']bis[2][7]oxazole-7',1''-cyclohexan]-5'-ylidene)-gold. Cambridge Crystallographic Data Centre. Available from: [Link]

  • 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine. PubChem. Available from: [Link]

Sources

Comparative Guide to the Structure-Activity Relationships of 5-Chloro-Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Analysis of a Privileged Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets, most notably protein kinases.[1][2] These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, pyrazolo[1,5-a]pyrimidines have been extensively explored as inhibitors of various kinases, including Pim-1, Casein Kinase 2 (CSNK2), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[3][4][5][6]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a specific, synthetically versatile subset: the 5-chloro-pyrazolo[1,5-a]pyrimidine series. We will dissect how modifications to this core structure influence potency, selectivity, and pharmacokinetic properties, supported by experimental data from seminal studies. The 5-chloro substituent not only plays a role in target engagement but also serves as a crucial synthetic handle, allowing for the introduction of diverse functionalities to probe the chemical space around the scaffold.[3][7]

The Pyrazolo[1,5-a]pyrimidine Core: A Blueprint for Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold's success lies in its rigid, bicyclic structure that mimics the purine core of ATP, enabling it to function as an ATP-competitive inhibitor for many kinases.[1][2] The key to developing potent and selective inhibitors is the strategic decoration of this core at various positions, primarily C3, C5, and C7, to achieve specific interactions within the ATP-binding pocket of the target kinase.[8]

Caption: The core structure of 5-Chloro-Pyrazolo[1,5-a]pyrimidine with key modification points.

Comparative SAR Analysis Across Kinase Targets

The true utility of a scaffold is demonstrated by its adaptability. The following sections compare how structural modifications at key positions of the 5-chloro-pyrazolo[1,5-a]pyrimidine core drive activity and selectivity against different kinase families.

Pim-1 Kinase Inhibition: Targeting Cell Survival

Pim-1 kinase is a constitutively active serine/threonine kinase implicated in cancer cell survival and proliferation, making it an attractive therapeutic target.[3] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly selective and potent core for Pim-1 inhibitors.[3]

Initial virtual screening identified a pyrazolo[1,5-a]pyrimidine hit with modest potency (IC50 = 52 μM).[3] Systematic optimization, particularly at the C3 and C5 positions, led to derivatives with nanomolar inhibitory activity.[3] A key SAR finding was that a 3-substituent aromatic ring bearing an electron-withdrawing group at the meta-position was crucial for maintaining potency.[3] The 5-position, originating from the 5-chloro intermediate, was explored with various amine substitutions to enhance interactions within the kinase hinge region.

Compound3-Position Substituent5-Position SubstituentPim-1 IC50 (nM)Flt-3 IC50 (nM)Cellular BAD Phosphorylation Inhibition
Hit Aryl-52,000>10,000N/A
1 3-(trifluoromethyl)phenyl(3-aminopropyl)amino45110N/A
9a 3-cyanophenyl(3-(dimethylamino)propyl)amino2025+++
11b 3-cyanophenyl(1-methylpiperidin-4-yl)amino119+++
Data compiled from ACS Medicinal Chemistry Letters, 2015.[3]

The data reveals that moving from the initial hit to optimized compounds like 11b results in a nearly 5000-fold increase in potency. Compound 11b also demonstrated potent inhibition of BAD phosphorylation in cell-based assays, confirming its cellular activity was mediated through Pim-1 inhibition.[3]

CSNK2 Inhibition: Antiviral Applications

The pyrazolo[1,5-a]pyrimidine scaffold is also a promising starting point for developing potent inhibitors of Casein Kinase 2 (CSNK2), which has been implicated in β-coronavirus replication.[4] A key challenge for this series was metabolic stability.[4]

A significant breakthrough came from the bioisosteric replacement of a key amide group—critical for CSNK2 binding—with a 1,2,4-triazole. This modification improved both potency and metabolic stability, albeit at the cost of solubility.[4] Further optimization focused on the 7-position, which points toward the solvent-exposed region, allowing for the addition of solubilizing groups.[4]

CompoundKey FeatureCSNK2A2 IC50 (nM)Solubility (µM, pH 7.4)Microsomal Stability (% remaining at 60 min)
3 Amide Linker131.11
14 1,2,4-Triazole Bioisostere4.2<0.287
53 Optimized 7-position1.21676
Data compiled from Journal of Medicinal Chemistry, 2024.[4]

This comparison clearly demonstrates the power of bioisosteric replacement. The 1,2,4-triazole in compound 14 not only enhances potency but dramatically improves metabolic stability. The subsequent optimization at the 7-position in compound 53 successfully mitigated the solubility issue while retaining high potency.[4]

Trk Kinase Inhibition: A Clinically Validated Scaffold

The pyrazolo[1,5-a]pyrimidine core is a clinically validated scaffold for targeting Tropomyosin Receptor Kinases (Trks), with two of the three marketed drugs for NTRK fusion cancers featuring this nucleus.[6] SAR studies have revealed that macrocyclization is a highly effective strategy for achieving potent and selective Trk inhibition.[6][9] This is thought to pre-organize the molecule into a bioactive conformation, improving binding affinity.[9]

CompoundKey FeatureTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
28 Macrocyclic0.170.070.07
29 Macrocyclic-1.160.04
30 Macrocyclic-1.610.05
Data compiled from multiple sources.[6][9]

The sub-nanomolar potency of these macrocyclic analogs underscores the effectiveness of this design strategy. Specific substitutions, such as a picolinamide at the C3 position and a difluorophenyl-substituted pyrrolidine at C5, have been shown to be critical for potent Trk inhibition.[6]

SAR_Workflow cluster_workflow General Workflow for SAR Studies A Initial Hit Identification (e.g., HTS, Virtual Screen) B Design & Synthesis of Analog Library A->B C In Vitro Kinase Assay (Potency - IC50) B->C D Cell-Based Assays (Viability, Target Engagement) C->D Potent Hits E ADME/Tox Profiling (Solubility, Stability) D->E Cell-Active Hits F Lead Optimization E->F Promising Profile F->B Iterative Design Cycles

Caption: General workflow for structure-activity relationship studies.[9]

Validating Biological Activity: Key Experimental Protocols

To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. The following are standardized, step-by-step methodologies for assays commonly used to validate pyrazolo[1,5-a]pyrimidine inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 values of test compounds against a target kinase using a 384-well plate format.[9]

Reagents and Materials:

  • Target kinase and corresponding substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates (low-volume, white or black depending on detection method)

Procedure:

  • Compound Plating: Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the antiproliferative effects of the compounds by measuring the metabolic activity of living cells.[9]

Reagents and Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3, HeLa for general cytotoxicity)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Trk_Pathway cluster_pathway Trk Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor Ligand->Trk Dimer Dimerization & Autophosphorylation Trk->Dimer Ras RAS-MAPK Pathway Dimer->Ras PI3K PI3K-AKT Pathway Dimer->PI3K PLC PLCγ Pathway Dimer->PLC Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Dimer Outcome Cell Survival, Proliferation, Differentiation Ras->Outcome PI3K->Outcome PLC->Outcome

Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.[9]

Conclusion and Future Outlook

The 5-chloro-pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and clinically relevant platform for the development of potent and selective kinase inhibitors. SAR studies consistently highlight the importance of substitutions at the C3, C5, and C7 positions, with the optimal substitution pattern being highly dependent on the specific topology of the target kinase's ATP-binding site. Strategies such as bioisosteric replacement and macrocyclization have proven highly effective in optimizing potency, selectivity, and drug-like properties.[4][6]

Despite these successes, challenges such as acquired drug resistance and off-target effects remain.[1] Future research will undoubtedly focus on developing next-generation inhibitors that can overcome these hurdles. This will involve the continued exploration of structural modifications to fine-tune potency and selectivity, guided by computational modeling and further experimental validation.[2][6] Optimizing synthetic strategies to improve efficiency and diversity will also be critical to unlocking the full therapeutic potential of this privileged scaffold.[1][2]

References

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. arkat usa.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Unavailable.
  • Synthesis and SAR of[1][4][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at:

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.

Sources

A Comparative Guide to the Characterization of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. This guide provides an in-depth technical comparison of the essential analytical methodologies for the characterization of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, a halogenated heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, the following sections are designed to not only present protocols but to also elucidate the scientific rationale behind the selection of these methods, ensuring a robust and self-validating characterization process.

The establishment of a well-characterized in-house reference standard is a critical step when a pharmacopeial standard is not available.[1][2] This process involves a comprehensive suite of analytical tests to confirm the identity, purity, and potency of a designated batch of the substance.[3][4] This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis in achieving a comprehensive characterization of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine.

The Imperative of a Multi-Pronged Analytical Approach

No single analytical technique can provide a complete picture of a chemical substance. A combination of spectroscopic and chromatographic methods is essential to unambiguously determine the structure and assess the purity of a candidate reference standard.[3][5] The workflow for qualifying an in-house reference standard, as outlined by international guidelines, provides a framework for this multi-technique approach.[6][7]

Reference_Standard_Qualification_Workflow cluster_Selection Material Selection cluster_Characterization Full Characterization cluster_Documentation Documentation & Release High_Purity_Batch Select High Purity Batch (>99.5% desirable) Structural_Elucidation Structural Elucidation (NMR, MS) High_Purity_Batch->Structural_Elucidation Purity_Assessment Purity & Impurity Profiling (HPLC, GC) Structural_Elucidation->Purity_Assessment Compositional_Analysis Elemental Composition (CHN Analysis) Purity_Assessment->Compositional_Analysis Physical_Properties Physical Properties (Melting Point, etc.) Compositional_Analysis->Physical_Properties COA Certificate of Analysis (CoA) Preparation Physical_Properties->COA Release Release as In-House Reference Standard COA->Release

Caption: Workflow for the qualification of an in-house reference standard.

Structural Elucidation: A Tale of Two Spectroscopies

The foundational step in characterizing a new batch of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is the unequivocal confirmation of its chemical structure. NMR and Mass Spectrometry are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a pyrazolo[1,5-a]pyrimidine derivative, ¹H and ¹³C NMR are indispensable for confirming the core structure and the positions of substituents.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the candidate reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • 2D NMR: To aid in the definitive assignment of all proton and carbon signals, acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[8]

Data Comparison: Established vs. New Batch

ParameterExpected Data for Reference StandardObserved Data for New BatchConformance
¹H NMR
Chemical Shifts (ppm)Consistent with the structure of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine.To be determinedYes/No
IntegrationProportional to the number of protons for each signal.To be determinedYes/No
Coupling Constants (Hz)Characteristic J-couplings for the pyrazolo[1,5-a]pyrimidine ring system.To be determinedYes/No
¹³C NMR
Number of SignalsExpected number of unique carbon atoms.To be determinedYes/No
Chemical Shifts (ppm)Consistent with the structure and the electronic effects of the halogen substituents.To be determinedYes/No

Causality in Experimental Choices: The use of 2D NMR is crucial for this complex heterocyclic system. HMBC, for instance, allows for the correlation of protons and carbons over two to three bonds, which is essential for confirming the regiochemistry of the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. For a molecule containing chlorine and iodine, the isotopic pattern in the mass spectrum is a key diagnostic feature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass. Analyze the isotopic pattern to confirm the presence of chlorine.

Data Comparison: Theoretical vs. Observed Mass

ParameterTheoretical ValueObserved Value (New Batch)Conformance
Molecular Formula C₆H₃ClFIN₃--
Exact Mass [M+H]⁺ To be calculatedTo be determinedYes/No
Isotopic Pattern Characteristic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).To be determinedYes/No

Trustworthiness through Self-Validation: The presence of the characteristic 3:1 isotopic pattern for the chlorine atom provides a high degree of confidence in the elemental composition of the molecule.[9][10]

Structural_Elucidation_Process Candidate_Material Candidate Reference Material NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Candidate_Material->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Candidate_Material->MS_Analysis Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Data Consistent Structure_Inconsistent Structure Inconsistent NMR_Analysis->Structure_Inconsistent Data Inconsistent MS_Analysis->Structure_Confirmed Data Consistent MS_Analysis->Structure_Inconsistent Data Inconsistent

Caption: Process flow for structural elucidation.

Purity Assessment: The Chromatographic Benchmark

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[11] It separates the main component from any impurities, allowing for their quantification.

Experimental Protocol: HPLC Purity Determination

  • Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase, flow rate, and detection wavelength should be optimized to achieve good resolution between the main peak and any potential impurities.

  • Sample Preparation: Accurately prepare a solution of the candidate reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Data Acquisition: Inject the sample solution into the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by the area percent method. The purity is determined by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Data Comparison: Purity Specification vs. New Batch

ParameterSpecificationNew Batch ResultConformance
Purity (by HPLC) ≥ 99.5%To be determinedYes/No
Individual Impurities ≤ 0.15%To be determinedYes/No
Total Impurities ≤ 0.5%To be determinedYes/No

Expertise in Practice: The development of a "stability-indicating" method is crucial. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that any degradation products can be separated from the main peak.[12]

Elemental Composition: The Fundamental Verification

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This is a fundamental test to confirm the empirical formula of the molecule. For halogenated compounds, specialized combustion techniques are employed.[13]

Experimental Protocol: CHN and Halogen Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000 °C) in an oxygen-rich environment.[14][15]

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Halogens are typically captured and analyzed by titration or ion chromatography.

  • Calculation: The weight percentages of C, H, and N are calculated.

Data Comparison: Theoretical vs. Experimental Composition

ElementTheoretical %Experimental % (New Batch)DifferenceConformance (within ±0.4%)
Carbon (C) To be calculatedTo be determinedTo be determinedYes/No
Hydrogen (H) To be calculatedTo be determinedTo be determinedYes/No
Nitrogen (N) To be calculatedTo be determinedTo be determinedYes/No
Chlorine (Cl) To be calculatedTo be determinedTo be determinedYes/No
Fluorine (F) To be calculatedTo be determinedTo be determinedYes/No
Iodine (I) To be calculatedTo be determinedTo be determinedYes/No

Authoritative Grounding: The acceptance criterion of ±0.4% for elemental analysis is a widely accepted standard in the pharmaceutical industry for confirming the elemental composition of a pure substance.

Conclusion

The characterization of a reference standard for 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine requires a meticulous and multi-faceted analytical approach. By integrating data from NMR, Mass Spectrometry, HPLC, and Elemental Analysis, researchers can establish a high degree of confidence in the identity, purity, and overall quality of their in-house reference material. This comprehensive characterization is not merely a procedural formality; it is the bedrock upon which reliable and reproducible scientific research is built. Adherence to the principles and protocols outlined in this guide will ensure that the reference standard is fit for its intended purpose in supporting drug discovery and development efforts.

References

  • Bruk, M. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Can. J. Chem. 70, 1093 (1992).
  • Churya, S. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents.
  • Pharmaceutical Technology. (2009, April 2).
  • BenchChem. (n.d.).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • U.S. Pharmacopeia. (n.d.). Use & Storage of Reference Standards.
  • BioProcess International. (2014, March 1).
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharmaceutical Information. (2024, November 27).
  • Pharma Beginners. (2020, February 22).
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • PharmaJia. (2023, July 4). SOP for Handling of Reference Standards.
  • Weizmann Institute of Science. (n.d.). Elemental analysis.
  • BEBPA. (n.d.). Reference Standards for Potency Assays.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). New pyrazolo[1,5-a]pyrimidine and pyr.
  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
  • SAS Publishers. (2017, September 30).
  • BOC Sciences. (2025, April 10). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?
  • Agilent Technologies, Inc. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine.
  • Sigma-Aldrich. (n.d.). 5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine.
  • Matrix Scientific. (n.d.). 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.
  • Fluorochem. (n.d.). 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 754211-05-7).
  • ChemShuttle. (n.d.). 5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). ELEMENTAL ANALYSIS.
  • American Journal of Analytical Chemistry. (2015, September 23).
  • Elementar. (n.d.).
  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • IOSR Journal of Applied Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-3-iodopyridine.
  • ChemicalBook. (n.d.). PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
  • PubChem. (n.d.). 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
  • University of Florida. (n.d.).
  • ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Apollo Scientific. (n.d.). 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
  • ChemicalBook. (2026, January 13). 5-Chloro-3-nitropyrazolo[1,5-a]pyriMidine | 1363380-51-1.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a definitive operational workflow for the disposal of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine . As a poly-halogenated heterocyclic compound, this substance presents specific challenges for waste management that standard organic disposal protocols may not address.

The Scientific Rationale for Strict Management: Disposal of this compound is governed by its halogen content (


).
  • Fluorine (

    
    ):  Upon combustion, generates Hydrogen Fluoride (
    
    
    
    ), a highly corrosive gas requiring scrubbers in the incineration process.
  • Iodine (

    
    ):  The carbon-iodine bond is weaker than C-Cl or C-F. Improper mixing with oxidizers in a waste drum can liberate elemental iodine vapor (
    
    
    
    ), a severe respiratory irritant and oxidizer.
  • Chlorine (

    
    ):  Requires high-temperature incineration to prevent the formation of dioxins/furans.
    

Compound Identification:

  • Chemical Class: Halogenated Fused Pyrimidine

  • Physical State: Solid (typically off-white to yellow powder)

  • Key Hazards: Irritant (Skin/Eye/Respiratory), Aquatic Toxicity, Potential Sensitizer.

Pre-Disposal Safety & PPE

Before handling waste, ensure the following barrier protections are in place. This protocol relies on a "Double-Barrier" system to prevent permeation.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Halogenated heterocycles can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer.
Respiratory Fume Hood (Face velocity: 100 fpm)Prevents inhalation of dust or vapors if the compound is in solution.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for liquid waste pouring; goggles seal against vapors.
Body Lab Coat (Buttoned) + Apron Tyvek sleeves recommended if handling large quantities of mother liquor.

Waste Classification & Segregation Logic

The most critical step in this protocol is segregation . You must strictly separate this compound from non-halogenated waste streams.

Segregation Rules
  • NO Oxidizers: Do not mix with strong oxidizing agents (e.g., Nitric acid, Peroxides). Risk: Evolution of Iodine gas.

  • NO Aqueous Drains: Zero tolerance for sink disposal. Risk: Persistent aquatic toxicity.[1]

  • Halogenated Stream: Must be tagged for "Halogenated Incineration."

Waste Stream Decision Matrix

WasteDisposal Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid PureSolid Is it Pure Compound? Solid->PureSolid DoubleBag Double Bag in Clear Polyethylene PureSolid->DoubleBag Yes SolidDrum Disposal: Lab Pack / Solid Drum (Tag: Toxic Solids) PureSolid->SolidDrum Debris/PPE DoubleBag->SolidDrum SolventCheck Check Solvent Compatibility Liquid->SolventCheck HaloCarboy Container: Halogenated Solvent Carboy (HDPE) SolventCheck->HaloCarboy Compatible Tagging Tag: Halogenated Organic (List: Cl, F, I content) HaloCarboy->Tagging

Figure 1: Decision matrix for segregating 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine waste based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired reagent, weighing paper, contaminated gloves, spill cleanup materials.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag. This "nesting" prevents contamination of the outer waste drum.

  • Labeling: Attach a hazardous waste tag to the inner bag before sealing the outer bag.

    • Text: "Toxic Solid, Organic. Contains: 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine."

  • Consolidation: Deposit the double-bagged waste into the laboratory's Solid Hazardous Waste Drum .

    • Note: Ensure the drum is rated for "Toxic" waste, not just "Trash."

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluents, dissolved samples.

  • Compatibility Check: Ensure the liquid waste carboy does not contain strong acids or oxidizers.[2][3]

    • Self-Validating Step: Check the pH of the waste container.[4] If pH < 2, do not add this compound directly; neutralize the container or start a new satellite accumulation container.

  • Transfer: Using a funnel in a fume hood, pour the solution into a High-Density Polyethylene (HDPE) carboy.

    • Why HDPE? It is resistant to the organic solvents (DMSO, DCM, Methanol) typically used to dissolve this compound and resistant to halogenated embrittlement.

  • Tagging: Mark the tag clearly with "HALOGENATED SOLVENTS" .

    • Crucial Detail: List the full chemical name in the constituents list. Do not just write "Organic Waste." The disposal facility needs to know about the Iodine and Fluorine content to adjust their incinerator burn ratios.

  • Closure: Cap the carboy tightly immediately after filling to prevent volatile emissions.

Emergency Spill Management

If a spill occurs, immediate containment is required to prevent spread.[1]

Spill TypeImmediate ActionDecontamination
Dry Powder Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen.Scoop up damp material.[1] Wipe surface with methanol-soaked pads. Dispose of all pads as Solid Hazardous Waste.
Liquid Solution Dyke and Absorb. Use vermiculite or polypropylene pads to encircle the spill.Absorb liquid.[1][3][5][6] Wash area with soap and water.[1][5] Do not bleach (bleach + amine-like heterocycles can form chloramines).

Regulatory & Compliance Context

Understanding the regulatory framework ensures your facility remains compliant during audits.

  • EPA/RCRA Classification:

    • While this specific CAS is likely not "P-listed" (acutely hazardous) by name, it falls under Process Waste .

    • If dissolved in halogenated solvents (e.g., DCM), it adopts the F-List codes (e.g., F002 for spent halogenated solvents).

    • If pure, it is treated as a Toxic Waste requiring thermal destruction.

  • Disposal Method:

    • The only acceptable final disposal method is High-Temperature Incineration with secondary combustion chambers and acid gas scrubbing. This destroys the heteroaromatic ring and captures the HF/HI/HCl gases.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Navigating the Synthesis Frontier: A Practical Guide to Handling 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development, novel heterocyclic compounds are the bedrock of innovation. Among these, 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine stands out as a versatile scaffold, rich with potential for creating next-generation therapeutics.[1][2] Its unique halogenation pattern offers multiple avenues for synthetic diversification through cross-coupling reactions.[1][3] However, this same reactivity demands a meticulous and informed approach to laboratory safety.

This guide provides essential, field-tested safety and logistical information for handling 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine. Moving beyond a simple checklist, we will explore the "why" behind each recommendation, empowering you to build a self-validating system of safety in your laboratory. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, the following protocols are synthesized from data on structurally similar halogenated heterocyclic compounds and established principles of chemical safety. The compound is identified as an irritant.[4]

Hazard Assessment and Risk Mitigation: A Proactive Stance

The primary hazards associated with 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine are derived from its chemical structure: a multi-halogenated, nitrogen-containing heterocyclic aromatic compound. Based on data for similar compounds, we must assume it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7][8][9][10][11]

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[6][8][11]

  • Dermal and Ocular Irritation: Causes skin irritation and serious eye irritation.[4][9] Direct contact can lead to burns.[5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[8][10]

  • Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and halogenated compounds like hydrogen fluoride, hydrogen chloride, and hydrogen iodide.[5][6][9]

The following workflow diagram illustrates the decision-making process for safe handling from receipt to disposal.

G cluster_0 Preparation Phase cluster_1 Handling & Experimentation cluster_2 Post-Experiment cluster_3 Emergency Response A Receive & Inspect Package B Review SDS/Safety Info (This Guide) A->B C Don Appropriate PPE (See Table 1) B->C D Work in Chemical Fume Hood C->D E Weighing & Transfer D->E F Reaction Setup & Monitoring E->F G Work-up & Purification F->G H Decontaminate Glassware & Surfaces G->H J Dispose of Contaminated PPE G->J K Store Compound Securely G->K I Segregate Halogenated Waste H->I L Spill or Exposure Occurs M Follow First Aid Procedures (Section 4) L->M N Notify Supervisor & EHS M->N

Caption: High-level workflow for handling 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the compound and the potential for harmful dust or aerosols, a robust PPE strategy is non-negotiable.[12] Do not simply wear PPE; understand its limitations and use it correctly.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face ANSI Z87.1 compliant chemical splash goggles and a face shield.[13][14]Goggles provide a seal against dust and splashes. The face shield offers an additional layer of protection, especially when handling larger quantities or during operations with a higher risk of splashing (e.g., quenching a reaction).[13]
Skin and Body Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat is the minimum requirement. Ensure it is fully buttoned. For handling significant quantities, consider a chemical-resistant apron or suit.
Hand Protection Nitrile gloves (double-gloving recommended).Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contaminated and wash hands thoroughly after removal.
Respiratory Use only within a certified chemical fume hood.A fume hood is the primary method of respiratory protection.[5][6][13] If procedures with a high potential for aerosolization are unavoidable outside of a hood (not recommended), a NIOSH-approved respirator with appropriate cartridges would be required, and personnel must be part of a respiratory protection program.

Step-by-Step Handling and Operational Plans

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Inert Atmosphere: The compound is noted to be air and moisture sensitive.[5] Store under an inert atmosphere (e.g., argon or nitrogen).

  • Security: Keep the container tightly closed and store in a locked cabinet or area with restricted access.[5][6]

Experimental Procedures
  • Work Area Preparation: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Pre-use Check: Before use, ensure that safety equipment such as an eyewash station and safety shower are accessible and unobstructed.[8]

  • Weighing and Transfer:

    • Perform weighing on a draft shield or inside the fume hood.

    • Use anti-static weigh paper or a dedicated spatula.

    • Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 5).

  • Dissolution and Reaction:

    • When dissolving, add the solid to the solvent slowly.

    • If the reaction is exothermic, use an ice bath for cooling.

    • Keep the reaction vessel closed to the extent possible.

G A Start: Enter Lab B Don Lab Coat, Safety Goggles A->B C Proceed to Chemical Fume Hood B->C D Don Nitrile Gloves (Double Pair) C->D E Assemble Glassware & Reagents D->E F Weigh Compound Inside Hood E->F G Perform Reaction F->G H Quench & Work-up G->H I Segregate Waste: Halogenated vs. Non-Halogenated H->I J Clean Work Area I->J K Remove Gloves, Dispose Properly J->K L Wash Hands K->L M Remove Goggles & Lab Coat L->M N End: Exit Lab M->N

Caption: Procedural flow for a typical experiment.

Emergency Procedures: Plan for the Unexpected

Immediate and correct action during an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6][9]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Sweep up and place in a suitable, closed container for disposal.[8] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine requires special disposal procedures.

  • Waste Segregation: Under no circumstances should this compound or its solutions be disposed of down the drain.[15] All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[15][16] This includes reaction residues, contaminated solvents, and absorbent materials from spill cleanups.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its contents.[15] The container must be kept tightly closed except when adding waste.

  • Final Disposal: Disposal should be carried out through a licensed hazardous waste disposal company.[5][17] The preferred method for halogenated compounds is high-temperature incineration (around 1200 K) in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic halogen gases.[18][19]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.

By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely unlock the synthetic potential of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine, advancing your research while prioritizing the well-being of yourself and your colleagues.

References

  • Vertex AI Search, SAFETY DATA SHEET for 2,4-Dichloro-5-fluoropyrimidine,
  • Clapham, S. Personal Protective Equipment. OPCW.
  • Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for 2-Chloro-5-fluoropyrimidine.
  • Yuan, T., et al. (2023). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie.
  • Saha, C., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich Inc. (2025).
  • PubChem. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
  • ChemScene LLC. (2025).
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fisher Scientific Company. (2024).
  • MedChemExpress USA. (2025). Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyrimidine.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Matrix Scientific. 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (2025). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. CompTox Chemicals Dashboard.
  • Central Drug House (P) Ltd. (n.d.). material safety data sheet sds/msds for 2,3-Difluoro-5-chloropyridine.
  • Insuasty, D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • El-Sousy, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Braun Research Group. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • El-Sousy, M. (2017).
  • Kim, Y., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.